molecular formula C9H10N4S B187373 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 105576-60-1

4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B187373
CAS No.: 105576-60-1
M. Wt: 206.27 g/mol
InChI Key: IVNCIEVZGZDKTH-UHFFFAOYSA-N
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Description

4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C9H10N4S and its molecular weight is 206.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-6-3-2-4-7(5-6)8-11-12-9(14)13(8)10/h2-5H,10H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNCIEVZGZDKTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359440
Record name 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105576-60-1
Record name 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. This molecule belongs to the 1,2,4-triazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide details a well-established synthetic pathway, explains the underlying chemical principles, and presents the expected analytical characterization. The content is designed to be a valuable resource for researchers engaged in the synthesis of novel triazole derivatives and for professionals in drug discovery and development exploring new therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, contribute to its ability to interact with a wide range of biological targets. The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring, as seen in the title compound, further enhances its potential for biological activity and provides a versatile handle for further chemical modifications.

The 3-methylphenyl substituent at the 5-position introduces a lipophilic character that can influence the compound's pharmacokinetic and pharmacodynamic properties. The synthesis and subsequent evaluation of derivatives of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols have demonstrated a broad spectrum of biological activities, including promising antibacterial and antifungal effects.[4][5] This guide focuses on the specific synthesis and characterization of the 3-methylphenyl analog, providing a foundational protocol for its preparation and analysis.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that begins with the readily available 3-methylbenzoic acid. The overall synthetic strategy involves the formation of a key intermediate, potassium 3-(3-methylbenzoyl)dithiocarbazate, followed by a cyclization reaction with hydrazine hydrate.

Synthesis_Workflow A 3-Methylbenzoic Acid B Methyl 3-methylbenzoate A->B Esterification (MeOH, H2SO4) C 3-Methylbenzoic Hydrazide B->C Hydrazinolysis (NH2NH2·H2O) D Potassium 3-(3-methylbenzoyl)dithiocarbazate C->D Dithiocarbazate Formation (CS2, KOH, EtOH) E This compound D->E Cyclization (NH2NH2·H2O)

Synthetic workflow for the target compound.
Step 1: Synthesis of 3-Methylbenzoic Hydrazide

The initial step involves the conversion of 3-methylbenzoic acid to its corresponding hydrazide. This is typically achieved through a two-step process: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Protocol:

  • Esterification: A mixture of 3-methylbenzoic acid (1 equivalent) and an excess of methanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The methyl 3-methylbenzoate is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dried over anhydrous sodium sulfate, and concentrated to yield the crude ester.

  • Hydrazinolysis: The crude methyl 3-methylbenzoate is dissolved in ethanol, and an excess of hydrazine hydrate (typically 2-3 equivalents) is added. The mixture is refluxed for several hours, during which the 3-methylbenzoic hydrazide precipitates as a white solid. The reaction mixture is then cooled, and the solid product is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of Potassium 3-(3-methylbenzoyl)dithiocarbazate

This step involves the reaction of the synthesized hydrazide with carbon disulfide in the presence of a strong base, typically potassium hydroxide.

Protocol:

  • To a solution of potassium hydroxide (1.2 equivalents) in absolute ethanol, 3-methylbenzoic hydrazide (1 equivalent) is added, and the mixture is stirred until a clear solution is obtained.

  • The solution is cooled in an ice bath, and carbon disulfide (1.2 equivalents) is added dropwise with continuous stirring.

  • The reaction mixture is stirred at room temperature for 12-18 hours. The precipitated potassium 3-(3-methylbenzoyl)dithiocarbazate is collected by filtration, washed with cold diethyl ether, and dried under vacuum. This intermediate is typically used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is the cyclization of the potassium dithiocarbazate salt with hydrazine hydrate to form the desired 1,2,4-triazole ring.

Protocol:

  • A suspension of potassium 3-(3-methylbenzoyl)dithiocarbazate (1 equivalent) in water is treated with an excess of hydrazine hydrate (2-3 equivalents).

  • The reaction mixture is refluxed for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed.

  • After cooling, the reaction mixture is diluted with cold water and acidified with a dilute mineral acid (e.g., HCl) to a pH of 5-6.

  • The precipitated white solid is collected by filtration, washed thoroughly with water, and recrystallized from a suitable solvent such as ethanol to afford pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed.

Characterization_Workflow A Synthesized Compound B FTIR Spectroscopy A->B C NMR Spectroscopy (1H & 13C) A->C D Mass Spectrometry A->D E Elemental Analysis A->E F Structural Confirmation B->F C->F D->F E->F

Workflow for compound characterization.
Physical Properties
PropertyExpected Value
Molecular Formula C9H10N4S
Molecular Weight 206.27 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be in the range of 180-220 °C (by analogy to similar compounds)
Spectroscopic Data

Disclaimer: The following spectral data are predicted based on the analysis of structurally similar compounds, such as the phenyl and p-tolyl analogs.[1][4][6] Experimental verification is required for the title compound.

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm-1)Assignment
3300-3100N-H stretching (amino group)
3050-3000C-H stretching (aromatic)
2950-2850C-H stretching (methyl group)
2600-2550S-H stretching (thiol group, may be weak or broad)
~1620C=N stretching (triazole ring)
~1580C=C stretching (aromatic ring)
~1300C=S stretching (thione tautomer)

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d6.

1H NMR (DMSO-d6):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet1HSH (thiol proton, exchangeable with D2O)
7.2-7.6Multiplet4HAromatic protons
~5.6Singlet2HNH2 (amino protons, exchangeable with D2O)
~2.4Singlet3HCH3 (methyl protons)

13C NMR (DMSO-d6):

Chemical Shift (δ, ppm)Assignment
~165C=S (thione carbon)
~150C5 of triazole ring
130-140Quaternary aromatic carbons
125-130CH of aromatic ring
~21CH3 (methyl carbon)

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
206[M]+, Molecular ion peak
173[M - SH]+
118[C7H7-CN]+
91[C7H7]+ (tropylium ion)

Applications in Drug Development

The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold has been extensively investigated for a variety of pharmacological activities. The presence of the amino and thiol groups allows for further derivatization to generate libraries of compounds for screening.

  • Antimicrobial and Antifungal Activity: Many derivatives of this scaffold have shown significant activity against a range of bacterial and fungal strains.[2][4] The mechanism of action is often attributed to the inhibition of essential enzymes in the pathogens.

  • Anticancer Activity: Certain 1,2,4-triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1]

  • Other Potential Applications: This class of compounds has also been explored for anti-inflammatory, anticonvulsant, and antiviral activities.

The title compound, this compound, serves as a valuable starting material for the synthesis of new chemical entities with potential therapeutic applications.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The described characterization techniques provide a robust framework for confirming the structure and purity of the synthesized compound. The information presented herein is intended to empower researchers and drug development professionals in their efforts to explore the therapeutic potential of novel 1,2,4-triazole derivatives.

References

  • Gomha, S. M., & Riyadh, S. M. (2011). Synthesis of new triazolo[4,3-b][1][3][4][5]tetrazines and triazolo[3,4-b][1][2][5]thiadiazines. Arkivoc, 2011(11), 183-193. [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Prachand, S., & Gupta, A. K. (2014). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][4][5] triazole-3-thiol derivatives and Antifungal activity. International Journal of Pharmacy & Life Sciences, 5(8). [Link]

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][4][5]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265. [Link]

  • Thakkar, S. S., Thakor, P. T., Doshi, H. V., & Ray, A. (2017). 1,2,4-Triazoles as Important Antibacterial Agents. Mini reviews in medicinal chemistry, 17(13), 1226–1243. [Link]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]

Sources

Physical and chemical properties of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 1,2,4-triazole scaffold, this molecule possesses a unique combination of functional groups—an aromatic m-tolyl moiety, a primary amino group, and a thione/thiol group—that dictate its reactivity and potential for biological activity. This document details its synthesis and structural characterization, explores its key physicochemical properties including tautomerism and solubility, and elucidates its spectroscopic profile. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound as a versatile building block for the synthesis of novel therapeutic agents.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged five-membered heterocycle containing three nitrogen atoms that is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals stems from its favorable metabolic stability, low toxicity, and its capacity for hydrogen bonding, which allows for potent and specific interactions with biological targets.[1][2] Derivatives of 4-amino-1,2,4-triazole-3-thiol are particularly noteworthy, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[1][2][3][4][5]

The biological and chemical versatility of this scaffold is largely imparted by its key functional groups:

  • The 4-amino group serves as a crucial synthetic handle for derivatization, often via condensation with aldehydes to form Schiff bases, which can be further cyclized into new heterocyclic systems.[1][3]

  • The 3-thiol group exists in a tautomeric equilibrium with its thione form. This functionality is critical for biological activity and provides a site for S-alkylation, enabling the introduction of diverse substituents.[6][7]

  • The 5-aryl substituent , in this case, a 3-methylphenyl (m-tolyl) group, significantly influences the molecule's lipophilicity, steric profile, and electronic properties, thereby modulating its interaction with biological receptors.

This guide focuses specifically on the 3-methylphenyl variant, providing the foundational chemical knowledge required for its application in research and drug discovery.

Synthesis and Structural Elucidation

The synthesis of the title compound follows a well-established and reliable multi-step pathway, starting from a commercially available substituted benzoic acid. The identity and purity of the final product are then rigorously confirmed using a combination of spectroscopic techniques.

General Synthetic Pathway

The most common and efficient synthesis involves a three-step process: (1) conversion of the corresponding carboxylic acid to its hydrazide, (2) reaction with carbon disulfide to form a potassium dithiocarbazinate salt, and (3) hydrazine-mediated intramolecular cyclization to yield the final 1,2,4-triazole-3-thiol.[3][8][9] This robust pathway is highly adaptable for creating a library of 5-aryl substituted triazoles.

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

The following protocol is a representative procedure adapted from methodologies for analogous compounds.[3][8][9]

  • Synthesis of 3-Methylbenzoyl Hydrazide: A mixture of methyl 3-methylbenzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in absolute ethanol is refluxed for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the resulting white precipitate is filtered, washed with cold ethanol, and dried to yield the hydrazide.

  • Synthesis of Potassium 3-Methylbenzoyl Dithiocarbazinate: The 3-methylbenzoyl hydrazide (1 equivalent) and potassium hydroxide (1 equivalent) are dissolved in absolute ethanol with cooling in an ice bath. Carbon disulfide (1.5 equivalents) is added dropwise while maintaining the temperature below 10°C. The mixture is stirred at room temperature for 12-18 hours. The precipitated yellow salt is collected by filtration, washed with cold ether, and used directly in the next step.

  • Synthesis of this compound: A suspension of the potassium salt (1 equivalent) and hydrazine hydrate (2 equivalents) in water is refluxed for 4-6 hours, during which the evolution of hydrogen sulfide gas is observed. The reaction mixture is then cooled and acidified with dilute hydrochloric acid or acetic acid to precipitate the product. The solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure title compound.

Characterization Workflow

Confirming the structure of the synthesized compound is a critical, self-validating step. A logical workflow involves a combination of techniques to probe the molecular structure and functional groups.

G Start Synthesized Product Purity Melting Point & TLC Start->Purity Initial Check FTIR FTIR Spectroscopy NMR NMR Spectroscopy (¹H and ¹³C) FTIR->NMR Proton/Carbon Skeleton MS Mass Spectrometry NMR->MS Molecular Weight Final Confirmed Structure MS->Final Final Confirmation Purity->FTIR Functional Groups

Caption: Logical workflow for the structural elucidation of the target compound.

Physical Properties

The physical properties of the compound are fundamental to its handling, formulation, and pharmacokinetic profile.

General Characteristics
  • Appearance: Typically a white to off-white crystalline solid.

  • Odor: May have a faint sulfurous odor.

Quantitative Data

The following table summarizes the key molecular identifiers and expected physical constants, with the melting point being an estimate based on structurally similar analogs like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[10]

PropertyValue
Molecular Formula C₉H₁₀N₄S
Molecular Weight 206.27 g/mol
Melting Point Estimated 200-215 °C (with decomposition)
Solubility Profile

The solubility is dictated by the polarity of the triazole ring and the lipophilic nature of the m-tolyl group.

SolventSolubilityRationale
Water Insoluble / Very Slightly SolubleThe nonpolar m-tolyl group and overall molecular size limit aqueous solubility.
Ethanol / Methanol Sparingly SolubleSoluble with heating, useful for recrystallization.
Acetone SolubleGood solubility due to moderate polarity.[11]
DMSO / DMF Freely SolubleHigh polarity and hydrogen bond accepting capabilities make these excellent solvents.
Chloroform / Dichloromethane Slightly SolubleLimited solubility due to lower polarity.

Chemical Properties and Reactivity

The chemical behavior of the title compound is dominated by the interplay of its three key functional groups.

Thione-Thiol Tautomerism

A defining characteristic of 1,2,4-triazole-3-thiols is their existence as a mixture of two tautomeric forms: the thione form and the thiol form.[6] In the solid state and in solution, the equilibrium generally favors the more stable thione tautomer.[12] This equilibrium is crucial as the reactivity can proceed from either form, although S-alkylation reactions typically occur via the thiol tautomer under basic conditions.

  • Thione Form: Contains a C=S (thiocarbonyl) and an N-H bond.

  • Thiol Form: Contains a C-S-H (sulfhydryl) group and the ring is fully aromatic.

The presence of the S-H stretching band (weak, ~2550-2600 cm⁻¹) in the IR spectrum confirms the existence of the thiol tautomer, even if it is the minor component.[3]

Reactivity of Functional Groups
  • The Amino (-NH₂) Group: The primary amine at the N-4 position is nucleophilic and readily undergoes condensation with various aromatic and aliphatic aldehydes, typically under acidic catalysis, to form the corresponding Schiff bases (imines, -N=CH-R).[1][3][13] These Schiff bases are valuable intermediates for synthesizing more complex fused heterocyclic systems like triazolothiadiazoles.

  • The Thiol/Thione (-SH/C=S) Group: The proton of the thiol group is acidic and can be deprotonated by a base (e.g., NaOH, NaOEt) to form a thiolate anion. This highly nucleophilic anion is readily alkylated by electrophiles like alkyl halides or phenacyl bromides to form stable S-substituted derivatives (thioethers).[7]

  • The Triazole Ring: The heterocyclic ring is generally stable and aromatic, contributing to the overall planarity and thermodynamic stability of the molecule.

Metal Chelation

The thioamide moiety (-N-N=C-SH) within the molecule acts as an excellent bidentate chelating ligand for various transition metal ions.[8] Coordination typically occurs through the nitrogen atom of the imine group and the deprotonated sulfur atom of the thiol group, forming a stable five-membered ring with the metal center.[14] This property is relevant to its potential biological mechanisms and for the development of metal-based drugs.

Caption: Bidentate chelation of a metal ion by the triazole scaffold.

Spectroscopic Profile

The spectroscopic data provides definitive proof of the molecule's structure. The following are the expected characteristic signals based on published data for analogous compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is invaluable for identifying key functional groups.[3][8]

Wavenumber (cm⁻¹)VibrationExpected Appearance
3300 - 3100N-H stretch (NH₂ and ring NH)Strong, broad peaks
3100 - 3000Aromatic C-H stretchMedium to weak peaks
2950 - 2850Aliphatic C-H stretch (CH₃)Weak peaks
~2600S-H stretch (thiol tautomer)Weak, often hard to observe
1620 - 1600C=N stretch (triazole ring)Strong peak
1350 - 1250C=S stretch (thione tautomer)Strong peak
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in DMSO-d₆): The proton NMR spectrum gives precise information on the electronic environment of the hydrogen atoms.[3][8][14]

Chemical Shift (δ ppm)MultiplicityAssignment
~13.5 - 14.0Singlet (broad)1H, SH (thiol) or NH (thione)
~7.2 - 7.8Multiplet4H, Aromatic protons (m-tolyl)
~5.7 - 5.9Singlet (broad)2H, NH₂
~2.4Singlet3H, CH₃

¹³C NMR (in DMSO-d₆): The carbon spectrum complements the proton data to confirm the carbon skeleton.[3]

Chemical Shift (δ ppm)Assignment
~167.0C=S (Thione carbon)
~148.0 - 150.0C5 of triazole ring (attached to aryl group)
~120.0 - 140.0Aromatic carbons (m-tolyl)
~21.0CH₃
Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. For C₉H₁₀N₄S, the expected molecular ion peak [M]⁺ would be observed at m/z = 206. Further fragmentation would likely involve the loss of the amino group, the tolyl group, or cleavage of the triazole ring.

Potential Applications in Drug Development

The physical and chemical properties of this compound make it an exceptionally valuable scaffold for drug discovery. The demonstrated biological activities of closely related analogs suggest high potential in several therapeutic areas:

  • Antimicrobial and Antifungal Agents: Many 1,2,4-triazole-3-thiol derivatives show potent activity against various bacterial and fungal strains.[3][5] The ability to easily synthesize Schiff bases and other derivatives from the title compound allows for the systematic exploration of structure-activity relationships.

  • Anticancer Agents: The triazole core is present in numerous anticancer drugs, and novel derivatives are continuously being investigated for their cytotoxic effects against cancer cell lines.[8]

  • Antioxidant Agents: The thiol group can participate in redox reactions, and some derivatives have shown significant radical scavenging activity, suggesting potential applications in diseases associated with oxidative stress.[4]

Conclusion

This compound is a synthetically accessible and highly functionalized heterocyclic compound. Its key chemical features—notably the thione-thiol tautomerism and the reactive amino and thiol moieties—provide a robust platform for chemical modification. The comprehensive physical, chemical, and spectroscopic data outlined in this guide serve as a foundational resource for researchers aiming to leverage this molecule as a precursor for the development of new and effective therapeutic agents.

References

  • PubChem. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. [Link]

  • Al-Ghorbani, M., & Al-Ghamdi, A. M. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

  • Yüksek, H., et al. (2005). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). [Link]

  • Kaplaushenko, A., et al. (2013). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Samelyuk, Y., & Kaplaushenko, A. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmaceutical Journal. [Link]

  • Prachand, S. (2022). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][6][15] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Chemical Synthesis Database. 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol. [Link]

  • Barash, U., et al. (2021). Synthesis of 4-amino-5-substituted phenyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]

  • Bachay, I. A., et al. (2023). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer. Ginekologia i Poloznictwo. [Link]

  • Al-Azzawi, A. M. J. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • ChemBK. 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol. [Link]

  • Desai, N. C., et al. (2014). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[3][6][15]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. [Link]

  • Singh, R., et al. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. [Link]

  • Ghomras, O., et al. (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society. [Link]

  • Al-Ghorbani, M., & Al-Ghamdi, A. M. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Cernat, R. A., et al. (2023). (R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Potential Applications of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological activities of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including antimicrobial, antifungal, and antioxidant properties.[1][2] This guide will delve into the nuanced structural features of this specific analog, offering insights into its synthesis and predicted spectroscopic characteristics based on established data from closely related compounds. Furthermore, we will explore its potential as a lead compound in drug discovery, grounded in the well-documented bioactivities of the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol class of molecules.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in the development of numerous therapeutic agents due to its unique electronic properties and its ability to participate in various biological interactions.[3] The presence of the 4-amino and 3-thiol substituents on the triazole ring further enhances its potential for biological activity and provides versatile handles for further chemical modification. The strategic placement of a 3-methylphenyl (m-tolyl) group at the 5-position introduces a lipophilic element that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

The exploration of substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives has been a fertile ground for the discovery of novel antimicrobial and antioxidant agents.[2][4] Understanding the specific contributions of the 3-methylphenyl substituent to the overall molecular architecture and biological profile is crucial for the rational design of new and more effective therapeutic agents.

Molecular Structure and Tautomerism

The molecular structure of this compound is characterized by a central 4H-1,2,4-triazole ring. A key feature of the 3-thiol substituted 1,2,4-triazoles is the existence of thione-thiol tautomerism. In the solid state and in solution, an equilibrium exists between the thiol (-SH) and thione (=S) forms. Spectroscopic evidence from related compounds suggests that the thione tautomer is often predominant.

Diagram 1: Thione-Thiol Tautomerism

Caption: Thione-thiol tautomerism in 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.

The 3-methylphenyl group at the C5 position is predicted to be non-coplanar with the triazole ring, which can influence crystal packing and intermolecular interactions. The 4-amino group is a key site for potential derivatization, such as the formation of Schiff bases, which has been shown to modulate biological activity.[4]

Synthesis of this compound

The synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols is a well-established multi-step process that is readily adaptable for the preparation of the 3-methylphenyl analog.[3][4] The general synthetic pathway is outlined below.

Synthesis Pathway

Diagram 2: Synthesis of this compound

Synthesis cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazinate Salt Formation cluster_2 Step 3: Cyclization A Methyl 3-methylbenzoate B 3-Methylbenzohydrazide A->B Hydrazine Hydrate, Reflux C Potassium 2-(3-methylbenzoyl)hydrazine-1-carbodithioate B->C CS2, KOH, Ethanol D This compound C->D Hydrazine Hydrate, Reflux

Caption: General synthetic route for this compound.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous compounds.[3][4]

Step 1: Synthesis of 3-Methylbenzohydrazide

  • To a solution of methyl 3-methylbenzoate (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting solid is filtered, washed with cold ethanol, and dried to yield 3-methylbenzohydrazide.

Step 2: Synthesis of Potassium 2-(3-methylbenzoyl)hydrazine-1-carbodithioate

  • Dissolve 3-methylbenzohydrazide (1 equivalent) in a solution of potassium hydroxide (1.1 equivalents) in absolute ethanol.

  • Cool the solution in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • The precipitated potassium salt is collected by filtration, washed with diethyl ether, and dried under vacuum.

Step 3: Synthesis of this compound

  • Suspend the potassium salt from Step 2 (1 equivalent) in water and add hydrazine hydrate (2 equivalents).

  • Reflux the mixture for 3-5 hours, during which the color of the solution may change and hydrogen sulfide gas may evolve.

  • After cooling, dilute the reaction mixture with cold water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • The solid product is filtered, washed thoroughly with water, and recrystallized from a suitable solvent such as ethanol to afford pure this compound.

Spectroscopic Characterization (Predicted)

Predicted Spectroscopic Data
Spectroscopic TechniquePredicted Characteristic Peaks/Signals
FT-IR (KBr, cm⁻¹) ~3300-3100 (N-H stretching of NH₂), ~3050 (aromatic C-H stretching), ~2950 (aliphatic C-H stretching of CH₃), ~2600 (S-H stretching, often weak), ~1620 (C=N stretching), ~1580 (C=C aromatic stretching), ~1250 (C=S stretching of thione tautomer)
¹H NMR (DMSO-d₆, δ ppm) ~13.5 (s, 1H, SH, thione tautomer), ~7.2-7.8 (m, 4H, Ar-H), ~5.5 (s, 2H, NH₂), ~2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, δ ppm) ~168 (C=S), ~150 (C-Ar), ~148 (C-N), ~138 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~21 (CH₃)
Mass Spectrometry (m/z) Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular formula C₉H₁₀N₄S.

Potential Biological Activities and Applications

The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold is a promising platform for the development of various therapeutic agents. The biological activities of derivatives are often influenced by the nature and position of substituents on the phenyl ring.[6]

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal activities of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives.[2][4] The presence of the triazole ring, along with the amino and thiol groups, is believed to be crucial for their mechanism of action, which may involve the inhibition of essential microbial enzymes. The 3-methylphenyl group in the title compound is expected to confer a degree of lipophilicity that could enhance its ability to penetrate microbial cell membranes.

Antioxidant Activity

The thiol group in the 3-position of the triazole ring is a key structural feature that can contribute to antioxidant activity.[2] It can act as a hydrogen donor to scavenge free radicals, thereby mitigating oxidative stress. The antioxidant potential of this compound warrants investigation, as oxidative stress is implicated in a wide range of diseases.

Other Potential Applications

Derivatives of the 1,2,4-triazole-3-thiol core have also been explored for other biological activities, including:

  • Anticancer Activity: Some triazole derivatives have shown cytotoxic effects against various cancer cell lines.[3]

  • Anti-inflammatory Activity: The triazole scaffold has been incorporated into molecules with anti-inflammatory properties.

Future Directions and Conclusion

This compound represents a molecule of significant interest for further investigation in the field of medicinal chemistry. While its synthesis and general structural features can be confidently predicted based on a wealth of literature on related compounds, a dedicated study to isolate and characterize this specific analog is warranted. Such a study would provide the precise experimental data necessary to validate the predicted properties and would be a crucial first step in exploring its full therapeutic potential.

Future research should focus on:

  • The definitive synthesis and full spectroscopic characterization of the title compound.

  • In-depth evaluation of its antimicrobial activity against a broad panel of clinically relevant bacterial and fungal strains.

  • Assessment of its antioxidant properties through various in vitro assays.

  • Exploration of its potential in other therapeutic areas, such as oncology and inflammation.

  • Structure-activity relationship (SAR) studies by synthesizing and testing a series of related analogs to optimize biological activity.

References

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.
  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Retrieved from [Link]

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][4][6]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 19(3), 253-265.

  • Bohrium. (2009, March 17). synthesis-and-evaluation-of-4-amino-5-phenyl-4h-1-2-4-triazole-3-thiol-derivatives-as-antimicrobial-agents. Retrieved from [Link]

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  • Sahoo, P., Sharma, R., & Pattanayak, P. (2025, August 5). Synthesis and evaluation of 4-amino-5-phenyl-4 H -[1][4][6]-triazole-3-thiol derivatives as antimicrobial agents. ResearchGate. Retrieved from [Link]

  • Bachay, I. A., et al. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Retrieved from [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2024, January 19). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Retrieved from [Link]

  • Sun, Z. W., et al. (2008). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 13(5), 1059-1069.
  • Wang, X., et al. (2012). Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2941.
  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025, May 10). INDUS JOURNAL OF BIOSCIENCE RESEARCH. Retrieved from [Link]

  • Farahat, A. A., et al. (2023, August 18). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org. Retrieved from [Link]

  • Crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Samelyuk, Y., & Kaplaushenko, A. (2021, October 25). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. Retrieved from [Link]

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Purity Analysis of Synthesized 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, valued for its broad spectrum of pharmacological activities.[1][2] The compound 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, a member of this class, serves as a critical intermediate in the synthesis of novel therapeutic agents. Its purity is not merely a quality metric but a prerequisite for reliable downstream applications, ensuring the safety, efficacy, and reproducibility of drug discovery efforts. This technical guide provides a comprehensive framework for the rigorous purity analysis of this compound. We delve into the causality behind methodological choices, addressing the unique analytical challenges posed by its synthesis and inherent chemical properties, such as thione-thiol tautomerism. This document outlines an integrated strategy employing chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each protocol is presented as a self-validating system, designed for immediate application by researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds containing nitrogen and sulfur atoms are of significant interest due to their diverse chemotherapeutic potential.[3][4] Among these, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are versatile building blocks for developing agents with antimicrobial, anticonvulsant, and anticancer properties.[1][4] The purity of such a pivotal intermediate directly impacts the integrity of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). The presence of unreacted starting materials, intermediates, or side-products can lead to misleading biological data, introduce toxicity, or complicate regulatory approval.

Therefore, a robust, multi-faceted analytical strategy is essential. This guide moves beyond simple procedural lists to provide the scientific rationale for a comprehensive purity assessment workflow. The core principle is the use of orthogonal analytical methods—techniques that measure sample properties based on different chemical or physical principles—to build a complete and trustworthy purity profile.[5]

Chapter 1: Synthetic Pathway and Impurity Profiling

A thorough understanding of the synthetic route is the first step in predictive impurity analysis. The target compound is commonly synthesized via the cyclization of a key thiosemicarbazide intermediate, which itself is derived from 3-methylbenzoyl hydrazide.[3][6]

Synthesis_Workflow A 3-Methylbenzoic Acid B 3-Methylbenzoyl Hydrazide A->B Esterification then Hydrazinolysis C Potassium Dithiocarbazinate Salt B->C Reaction with CS₂ D 4-Amino-5-(3-methylphenyl)- 4H-1,2,4-triazole-3-thiol (Target Compound) C->D Alkaline Cyclization R1 Hydrazine Hydrate R1->B R2 CS₂ in KOH/Ethanol R2->C R3 Hydrazine Hydrate (Cyclization) R3->D

Caption: General synthetic workflow for the target compound.

This process can introduce several classes of impurities that must be monitored:

  • Starting Materials: Residual 3-methylbenzoyl hydrazide.

  • Intermediates: Incompletely cyclized potassium dithiocarbazinate salt.[7]

  • Side-Products: Isomeric structures or products from alternative reaction pathways.

  • Degradation Products: The thiol moiety is susceptible to oxidation, primarily forming disulfide (R-S-S-R) impurities, especially upon exposure to air or metal ions. Further oxidation can lead to sulfinic or sulfonic acids.[8]

Chapter 2: The Analytical Challenge of Thione-Thiol Tautomerism

A critical characteristic of 1,2,4-triazole-3-thiols is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. It is imperative to recognize that these tautomers are isomers, not impurities.[9] Analytical methods must be able to distinguish them from actual contaminants.

Tautomerism Thiol Thiol Form (Ar-C-SH) Thione Thione Form (Ar-C=S) Thiol->Thione Equilibrium

Caption: Thione-Thiol tautomeric equilibrium.

Spectroscopic techniques are particularly powerful for identifying the dominant tautomeric form. For instance, ¹H NMR spectroscopy of the thiol form reveals a characteristic signal for the S-H proton, typically in the range of 13-14 ppm, while IR spectroscopy shows a weak but distinct S-H stretching band around 2550-2600 cm⁻¹.[9][10] Conversely, the thione form would lack these signals but exhibit a prominent C=S signal in its ¹³C NMR spectrum (around 169 ppm).[9] HPLC-MS analysis has proven effective in separating and identifying both tautomeric forms in solution.[11]

Chapter 3: Chromatographic Purity Assessment

Chromatography is the gold standard for separating the target compound from its impurities, allowing for quantification.

High-Performance Liquid Chromatography (HPLC)

Causality: A reverse-phase HPLC (RP-HPLC) method is the primary choice for purity determination due to its high resolution and compatibility with polar heterocyclic compounds. A C18 column provides excellent hydrophobic retention for the aromatic system, while a gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities (like disulfide dimers) are resolved effectively. The inclusion of a mild acid like formic acid in the mobile phase sharpens peak shape by ensuring consistent ionization of the triazole ring and any acidic or basic functional groups.

HPLC_Workflow Sample Prepare Sample (e.g., 1 mg/mL in Acetonitrile/Water) Inject Inject into HPLC System Sample->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Analyze Integrate Chromatogram Detect->Analyze Report Calculate Purity (% Peak Area) Analyze->Report

Caption: Standard workflow for HPLC purity analysis.

Experimental Protocol: HPLC Purity Determination

  • System: HPLC with UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.

  • Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

Causality: TLC is an invaluable, rapid, and cost-effective tool for qualitatively monitoring the progress of the synthesis and for preliminary purity checks.[12][13] Its visual nature allows for the quick identification of the presence of starting materials or major byproducts. A combination of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate) provides the necessary polarity range to achieve good separation on a silica plate.

Experimental Protocol: TLC Analysis

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: Ethyl Acetate : Hexane (e.g., 70:30 v/v). The ratio should be optimized to achieve an Rf value of 0.3-0.5 for the main spot.

  • Sample Application: Dissolve a small amount of the sample in a suitable solvent (e.g., ethanol or ethyl acetate) and spot onto the plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining in an iodine chamber.

Chapter 4: Spectroscopic Identity and Purity Confirmation

Spectroscopic methods are essential for confirming the chemical identity of the main peak observed in chromatography and for detecting impurities that might co-elute or be invisible to the UV detector.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. For purity analysis, the presence of signals not attributable to the target compound or the solvent indicates the presence of impurities. Quantitative NMR (qNMR) can even be used for an absolute purity determination against a certified internal standard.[5]

Expected Spectral Data:

  • ¹H NMR (DMSO-d₆):

    • ~13.8 ppm (s, 1H): SH proton of the thiol group.[10]

    • ~7.2-7.5 ppm (m, 4H): Aromatic protons of the 3-methylphenyl group.

    • ~5.8 ppm (s, 2H): NH₂ protons.[10]

    • ~2.4 ppm (s, 3H): CH₃ protons of the methylphenyl group.

  • ¹³C NMR (DMSO-d₆):

    • ~165 ppm: Carbon of the C-SH group.

    • ~120-145 ppm: Aromatic and triazole ring carbons.

    • ~21 ppm: Methyl carbon.

Mass Spectrometry (MS)

Causality: MS is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition.[14] When coupled with HPLC (LC-MS), it is a formidable tool for identifying the molecular weights of impurity peaks observed in the chromatogram.

Expected Data (ESI+):

  • Molecular Ion: [M+H]⁺ at m/z corresponding to the calculated exact mass of C₁₀H₁₁N₄S.

  • Fragmentation: Analysis of the MS/MS fragmentation pattern can further confirm the structure by identifying characteristic losses, such as the loss of the amino group or cleavage of the triazole ring.[9][15]

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid method for confirming the presence of key functional groups, providing crucial evidence for the correct structure and for distinguishing between tautomers.

Expected Characteristic Bands:

  • 3350-3250 cm⁻¹: N-H stretching vibrations (amino group).[10]

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2560 cm⁻¹ (weak): S-H stretching, a key indicator of the thiol tautomer.[10]

  • ~1620 cm⁻¹: C=N stretching of the triazole ring.[10]

Chapter 5: An Integrated Strategy for Purity Certification

No single method is sufficient for a complete purity assessment.[16][] A validated, trustworthy purity value is achieved by integrating orthogonal techniques into a logical workflow.

Integrated_Workflow Integrated Purity Analysis Workflow Start Synthesized Batch TLC Qualitative Check: TLC Start->TLC Initial Screen NMR Structural Confirmation: ¹H & ¹³C NMR Start->NMR MS Molecular Weight Confirmation: LC-MS / HRMS Start->MS IR Functional Group Analysis: FT-IR Start->IR HPLC Quantitative Separation: HPLC-UV/PDA TLC->HPLC Proceed if single major spot Decision Purity > 98% and Structure Confirmed? HPLC->Decision Purity data NMR->Decision Identity data MS->Decision Identity data IR->Decision Identity data Pass Release Batch Decision->Pass Yes Fail Repurify or Reject Decision->Fail No

Caption: Integrated workflow for comprehensive purity certification.

Data Summary Table

Analytical TechniqueParameterExpected ResultPurpose
HPLC Purity> 98% by peak areaQuantify impurities
¹H NMR SH proton chemical shift~13.8 ppmStructural confirmation
MS (ESI+) [M+H]⁺m/z for C₁₀H₁₁N₄SMolecular weight confirmation
IR S-H stretch~2560 cm⁻¹Functional group confirmation

Conclusion

The purity analysis of this compound is a multi-step, evidence-based process that is fundamental to its application in research and drug development. A successful strategy relies not on a single measurement but on the convergence of data from orthogonal analytical techniques. By combining the quantitative power of HPLC with the definitive structural insights from NMR and MS, and corroborating with IR and TLC, researchers can establish a comprehensive purity profile. This rigorous approach ensures the quality and reliability of the compound, thereby upholding the integrity of the scientific and developmental processes that depend on it.

References

  • Gomha, S. M., & Kheder, N. A. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Koparır, M., Orek, C., Parlak, A., & Koparır, P. (2012). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. American Journal of Chemistry. Available at: [Link]

  • Gumrukcuoglu, N., Uslu, H., & Bektas, H. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. Available at: [Link]

  • ResearchGate. (2021). Metabolic degradation and calculated half-lives (t1/2) of 1,5 triazoles.... Available at: [Link]

  • SciSpace. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]

  • ResearchGate. (2015). Selective thin-layer chromatography of 4-R-1,2,4-triazoles. Available at: [Link]

  • ResearchGate. (n.d.). (A) Synthesis of 4-amino-5-substituted.... Available at: [Link]

  • Prachand, S. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][3][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

  • ResearchGate. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Available at: [Link]

  • Liu, Y., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Environmental Science and Pollution Research. Available at: [Link]

  • ResearchGate. (2015). Selective thin-layer chromatography of 4-R-1,2,4-triazoles. Available at: [Link]

  • Shaikh, M. H., et al. (n.d.). Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking. Available at: [Link]

  • TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. Available at: [Link]

  • Borys, K. M., et al. (2019). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Available at: [Link]

  • Li, Q., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available at: [Link]

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A Technical Guide to the Biological Potential of 4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in a multitude of therapeutic agents. This guide focuses on the specific chemical class of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives, with a representative focus on the 3-methylphenyl substituted variant. These compounds exhibit a remarkable breadth of biological activities, including potent antimicrobial, anticancer, antitubercular, and enzyme-inhibiting properties. Their synthetic accessibility and the potential for diverse functionalization at the amino and thiol groups make them highly attractive for lead optimization campaigns. This document synthesizes current research to provide an in-depth analysis of their synthesis, spectrum of activities, structure-activity relationships, and key experimental protocols, offering a technical foundation for professionals engaged in the discovery and development of novel therapeutics.

The 1,2,4-Triazole-3-Thiol Scaffold: A Versatile Pharmacophore

Nitrogen-containing heterocycles are fundamental to drug design, and among them, the 1,2,4-triazole ring is particularly significant due to its metabolic stability and ability to engage in various biological interactions.[1][2] The specific substitution pattern of a 4-amino group, a 5-aryl group, and a 3-thiol/thione moiety creates a molecule with a unique electronic and structural profile. The thiol group exists in a tautomeric equilibrium with its thione form, a feature critical to its biological activity and ability to coordinate with metallic ions in enzymes.[3] This scaffold's derivatives have demonstrated a wide array of pharmacological effects, positioning them as promising candidates for addressing urgent medical needs, including antimicrobial resistance and targeted cancer therapy.[1][4][5]

Core Synthetic Strategy and Derivatization

The synthesis of the 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol core is a well-established, multi-step process that offers high yields and accessible starting materials. The general pathway allows for the introduction of various aryl groups, making it suitable for creating diverse chemical libraries.

The process typically begins with the conversion of a substituted benzoic acid (in this case, 3-methylbenzoic acid) to its corresponding acid hydrazide.[6][7] This intermediate is then reacted with carbon disulfide in an alkaline medium (e.g., ethanolic potassium hydroxide) to form a potassium dithiocarbazinate salt.[7][8] The key cyclization step is achieved by refluxing this salt with hydrazine hydrate, which yields the desired 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol nucleus.[6][7][8] This core structure serves as a versatile platform for further modification, most commonly through the condensation of the 4-amino group with various aldehydes to form Schiff bases, or by reacting the 3-thiol group to introduce other moieties.[7]

G cluster_0 Core Synthesis cluster_1 Derivatization A 3-Methylbenzoic Acid B 3-Methylbenzoyl Hydrazide A->B Hydrazine Hydrate C Potassium 3-(3-methylbenzoyl) hydrazine-1-carbodithioate B->C CS2 / KOH D 4-Amino-5-(3-methylphenyl) -4H-1,2,4-triazole-3-thiol (Core Nucleus) C->D Hydrazine Hydrate (Reflux) E Schiff Base Derivatives D->E Aromatic Aldehydes F Thiazolidinone Derivatives E->F Thioglycolic Acid

General synthetic workflow for the triazole core and its derivatives.

Spectrum of Potential Biological Activities

Derivatives of the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold have been extensively evaluated against a variety of biological targets, revealing a broad and potent range of activities.

Antimicrobial and Antifungal Activity

The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[4][6] Triazole derivatives, particularly those containing a sulfur atom, have shown significant promise.[7][8] Studies on various 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi such as Candida albicans.[8] The formation of Schiff bases and subsequent cyclization into thiazolidinone derivatives have been reported as effective strategies to enhance this antimicrobial potential.[6][7][8]

Compound TypeTarget OrganismActivity LevelReference
Schiff Base (4c)Candida albicans ATCC 60193High[8]
Schiff Base (4b)Pseudomonas aeruginosa ATCC 10145High[8]
Thiazolidinone (5a)Staphylococcus aureus ATCC 25923Effective[8]
Thiazolidinone (5a)Pseudomonas aeruginosa ATCC 10145Effective[8]
Anticancer Activity

The 1,2,4-triazole scaffold is present in several established anticancer drugs.[2] Research into 1,2,4-triazole-3-thiol derivatives has identified compounds with moderate to high cytotoxicity against various cancer cell lines, including melanoma, triple-negative breast cancer, and pancreatic carcinoma.[9] Certain hydrazone derivatives of this scaffold have shown EC50 values in the low micromolar range (2–17 µM) and, in some cases, displayed activity comparable or superior to approved drugs like dacarbazine.[9] The mechanism of action is often linked to the inhibition of critical cellular pathways, such as those regulated by protein kinases, which are frequently deregulated in cancer.[9]

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of multi-drug-resistant (MDR) strains is a significant concern. The 1,2,4-triazole-3-thiol core has been explored for its potential against Mycobacterium tuberculosis (MTB).[1] One study highlighted that 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibited promising activity against both the H37Rv and MDR strains of MTB, with minimum inhibitory concentrations of 5.5 µg/mL and 11 µg/mL, respectively.[10] Computational studies suggest that these compounds may act by inhibiting key enzymes in the mycobacterial fatty acid synthesis pathway, such as β-ketoacyl ACP synthase I (KasA).[10]

Enzyme Inhibition

The functional groups of the scaffold are well-suited for interaction with enzyme active sites.

  • β-Lactamase Inhibition: To combat antibiotic resistance, one strategy is to co-administer β-lactam antibiotics with β-lactamase inhibitors. The 4-amino-1,2,4-triazole-3-thione scaffold has been successfully used to design broad-spectrum inhibitors against both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs), which are major drivers of resistance.[3]

  • Kinase Inhibition: As mentioned, the anticancer effects of some triazole derivatives are attributed to their ability to modulate kinase activity, a strategic approach for cancer treatment.[9]

G Triazole Triazole-Thiol Derivative Kinase Protein Kinase (Overexpressed) Triazole->Kinase Inhibits Pathway Downstream Signaling Pathway Kinase->Pathway Activates Proliferation Cancer Cell Proliferation & Migration Pathway->Proliferation Promotes

Key sites for modification on the triazole scaffold.

Key Experimental Protocols

To ensure reproducibility and scientific rigor, methodologies must be clearly defined. The following protocols are representative of the synthesis and evaluation of these compounds.

Protocol 5.1: Synthesis of this compound (Core)

This protocol is a generalized procedure based on established literature methods. [7][8]

  • Step 1: Synthesis of 3-Methylbenzoyl Hydrazide. A mixture of methyl 3-methylbenzoate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (50 mL) is refluxed for 8-10 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield the hydrazide.

  • Step 2: Synthesis of Potassium Dithiocarbazinate Salt. The hydrazide (0.1 mol) is dissolved in absolute ethanol (100 mL) containing potassium hydroxide (0.15 mol). The solution is cooled to 0-5°C in an ice bath. Carbon disulfide (0.12 mol) is added dropwise with constant stirring over 30 minutes, ensuring the temperature remains below 10°C. The mixture is stirred for an additional 12-16 hours at room temperature. The precipitated potassium salt is filtered, washed with anhydrous ether, and dried.

  • Step 3: Cyclization to form the Triazole Core. The potassium salt (0.1 mol) and hydrazine hydrate (0.2 mol) are suspended in water (150 mL). The mixture is refluxed for 6-8 hours, during which the color of the mixture may change and hydrogen sulfide gas evolves (perform in a fume hood). The reaction mixture is then cooled and carefully acidified with dilute hydrochloric acid to a pH of ~5-6. The resulting solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure triazole-thiol product.

  • Validation: The structure of the final compound should be confirmed by melting point, FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. [7][8]

Protocol 5.2: In-Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This protocol provides a self-validating system for preliminary antimicrobial screening. [6][8]

  • Preparation: Prepare sterile Mueller-Hinton Agar plates for bacteria or Sabouraud Dextrose Agar plates for fungi. Prepare standardized microbial inoculums (e.g., 0.5 McFarland standard).

  • Inoculation: Uniformly spread the microbial suspension over the entire surface of the agar plates using a sterile cotton swab to create a lawn.

  • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the seeded agar plates.

  • Compound Loading: Prepare stock solutions of the synthesized triazole derivatives in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each test compound solution into separate wells.

  • Controls (Self-Validation):

    • Positive Control: Load a well with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: Load a well with the pure solvent (DMSO) to ensure it has no intrinsic antimicrobial activity.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity. Compare the zones of the test compounds to the positive and negative controls.

Future Perspectives and Drug Development

The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold is a highly versatile and promising platform for drug discovery. The breadth of biological activities demonstrated by its derivatives warrants further investigation and development. Future research should focus on:

  • Lead Optimization: Systematically modifying the aryl ring and the substituents on the 4-amino group to enhance potency and selectivity for specific targets.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.

  • In Vivo Efficacy and Safety: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetic profiles, and toxicity.

  • Combinatorial Libraries: Utilizing the straightforward synthesis to generate large, diverse libraries for high-throughput screening against new and challenging biological targets.

By leveraging a deep understanding of its chemistry and biological potential, the this compound class of compounds holds significant promise for the development of next-generation therapeutic agents.

References

  • Jurga, N., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Pharmaceuticals, 15(8), 1026. [Link]

  • Jurga, N., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Semantic Scholar. [Link]

  • Al-Romaigh, H. A., et al. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 27(21), 7242. [Link]

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H--[9][11][12]triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research, 21, 1039–1045. [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Logoyda, L., et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). Pharmaceutical Journal. [Link]

  • El-fakharany, E. M., et al. (2023). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Advances. [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

  • Ameen, D. S., et al. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Prachand, S. (2016). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [9][11][12]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

  • Imran, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Sahoo, P., et al. (2012). Synthesis and evaluation of 4-amino-5-phenyl-4 H --[9][11][12]triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. [Link]

  • Jafass, N. F. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. International Journal of Pharmaceutical and Clinical Research, 5(2), 45-49. [Link]

  • Girisha, M., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Molecules, 25(17), 3959. [Link]

  • Kaplaushenko, A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 453-458. [Link]

  • Linciano, P., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Pharmaceuticals, 13(3), 51. [Link]

Sources

Section 1: Introduction to the 1,2,4-Triazole Scaffold: A Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-5-Substituted-4H-1,2,4-Triazole-3-Thiol Compounds: Synthesis, Properties, and Therapeutic Potential

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the bedrock of modern medicinal chemistry. Their rigid frameworks and diverse electronic properties allow for precise three-dimensional arrangements of pharmacophoric features, facilitating strong and specific interactions with biological targets.[1] Among these, the five-membered 1,2,4-triazole ring, containing three nitrogen atoms and two carbon atoms, stands out as a "privileged scaffold." This distinction arises from its remarkable metabolic stability, low toxicity, and capacity for hydrogen bonding, which collectively enhance the pharmacological profiles of drug candidates.[2]

The 1,2,4-triazole core is a key structural component in a wide array of approved drugs, demonstrating its versatility across different therapeutic areas. Notable examples include the antifungal agents fluconazole and itraconazole, and the anticancer drugs letrozole and anastrozole.[1] This guide focuses on a particularly versatile and biologically active subset: 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol compounds. This core structure is characterized by three key reactive centers ripe for chemical modification:

  • The C5 Position: This site allows for the introduction of various aryl or alkyl substituents, which is crucial for modulating the compound's steric and electronic properties to achieve target specificity.

  • The N4-Amino Group: This primary amine serves as a versatile handle for derivatization, most commonly through the formation of Schiff bases, enabling the exploration of a vast chemical space.[3][4]

  • The C3-Thiol Group: This group exists in a dynamic tautomeric equilibrium with its thione form. It is a potent nucleophile and a key site for hydrogen bonding, often playing a critical role in the molecule's interaction with biological targets.[2]

The convergence of these features makes the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold a highly attractive starting point for the development of novel therapeutic agents with a wide range of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[5]

Section 2: Core Synthesis Methodologies: Building the Triazole Framework

The construction of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol nucleus is a well-established process in synthetic chemistry. The most prevalent and reliable method begins with an appropriately substituted carboxylic acid and proceeds through a multistep sequence involving the formation of key hydrazide and dithiocarbazinate intermediates. This pathway is favored for its accessibility of starting materials and generally good yields.

The causality behind this synthetic strategy is rooted in the sequential construction of the heterocyclic backbone. The initial acid hydrazide provides the N-N-C=O unit. The subsequent reaction with carbon disulfide introduces the sulfur atom and the precursor to the C=S (or C-SH) bond. Finally, the introduction of a second molecule of hydrazine hydrate provides the crucial N4-amino group and facilitates the intramolecular cyclization, driven by the elimination of water and hydrogen sulfide, to form the stable five-membered triazole ring.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Sequence Start_Acid Substituted Carboxylic Acid (R-COOH) Step1 Step 1: Hydrazide Formation (Reflux in Ethanol) Start_Acid->Step1 Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Step1 Step3 Step 3: Ring Closure / Cyclization (Reflux with Hydrazine Hydrate) Hydrazine->Step3 Excess CS2 Carbon Disulfide (CS2) Step2 Step 2: Dithiocarbazinate Salt Formation (Stirring in Ethanol) CS2->Step2 Base Base (e.g., KOH) Base->Step2 Intermediate1 Acid Hydrazide (R-CO-NHNH2) Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Potassium Dithiocarbazinate (R-CO-NHNH-CSSK) Step2->Intermediate2 Intermediate2->Step3 Final_Product 4-Amino-5-substituted-4H- 1,2,4-triazole-3-thiol Step3->Final_Product

General synthetic workflow for the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core.
Experimental Protocol: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is a representative example adapted from established literature procedures.[6][7] It is a self-validating system where the successful isolation and characterization of each intermediate confirms the progression of the reaction.

Step A: Synthesis of Benzoic Acid Hydrazide (1)

  • To a solution of methyl benzoate (0.1 mol) in absolute ethanol (50 mL), add hydrazine hydrate (99%, 0.2 mol).

  • Heat the reaction mixture under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, concentrate the mixture under reduced pressure.

  • Cool the concentrated solution in an ice bath. The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield pure benzoic acid hydrazide.

Step B: Synthesis of Potassium 2-benzoylhydrazine-1-carbodithioate (2)

  • Dissolve benzoic acid hydrazide (1) (0.1 mol) in absolute ethanol (100 mL) containing potassium hydroxide (0.15 mol).

  • Cool the solution in an ice bath and add carbon disulfide (0.15 mol) dropwise with constant stirring.

  • Continue stirring the mixture at room temperature for 12-18 hours.

  • The precipitated potassium dithiocarbazinate salt is filtered, washed thoroughly with anhydrous diethyl ether to remove unreacted starting materials, and dried in a desiccator.

Step C: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (3)

  • Suspend the potassium salt (2) (0.1 mol) in water (50 mL).

  • Add hydrazine hydrate (99%, 0.2 mol) to the suspension.

  • Heat the mixture under reflux for 8-10 hours. During this time, the color of the mixture may change, and the evolution of hydrogen sulfide gas may be observed (perform in a well-ventilated fume hood).

  • Cool the reaction mixture to room temperature and dilute with a large volume of cold water.

  • Acidify the solution carefully with concentrated hydrochloric acid or acetic acid until the pH is ~5-6.

  • The solid product that precipitates out is filtered, washed extensively with water, and dried.

  • Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the pure 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Characterization of the final product should be performed using standard analytical techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[6]

Section 3: Structural Diversification and Chemical Properties

The therapeutic potential of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core is unlocked through systematic structural modification. The N4-amino and C3-thiol groups serve as primary handles for diversification, allowing for the creation of large compound libraries for high-throughput screening.

A. Schiff Base Formation at the N4-Amino Group The condensation of the primary amino group with a wide variety of aromatic or heterocyclic aldehydes is the most common and effective strategy for diversification.[5] This reaction proceeds readily, typically by refluxing the triazole and the aldehyde in an alcoholic solvent, often with a catalytic amount of acid. The resulting Schiff bases (or azomethines) introduce new pharmacophoric elements, significantly altering the molecule's size, lipophilicity, and electronic properties, which in turn influences biological activity.[3][8]

B. S-Alkylation at the C3-Thiol Group The thiol group is nucleophilic and can be readily alkylated with various electrophiles, such as alkyl halides.[5] This modification blocks the thiol-thione tautomerism and provides another avenue for introducing diverse functional groups. For instance, reacting the thiol with α-halo-ketones or α-halo-esters can introduce carbonyl functionalities that can act as additional hydrogen bond acceptors.

Diversification_Pathways cluster_n4 N4-Amino Group Modification cluster_c3 C3-Thiol Group Modification Core 4-Amino-5-R-4H- 1,2,4-triazole-3-thiol Reaction1 Condensation (Reflux in Ethanol) Core->Reaction1 Reaction2 S-Alkylation (Base, Solvent) Core->Reaction2 Aldehyde Aldehyde (R'-CHO) Aldehyde->Reaction1 Product1 Schiff Base Derivative (N=CH-R') Reaction1->Product1 AlkylHalide Alkyl Halide (R''-X) AlkylHalide->Reaction2 Product2 S-Substituted Derivative (S-R'') Reaction2->Product2

Primary pathways for the structural diversification of the triazole-thiol core.

Section 4: The Pharmacological Landscape: A Multi-Target Scaffold

Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol exhibit an impressively broad range of biological activities. This versatility underscores the scaffold's ability to interact with multiple biological targets, making it a fertile ground for drug discovery.

Antimicrobial Activity

The global rise of drug-resistant pathogens necessitates the development of new antimicrobial agents.[9] Triazole-thiol derivatives have consistently demonstrated potent activity against a wide spectrum of bacteria and fungi.[7][10] The mechanism is often attributed to the disruption of essential cellular processes in the microbes. The presence of the N-C=S moiety is considered crucial for this activity.

Representative Antimicrobial Data:

Compound TypeSubstituent (R)Test OrganismActivityReference
Schiff Base4-NitrophenylS. epidermidisMIC: 9 µg/mL[9]
Schiff Base4-ChlorophenylS. aureusStrong Activity[4]
Schiff Base2-ChlorophenylM. gypseumSuperior to Ketoconazole[4]
S-SubstitutedDiaryl-sulfoneB. subtilisMIC: 31.25 μg/mL[9]
Schiff BaseCinnamaldehydeC. albicansHigh Activity[6]

MIC = Minimum Inhibitory Concentration

Experimental Protocol: Antimicrobial Screening via Agar Well Diffusion Assay

This is a standard, reliable method for preliminary screening of novel compounds for antimicrobial activity.[6]

  • Media Preparation: Prepare Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Pour the sterile agar into sterile Petri dishes and allow it to solidify. Uniformly spread the microbial inoculum over the surface of the agar using a sterile cotton swab.

  • Well Preparation: Aseptically bore wells (typically 6 mm in diameter) into the inoculated agar plates using a sterile cork borer.

  • Compound Loading: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each compound solution into separate wells.

  • Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Streptomycin) or antifungal (e.g., Fluconazole) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone indicates greater antimicrobial activity.

Anticancer Potential

The 1,2,4-triazole-3-thione scaffold is a validated pharmacophore for the design of anticancer agents.[2] Derivatives have demonstrated potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[11] Research suggests these compounds can interfere with various cancer-related pathways, including cell migration and signaling cascades involving protein kinases.[12][13]

Anticancer_Mechanism cluster_effects Cellular Effects Compound Triazole-Thiol Derivative Target Cellular Targets (e.g., Kinases, DNA) Compound->Target Binds to Proliferation Inhibition of Cell Proliferation Target->Proliferation Migration Inhibition of Cell Migration Target->Migration Apoptosis Induction of Apoptosis Target->Apoptosis Outcome Reduced Tumor Growth & Metastasis Proliferation->Outcome Migration->Outcome Apoptosis->Outcome SAR_Diagram SAR_Image SAR1 C5-Substituent (R): - Determines specificity. - Aryl groups often enhance activity. - Halogens/electron-withdrawing groups can increase potency. SAR2 N4-Amino Group: - Key site for diversification. - Conversion to Schiff bases is a proven strategy to boost antimicrobial and anticancer activity. SAR3 C3-Thiol/Thione Group: - Crucial for activity. - The C=S and adjacent nitrogen atoms act as key binding points (H-bonding, chelation). - S-alkylation can modulate activity.

Key structure-activity relationships for the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold.
  • Influence of the C5-Substituent: The nature of the substituent at the 5-position is a primary determinant of biological activity and selectivity. Aromatic rings (e.g., phenyl, furan) are common. [14]Substitutions on this ring, such as halogens (Cl, F, Br) or electron-donating groups (OCH₃), can significantly enhance potency, likely by altering electronic distribution and improving binding to target enzymes or receptors. [4][9]* Importance of the N4-Amino Moiety: The free amino group itself can be important, but its derivatization into Schiff bases is a highly successful strategy. This modification not only expands the molecular structure but also introduces new points of interaction, often leading to a marked increase in antimicrobial and anticancer efficacy. [3][9]* The Role of the C3-Thiol Group: The thiol/thione group is often essential for biological activity. The ability of the sulfur and adjacent nitrogen atoms to act as hydrogen bond acceptors or to chelate metal ions in active sites of enzymes is considered a key mechanistic feature. [2]While S-alkylation can sometimes reduce activity, in other cases it leads to potent compounds, indicating a complex role that depends on the specific biological target. [9]

Section 6: Conclusion and Future Directions

The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold represents a cornerstone in modern medicinal chemistry. Its straightforward and versatile synthesis, coupled with its proven ability to yield compounds with a wide spectrum of potent biological activities, ensures its continued relevance in the search for new therapeutic agents. The wealth of data consistently points to its potential in developing novel antimicrobial, anticancer, and anticonvulsant drugs. [5][11][15] Future research should focus on several key areas:

  • Mechanism of Action Studies: While many compounds show potent activity, the precise molecular targets often remain unknown. Elucidating these mechanisms will enable more rational, target-based drug design rather than relying solely on phenotypic screening.

  • Lead Optimization: Promising hits from initial screenings should be subjected to rigorous lead optimization programs to improve their potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Combinatorial Chemistry and High-Throughput Screening: The amenability of the core scaffold to diversification makes it ideal for the application of combinatorial chemistry techniques to generate large, diverse libraries for screening against new and challenging biological targets.

  • Exploration of New Therapeutic Areas: While the focus has been on antimicrobial, anticancer, and anticonvulsant activities, the scaffold's versatility suggests it may hold promise in other areas, such as anti-inflammatory, antiviral, and neurodegenerative diseases. [5][16] By leveraging the established chemical foundation and exploring these future directions, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.

Section 7: References

  • [Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [5][9][12]triazole-3-thiol derivatives and Antifungal activity - ResearchGate]([Link])

  • [(A) Synthesis of 4-amino-5-substituted phenyl-4H-1,2,4-triazole-3-thiol. (B) Synthesis of substitutedt[5][9][12]riazolo[3,4-b]t[5][9][17]hiadiazole (where R1 = 4-NO2, 3-Br, 3-Cl, 4-Cl, 4-CH3 and R2 = 3,5-diiodo (5a) and 5-iodo (5b)). - ResearchGate]([Link])

Sources

Methodological & Application

Protocol for the synthesis of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthesis Protocol

Topic: A Comprehensive Guide to the Synthesis of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and materials science. Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and metabolic stability, make it a cornerstone for the development of a wide array of therapeutic agents. Triazole derivatives are known to exhibit a remarkable range of pharmacological activities, including antifungal, antimicrobial, antiviral, anticonvulsant, and anticancer properties.[1] The title compound, this compound, is a key intermediate for synthesizing more complex heterocyclic systems, such as Schiff bases and fused triazolo-thiadiazoles, which are of significant interest for drug discovery.[2][3]

This document provides a detailed, field-tested protocol for the synthesis of this valuable intermediate. The described methodology follows a robust and reproducible three-step pathway, commencing from 3-methylbenzoic acid. We will delve into the causality behind each procedural step, provide critical safety information, and outline the necessary analytical techniques for product characterization, ensuring a self-validating and reliable synthetic process.

Overall Reaction Scheme

The synthesis proceeds through three distinct stages:

  • Hydrazide Formation: Conversion of 3-methylbenzoic acid to 3-methylbenzoyl hydrazide.

  • Dithiocarbazinate Salt Synthesis: Reaction of the hydrazide with carbon disulfide in a basic medium to yield a stable potassium salt intermediate.

  • Cyclization: Ring closure of the dithiocarbazinate salt using hydrazine hydrate to form the target 4-amino-1,2,4-triazole-3-thiol ring system.

G cluster_0 Step A: Hydrazide Formation cluster_1 Step B: Salt Formation cluster_2 Step C: Cyclization A 3-Methylbenzoic Acid B 3-Methylbenzoyl Hydrazide A->B  H₂NNH₂·H₂O, Reflux   C Potassium 3-(3-methylbenzoyl)dithiocarbazinate B->C  1. KOH, Ethanol  2. CS₂, 0-10°C   D 4-amino-5-(3-methylphenyl)- 4H-1,2,4-triazole-3-thiol C->D  H₂NNH₂·H₂O, Reflux  

Caption: High-level overview of the three-step synthesis pathway.

Mechanistic Insights

The formation of the triazole ring is a classic example of heterocyclic synthesis involving condensation and cyclization.

  • Dithiocarbazinate Formation: The process begins with the deprotonation of 3-methylbenzoyl hydrazide by potassium hydroxide, creating a more nucleophilic species. This nucleophile then attacks the electrophilic carbon of carbon disulfide. This step is conducted at low temperatures (0-10 °C) to control the exothermic nature of the reaction and prevent the formation of side products.[4][5]

  • Cyclization: The potassium dithiocarbazinate salt is then refluxed with an excess of hydrazine hydrate. One nitrogen of the hydrazine hydrate performs a nucleophilic attack on the thiocarbonyl carbon, initiating the cyclization. A subsequent intramolecular condensation and dehydration, driven by the high temperature of the reflux, results in the formation of the stable, five-membered 1,2,4-triazole ring.[2][6]

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )CAS No.Notes
3-Methylbenzoic acidC₈H₈O₂136.1599-04-7Starting material
Hydrazine hydrate (80%)N₂H₄·H₂O50.067803-57-8Highly Toxic, Corrosive
Ethanol (Absolute)C₂H₅OH46.0764-17-5Solvent
Sulfuric acid (conc.)H₂SO₄98.087664-93-9Catalyst, Corrosive
Potassium hydroxideKOH56.111310-58-3Base, Corrosive
Carbon disulfideCS₂76.1475-15-0Highly Flammable, Toxic
Diethyl ether (Anhydrous)(C₂H₅)₂O74.1260-29-7Washing solvent
Hydrochloric acid (conc.)HCl36.467647-01-0For acidification
Equipment
  • Round-bottom flasks (250 mL, 500 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Ice bath

  • Buchner funnel and vacuum flask

  • Beakers and graduated cylinders

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

  • Standard laboratory glassware

Detailed Experimental Protocol

G start Start Synthesis stepA Step A: Synthesize 3-Methylbenzoyl Hydrazide start->stepA stepB Step B: Synthesize Potassium Dithiocarbazinate Salt stepA->stepB Isolate Intermediate A stepC Step C: Synthesize Final Product (Cyclization) stepB->stepC Isolate Intermediate B purify Purification (Recrystallization) stepC->purify Crude Product characterize Characterization (MP, FT-IR, NMR) purify->characterize end End Product characterize->end

Caption: Experimental workflow from starting materials to final characterization.

Step A: Synthesis of 3-Methylbenzoyl Hydrazide
  • Esterification (Implicit): While one could start from 3-methylbenzoyl chloride, a common route begins with the esterification of 3-methylbenzoic acid. For this protocol, we assume the starting material is the commercially available acid, which is first converted to its methyl or ethyl ester via Fischer esterification. This protocol will proceed from the ester, methyl 3-methylbenzoate, for clarity. A mixture of 3-methylbenzoic acid (0.1 mol), ethanol (150 mL), and concentrated H₂SO₄ (2 mL) is refluxed for 4-5 hours. The excess ethanol is removed under reduced pressure, and the residue is worked up to yield the ester.

  • Hydrazinolysis: To a 250 mL round-bottom flask, add methyl 3-methylbenzoate (0.1 mol, 15.02 g) dissolved in absolute ethanol (100 mL).

  • Add 80% hydrazine hydrate (0.2 mol, ~12.5 mL) to the solution.[7] Rationale: A 2-fold molar excess of hydrazine hydrate is used to drive the reaction to completion.

  • Fit the flask with a reflux condenser and heat the mixture under reflux for 6-8 hours. The progress can be monitored by TLC.

  • After reflux, reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Cool the concentrated solution in an ice bath. The white, solid 3-methylbenzoyl hydrazide will precipitate.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. The product is typically of sufficient purity for the next step.

Step B: Synthesis of Potassium 3-(3-methylbenzoyl)dithiocarbazinate
  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.1 mol, 5.61 g) in absolute ethanol (150 mL). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of Hydrazide: Add the 3-methylbenzoyl hydrazide (0.1 mol, 15.02 g) synthesized in Step A to the cooled alcoholic KOH solution and stir until it dissolves completely.

  • Addition of Carbon Disulfide: While maintaining the temperature below 10 °C, add carbon disulfide (0.11 mol, 8.38 g or 6.6 mL) dropwise over 30-45 minutes with vigorous stirring.[8][9] Causality: Slow, dropwise addition is critical to dissipate the heat generated from this exothermic reaction and prevent the formation of byproducts.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, and then allow it to stir at room temperature for an additional 12-18 hours.[8] A yellow precipitate of the potassium salt will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with anhydrous diethyl ether to remove any unreacted starting materials.[8]

  • Dry the potassium salt. This intermediate is used directly in the next step without further purification.

Step C: Synthesis of this compound
  • Setup: Place the potassium dithiocarbazinate salt (from Step B) in a 250 mL round-bottom flask. Add water (100 mL) and 80% hydrazine hydrate (0.2 mol, ~12.5 mL).[2][6] Rationale: A 2-fold molar excess of hydrazine hydrate acts as both a reactant for the 4-amino group and the cyclizing agent.

  • Reflux: Heat the mixture under reflux for 4-6 hours. During this time, the color of the solution may change, and the evolution of hydrogen sulfide gas (H₂S) may be observed. This step must be performed in a well-ventilated fume hood.

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with concentrated hydrochloric acid until it reaches a pH of approximately 5-6. This will precipitate the product. Causality: The triazole-thiol is soluble in the basic reaction medium as its thiolate salt. Acidification protonates the thiol group, causing the neutral molecule to precipitate out of the aqueous solution.

  • Isolation: Collect the resulting white or off-white solid by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water. For higher purity, recrystallize the solid from an ethanol-water mixture.[10]

  • Dry the final product in a vacuum oven at 60-70 °C.

Safety Precautions

This protocol involves hazardous chemicals that require strict safety measures.

  • Hydrazine Hydrate: It is highly toxic, corrosive, a suspected carcinogen, and can cause severe skin burns.[11][12][13] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[14]

  • Carbon Disulfide: It is extremely flammable, volatile, and toxic.[15] Its vapors can form explosive mixtures with air. All operations involving CS₂ must be conducted in a fume hood, away from any ignition sources (sparks, hot plates).

  • Potassium Hydroxide & Strong Acids: These are corrosive and can cause severe burns. Handle with appropriate PPE.

  • Hydrogen Sulfide (H₂S): This gas, which may evolve during the cyclization step, is toxic and has the characteristic smell of rotten eggs. The entire reflux and acidification procedure must be performed in an efficient fume hood.

Characterization and Expected Results

The final product should be a white to off-white crystalline solid.

AnalysisExpected Results
Melting Point Specific to the compound, but related structures melt in the 180-230 °C range.[2][10]
FT-IR (KBr, cm⁻¹) ~3300-3100 (N-H str., amine), ~2600-2550 (S-H str., thiol), ~1620 (C=N str.), ~1580 (C=C str., aromatic). The presence of the S-H peak confirms the thiol tautomer in the solid state.[10][16][17]
¹H-NMR (DMSO-d₆, δ ppm) ~13.7 (s, 1H, SH), ~7.2-7.8 (m, 4H, Ar-H), ~5.8 (s, 2H, NH₂), ~2.4 (s, 3H, CH₃). The SH and NH₂ protons are D₂O exchangeable.[16][18]
¹³C-NMR (DMSO-d₆, δ ppm) ~168 (C=S), ~148-150 (Triazole C-5), ~120-140 (Aromatic carbons), ~21 (CH₃).[2][6]
Yield Typical yields for this multi-step synthesis range from 60-80% based on the starting hydrazide.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step B Incomplete reaction; temperature too high.Ensure dropwise addition of CS₂ is slow and temperature is maintained below 10 °C. Increase stirring time at room temperature.
Oily product after cyclization Impurities or incomplete reaction.Ensure the potassium salt intermediate is washed well with ether. Increase reflux time. Ensure proper acidification to fully precipitate the product.
Product discoloration Air oxidation or residual impurities.Recrystallize from an ethanol-water mixture, possibly with a small amount of activated charcoal. Store the final product under an inert atmosphere.
Absence of S-H peak in IR Product exists in the thione tautomeric form.This is possible. The thione form would show a strong C=S stretch around 1250-1340 cm⁻¹ and an N-H peak. Both tautomers are often in equilibrium.[17]

References

  • Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica, 15, 1295-1304. Link

  • Gomha, S. M., & Riyadh, S. M. (2011). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing, USA. Link

  • Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2013). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Journal of the Korean Chemical Society, 57(4), 498-503. Link

  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. Link

  • Audrieth, L. F., Scott, E. S., & Kippur, P. S. (1954). The Chemistry of Hydrazine. II. The Preparation of Thiocarbohydrazide and Related Compounds. Journal of Organic Chemistry, 19(5), 733-741. Link

  • Rehman, A., et al. (2021). Synthesis and Antimicrobial Evaluation of the Potassium Salts of Benzhydrazine Dithiocarbamates. ResearchGate. Link

  • Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Link

  • Pisano, C., et al. (2018). New Heparanase-Inhibiting Triazolo-Thiadiazoles Attenuate Primary Tumor Growth and Metastasis. ResearchGate. Link

  • Prachand, S. (2017). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][19][20] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Link

  • Zozulynets, D. М., Kaplaushenko, A. G., & Korzhova, A. S. (2021). The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. Journal of Organic and Pharmaceutical Chemistry, 19(2), 48-52. Link

  • Al-Ostath, A. I., et al. (2023). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study. Molecules, 28(14), 5556. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet - Hydrazine monohydrate. Link

  • Zhao, F., et al. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Synthesis, 53(11), 1901-1910. Link

  • Al-Jumaili, A. H. A., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia i Poloznictwo. Link

  • Gümrükçüoğlu, N., et al. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Link

  • Hameed, A. A., & Hassan, F. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Link

  • Gümrükçüoğlu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Link

  • El-Shehry, M. F., et al. (2016). Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Link

  • Sharma, D., et al. (2023). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Link

  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Link

  • Bayer Corporation. (2000). Process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base. Google Patents. Link

  • Fisher Scientific. (2010). Safety Data Sheet - Hydrazine hydrate. Link

  • Al-Masoudi, W. A. M. (2023). Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol. ResearchGate. Link

  • TCI Chemicals. (n.d.). Safety Data Sheet - Carbon Disulfide. Link

  • Hameed, A. A., & Hassan, F. (2014). 1 HNMR Spectrum for Compound 3. ResearchGate. Link

  • PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Link

  • Kumar, V., Kumar, A., & Mishra, L. (2024). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 41(4). Link

  • Demchenko, A. M., et al. (2024). Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. ScienceRise: Pharmaceutical Science, (4), 31-38. Link

  • Thermo Fisher Scientific. (2014). Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). Link

  • Wujec, M., et al. (2018). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Analytical Methods in Chemistry. Link

Sources

Application Notes & Protocols for the Antimicrobial Screening of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with many derivatives exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of a novel candidate compound, 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol . The protocols herein are designed to establish a robust, reproducible screening cascade, from initial qualitative assessment to quantitative determination of inhibitory and bactericidal concentrations, grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI).

Foundational Concepts: Rationale and Scientific Grounding

The 1,2,4-Triazole Scaffold: A Promising Antimicrobial Pharmacophore

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structure is a cornerstone of many clinically significant drugs, particularly antifungals like fluconazole and itraconazole.[3] Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have demonstrated notable antibacterial and antifungal activities in numerous studies.[4][5][6] The versatility of this scaffold allows for substitutions that can modulate potency, spectrum of activity, and pharmacokinetic properties, making it an attractive starting point for new drug discovery campaigns.[7]

Postulated Mechanism of Action

While the precise mechanism of a novel compound requires dedicated investigation, the known bioactivity of related triazoles provides an evidence-based starting point. Many triazole-based antimicrobials function by inhibiting critical microbial enzymes.

  • Inhibition of Ergosterol Synthesis: In fungi, azoles are well-known inhibitors of lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] Disruption of this pathway compromises membrane integrity, leading to fungal cell death.

  • Bacterial Enzyme Inhibition: In bacteria, triazole hybrids have been reported to inhibit key enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for DNA replication and metabolism, respectively.[8]

  • Membrane Disruption & Oxidative Stress: Some triazole derivatives can disrupt bacterial membrane potential and generate reactive oxygen species (ROS), leading to broad-spectrum damage and cell death.[8]

Understanding these potential mechanisms informs the selection of a diverse panel of test organisms (e.g., Gram-positive bacteria, Gram-negative bacteria, and fungi) to probe the compound's spectrum of activity.

Protocol I: Preliminary Qualitative Screening (Agar Well Diffusion Assay)

This method serves as a rapid and efficient initial screen to determine if the test compound possesses any antimicrobial activity against a panel of selected microorganisms. It is a qualitative or semi-quantitative assay.[9]

Principle of the Method

The test compound, dissolved in a suitable solvent, is introduced into a well punched into an agar plate previously inoculated with a lawn of the target microorganism. The compound diffuses outward from the well, creating a concentration gradient in the agar. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well.[10] The diameter of this zone is proportional to the compound's activity and its diffusion characteristics.[9]

Experimental Workflow: Agar Well Diffusion

Agar_Well_Diffusion cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Standardized Microbial Inoculum (0.5 McFarland) C Lawn Culture Microbe on Mueller-Hinton Agar (MHA) Plate A->C B Prepare Test Compound Stock Solution (e.g., 10 mg/mL in DMSO) E Pipette Known Volume (e.g., 100 µL) of Test Compound into Wells B->E D Aseptically Create 6-8 mm Wells in Agar C->D D->E F Incubate Plates (e.g., 37°C for 18-24h) E->F G Measure Diameter of Zone of Inhibition (mm) F->G H Record and Compare Results to Controls G->H

Caption: High-level workflow for the Agar Well Diffusion assay.

Detailed Step-by-Step Protocol
  • Media and Inoculum Preparation:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour into sterile Petri dishes. Allow them to solidify completely.

    • From a fresh (18-24 hour) culture, pick several isolated colonies of the test microorganism and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

  • Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[10]

  • Well Creation and Compound Application:

    • Allow the plate to dry for 5-15 minutes.

    • Using a sterile cork borer (6-8 mm diameter), punch wells into the agar.[12]

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution into a designated well.

    • Controls are critical:

      • Positive Control: A well with a known effective antibiotic (e.g., Ciprofloxacin).

      • Negative Control: A well with the solvent (DMSO) alone to ensure it has no intrinsic antimicrobial activity.[10]

  • Incubation and Interpretation:

    • Allow the plates to stand for 1-2 hours at room temperature to permit pre-diffusion of the compound.

    • Invert the plates and incubate at 35-37°C for 18-24 hours.[13]

    • After incubation, use a ruler or calipers to measure the diameter of the zone of complete growth inhibition in millimeters (mm).

Data Presentation

Table 1: Sample Data for Agar Well Diffusion Screening

Test Organism Compound Conc. Zone of Inhibition (mm) Positive Control (Drug) Zone of Inhibition (mm) Negative Control (Solvent)
Staphylococcus aureus (ATCC 25923) 1 mg/well 18 Ciprofloxacin (5 µg) 25 0
Escherichia coli (ATCC 25922) 1 mg/well 14 Ciprofloxacin (5 µg) 28 0
Pseudomonas aeruginosa (ATCC 27853) 1 mg/well 8 Ciprofloxacin (5 µg) 22 0

| Candida albicans (ATCC 90028) | 1 mg/well | 20 | Fluconazole (25 µg) | 24 | 0 |

Protocol II: Quantitative Analysis (Broth Microdilution for MIC)

Following a positive result in the preliminary screen, the Broth Microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15] This is a quantitative, gold-standard method for determining antimicrobial potency.[16]

Principle of the Method

A standardized suspension of the test microorganism is challenged with serial twofold dilutions of the test compound in a liquid growth medium. The assay is performed in a 96-well microtiter plate. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound in which no turbidity is observed.[17][18] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[19]

Experimental Workflow: Broth Microdilution (MIC)

Broth_Microdilution_MIC cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Incubation & Analysis A Prepare Test Compound Stock Solution D Add 100 µL of 2x Compound to Well 1 A->D B Prepare Standardized Microbial Inoculum (to 5x10^5 CFU/mL) F Add 50 µL Standardized Inoculum to Wells 1-11 B->F C Dispense 50 µL Broth (Cation-Adjusted Mueller-Hinton) to Wells 2-12 E Perform 2-fold Serial Dilution from Well 1 to Well 10 C->E Well12 Well 12: Sterility Control (Broth Only) C->Well12 D->E E->F G Incubate Plate (35°C for 16-20h) F->G Well11 Well 11: Growth Control (Broth + Inoculum) F->Well11 H Visually Inspect for Turbidity G->H I Determine MIC: Lowest Concentration with No Visible Growth H->I

Caption: Workflow for determining MIC using the Broth Microdilution method.

Detailed Step-by-Step Protocol
  • Plate Preparation:

    • Using a sterile 96-well U-bottom microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.[11]

  • Compound Dilution:

    • Prepare a stock solution of the test compound at twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, prepare a 256 µg/mL solution in CAMHB).

    • Add 100 µL of this 2x starting concentration to well 1.

    • Perform a serial twofold dilution: transfer 50 µL from well 1 to well 2, mix thoroughly, then transfer 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.[20] This creates a gradient of concentrations.

  • Inoculum Preparation and Inoculation:

    • Prepare a 0.5 McFarland standardized suspension as described in section 2.3.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

    • Within 15 minutes of preparation, add 50 µL of the standardized bacterial suspension to each well from 1 to 11. The final volume in these wells will be 100 µL.

  • Controls:

    • Well 11: Growth Control (50 µL broth + 50 µL inoculum). This well should show distinct turbidity.

    • Well 12: Sterility Control (100 µL broth only). This well should remain clear.[11]

  • Incubation and Interpretation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air for most common bacteria.[11]

    • Read the plate against a dark background. The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[14]

Data Presentation

Table 2: Sample Data for MIC Determination (µg/mL)

Test Organism MIC (µg/mL) Positive Control (Ciprofloxacin) MIC (µg/mL)
S. aureus (ATCC 29213) 16 0.5
E. coli (ATCC 25922) 32 0.015
P. aeruginosa (ATCC 27853) >128 1

| C. albicans (ATCC 90028) | 8 | 0.5 (Fluconazole) |

Protocol III: Determining Bactericidal vs. Bacteriostatic Activity (MBC)

The MIC value reveals the concentration that inhibits growth, but not whether it kills the organism (bactericidal) or merely prevents it from multiplying (bacteriostatic). The Minimum Bactericidal Concentration (MBC) test is performed to make this distinction.

Principle of the Method

The MBC is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after incubation for a specified period.[21][22] It is determined by sub-culturing the contents of the clear wells from the MIC assay (and the first turbid well) onto an antibiotic-free agar medium.[23] The absence of growth on the agar indicates that the bacteria in the corresponding MIC well were killed.

Experimental Workflow: From MIC to MBC

MIC_to_MBC cluster_mic MIC Assay cluster_mbc MBC Determination A Perform Broth Microdilution Assay B Identify MIC Well (First Clear Well) A->B C Subculture 10-100 µL from MIC Well and More Concentrated Wells onto MHA Plates B->C D Incubate MHA Plates (35°C for 18-24h) C->D E Count Colonies (CFU) on Each Plate D->E F Determine MBC: Lowest Concentration with ≥99.9% Kill E->F

Caption: Logical progression from the MIC assay to MBC determination.

Detailed Step-by-Step Protocol
  • Sub-culturing:

    • Following the determination of the MIC, select the microtiter plate wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Aseptically withdraw a fixed volume (e.g., 10 µL or 100 µL) from each of these wells.

    • Spot-plate or spread the withdrawn volume onto separate, appropriately labeled MHA plates that contain no antimicrobial agent.[24]

  • Incubation and Interpretation:

    • Incubate the MHA plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible on the plate from the growth control well.

    • Count the number of Colony Forming Units (CFU) on each plate.

    • The MBC is the lowest concentration of the test compound that produces a ≥99.9% reduction in CFU compared to the initial inoculum count.[25]

  • Analysis:

    • Compare the MBC value to the MIC value.

    • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .[21]

    • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

Data Presentation

Table 3: Sample Data for MBC Determination for S. aureus

Well Concentration (µg/mL) MIC Result CFU Count on Subculture Plate % Kill vs. Inoculum (5x10⁴ CFU) MBC Result
Growth Control Turbid >300 (confluent) 0% -
8 Turbid >300 (confluent) 0% -
16 (MIC) Clear 150 99.7% -
32 Clear 25 99.95% MBC = 32 µg/mL
64 Clear 2 >99.99% -

Interpretation: For S. aureus, the MIC is 16 µg/mL and the MBC is 32 µg/mL. The MBC/MIC ratio is 2, indicating the compound is bactericidal against this organism.

References

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy.
  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.).
  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
  • Leaño, E. M. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • Microbe Investigations. (n.d.).
  • Biology LibreTexts. (2024). 13.
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  • BMG Labtech. (2024).
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Microbe Online. (2013).
  • ACS Bio & Med Chem Au. (2023). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry.
  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
  • World Journal of Pharmaceutical Research. (n.d.). Antimicrobial Screening of Some Newly Synthesized Triazoles.
  • CLSI. (n.d.). Antimicrobial Susceptibility Testing.
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  • ResearchGate. (n.d.). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[14][17][26] triazole-3-thiol derivatives and Antifungal activity.

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Application Notes and Protocols: In Vitro Antifungal Activity Assay of 4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro antifungal activity assays for the novel compound 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. The protocols detailed herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and scientific rigor. This guide moves beyond a simple recitation of steps, offering insights into the rationale behind methodological choices, thereby empowering researchers to not only execute the assays but also to understand and troubleshoot the underlying principles. We present detailed, step-by-step protocols for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar well diffusion method for preliminary screening. Emphasis is placed on the establishment of a self-validating experimental system through the requisite use of quality control (QC) strains with established performance standards.

Introduction: The Rationale for Antifungal Screening of 1,2,4-Triazole Derivatives

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, forming the core structure of widely used drugs like fluconazole and itraconazole. These agents primarily function by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is vital for the integrity of the fungal cell membrane.

The compound of interest, this compound, is a novel derivative within this promising class of heterocycles. Preliminary studies on similar 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols have demonstrated significant antimicrobial and antifungal properties, making this specific derivative a compelling candidate for further investigation.[1][2][3][4][5][6][7][8] The purpose of these application notes is to provide robust, standardized, and reproducible methodologies to accurately quantify its in vitro antifungal efficacy.

Foundational Principles: Ensuring Trustworthiness and Reproducibility

The credibility of any antimicrobial screening assay hinges on its reproducibility and adherence to established standards. The protocols outlined below are designed as self-validating systems, incorporating the following pillars of scientific integrity:

  • Standardization: Methodologies are harmonized with the Clinical and Laboratory Standards Institute (CLSI) documents, particularly M27 for yeasts and M38 for filamentous fungi, which are globally recognized benchmarks for antifungal susceptibility testing.[9][10][11][12]

  • Quality Control (QC): The concurrent testing of well-characterized QC strains, such as Candida parapsilosis ATCC® 22019™ and Candida krusei ATCC® 6258™, is mandatory.[2] The resulting MICs for these strains must fall within the acceptable ranges published by CLSI to validate the assay's accuracy.[13]

  • Inoculum Purity and Density: The final concentration of the fungal inoculum is a critical variable. Inaccurate inoculum density can lead to erroneous MIC values. Therefore, meticulous standardization of the inoculum is a non-negotiable step in the protocol.

Preparation of the Test Compound

The physicochemical properties of this compound necessitate careful preparation to ensure its bioavailability in the assay medium.

Solubilization

1,2,4-triazole derivatives are often poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the recommended solvent.

  • Protocol:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mg/mL or as high as solubility permits) in 100% DMSO.

    • Subsequent dilutions should be made in the appropriate broth medium (e.g., RPMI-1640).

  • Causality and Expertise: The final concentration of DMSO in the test wells must not exceed a level that would inhibit fungal growth. Studies have shown that for Candida species, DMSO concentrations should ideally be kept below 2.5% to avoid interference.[7] Therefore, the dilution scheme must be designed to ensure the final DMSO concentration is well below this inhibitory threshold, typically ≤1%.

Protocol I: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for quantitative assessment of antifungal activity, yielding a specific MIC value. The protocol is adapted from the CLSI M27-A4 standard.[9]

Materials
  • This compound

  • DMSO (ACS grade)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (0.165 mol/L) to pH 7.0

  • Sterile 96-well, U-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Quality Control Strains: Candida parapsilosis ATCC® 22019™, Candida krusei ATCC® 6258™

  • Standard antifungal agents (e.g., Fluconazole, Amphotericin B) for QC

  • Spectrophotometer

  • Hemocytometer

  • Sterile saline (0.85%)

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Inoculum 1. Prepare & Standardize Fungal Inoculum (0.5 McFarland) Plate 4. Dispense Media & Compound/Drug to 96-Well Plate Inoculum->Plate Dispense 100 µL of 2X inoculum Compound 2. Prepare Serial Dilutions of Test Compound Compound->Plate Dispense 100 µL of 2X compound QC_Drug 3. Prepare Serial Dilutions of QC Antifungal QC_Drug->Plate Inoculate 5. Inoculate Wells with Standardized Fungal Suspension Plate->Inoculate Incubate 6. Incubate Plate (35°C, 24-48h) Inoculate->Incubate Read_MIC 7. Read MIC Visually (Lowest concentration with significant growth inhibition) Incubate->Read_MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Protocol

Step 1: Inoculum Preparation and Standardization

  • Subculture fungal strains onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • From a fresh culture, pick five distinct colonies (each ~1 mm in diameter) and suspend them in 5 mL of sterile 0.85% saline.

  • Vortex the suspension for 15-20 seconds to create a homogeneous mixture.

  • Standardize the inoculum density to that of a 0.5 McFarland standard by adjusting with sterile saline. This can be done visually or, for greater accuracy, using a spectrophotometer to achieve a transmittance of 80-82% at 530 nm. This suspension corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

  • Prepare the final working inoculum by diluting the standardized suspension 1:1000 in RPMI-1640 medium. This results in a 2X working concentration of 1-5 x 10³ CFU/mL.

Step 2: Preparation of Microtiter Plates

  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of each row in a 96-well plate.

  • Prepare a 2X working solution of the test compound at the highest concentration to be tested (e.g., 128 µg/mL) in RPMI-1640.

  • Add 200 µL of this 2X starting concentration to well 1 of the corresponding row.

  • Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10. This leaves 100 µL in each well from 1 to 10, with concentrations ranging from the highest (e.g., 128 µg/mL) to the lowest (e.g., 0.25 µg/mL).

  • Well 11 will serve as the growth control (no compound).

  • Well 12 will serve as the sterility control (medium only, no inoculum).

  • Repeat this process for the QC antifungal agents (Fluconazole, Amphotericin B) in separate rows.

Step 3: Inoculation and Incubation

  • Add 100 µL of the 2X final working inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • This brings the final volume in wells 1-11 to 200 µL, halving the concentration of the antifungal agents and the inoculum to their final 1X concentrations.

  • Seal the plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C. Read the results for Candida species at 24 hours.[9] For filamentous fungi, incubation may need to be extended to 48-72 hours.

Step 4: MIC Determination

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (approximately 50% for azoles like the test compound) compared to the growth control well.

  • For Amphotericin B, the endpoint is the lowest concentration that shows complete inhibition of growth.

  • Visually inspect the wells. The growth control (well 11) should show distinct turbidity or a cell pellet at the bottom. The sterility control (well 12) should remain clear.

Quality Control and Data Interpretation

The assay is considered valid only if the MICs of the control antifungals against the QC strains fall within the established ranges.

Quality Control StrainAntifungal AgentAcceptable 24-h MIC Range (µg/mL)
C. parapsilosis ATCC® 22019™Fluconazole2.0 - 8.0
C. krusei ATCC® 6258™Fluconazole16 - 64
C. parapsilosis ATCC® 22019™Amphotericin B0.5 - 2.0
C. krusei ATCC® 6258™Amphotericin B1.0 - 4.0
(Source: Based on CLSI M60 Performance Standards)[13]

Protocol II: Agar Well Diffusion Assay

This method is a simpler, qualitative or semi-quantitative technique suitable for initial screening of antifungal activity. It relies on the diffusion of the test compound from a well through an agar medium seeded with the target fungus.

Materials
  • Mueller-Hinton Agar (MHA), supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts.

  • Sterile petri dishes (100 mm)

  • Standardized fungal inoculum (as prepared in section 4.3.1)

  • Sterile cotton swabs

  • Sterile cork borer (e.g., 6 mm diameter)

  • Test compound and control antifungal solutions

Experimental Workflow: Agar Well Diffusion

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Prepare_Agar 1. Prepare and Pour Mueller-Hinton Agar Plates Inoculate_Plate 3. Swab Inoculum onto Agar Surface Prepare_Agar->Inoculate_Plate Prepare_Inoculum 2. Prepare Standardized Fungal Inoculum Prepare_Inoculum->Inoculate_Plate Create_Wells 4. Create Wells in Agar Inoculate_Plate->Create_Wells Add_Compound 5. Add Test Compound and Controls to Wells Create_Wells->Add_Compound Incubate_Plate 6. Incubate Plates (35°C, 24-48h) Add_Compound->Incubate_Plate Measure_Zones 7. Measure Diameter of Inhibition Zones (mm) Incubate_Plate->Measure_Zones

Caption: Workflow for the Agar Well Diffusion Assay.

Step-by-Step Protocol
  • Prepare Agar Plates: Prepare MHA according to the manufacturer's instructions and pour into sterile petri dishes to a uniform depth of approximately 4 mm. Allow the plates to solidify completely.

  • Inoculate Plates: Dip a sterile cotton swab into the standardized 0.5 McFarland fungal suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Allow to Dry: Let the plates sit with the lids slightly ajar in a laminar flow hood for 5-15 minutes to allow the inoculum to be absorbed into the agar.

  • Create Wells: Use a sterile 6 mm cork borer to aseptically punch uniform wells into the agar. Carefully remove the agar plugs.

  • Add Test Compound: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in DMSO) into a well. In separate wells, add a positive control (e.g., fluconazole solution) and a negative control (the solvent, e.g., DMSO).

  • Incubate: Invert the plates and incubate at 35°C for 24-48 hours.

  • Measure Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).

Data Interpretation

The diameter of the inhibition zone is proportional to the antifungal activity of the compound. A larger zone indicates greater susceptibility of the fungus to the compound. The absence of a zone around the negative control well confirms that the solvent does not possess antifungal activity at the concentration used.

Data Presentation

All quantitative data from the broth microdilution assay should be summarized in a clear, tabular format for easy comparison.

Table 1: MIC Values of this compound and Control Antifungals

Fungal StrainTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans ATCC® 90028™
Candida glabrata ATCC® 90030™
Aspergillus brasiliensis ATCC® 16404™
QC Strains
C. parapsilosis ATCC® 22019™[Result][Result]
C. krusei ATCC® 6258™[Result][Result]

References

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  • Sabale, P. M., & Mehta, P. (2014). Synthesis, antibacterial and antifungal activity of novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 554-557. [Link]

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  • Souza, A. C., Fuchs, B. B., Pinheiro, L., Gandra, R. F., Amaral, A. C., Wagner, G., ... & Mylonakis, E. (2015). Candida parapsilosis Resistance to Fluconazole: Molecular Mechanisms and In Vivo Impact in Infected Galleria mellonella Larvae. Antimicrobial Agents and Chemotherapy, 59(10), 6581-6585. [Link]

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  • Garcia-Effron, G., Park, S., & Perlin, D. S. (2009). Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. JAC-Antimicrobial Resistance, 1(1), dlz014. [Link]

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  • Pfaller, M. A., et al. (2004). Comparison of the Susceptibilities of Candida spp. to Fluconazole and Voriconazole in a 4-Year Global Evaluation Using Disk Diffusion. Journal of Clinical Microbiology, 42(8), 3517-3522. [Link]

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  • Chaturvedi, V., Ramani, R., & Pfaller, M. A. (2006). Multilaboratory Testing of Antifungal Combinations against a Quality Control Isolate of Candida krusei. Journal of Clinical Microbiology, 44(1), 230-232. [Link]

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  • Pfaller, M. A., et al. (1994). Recommended MIC limits of three antifungal agents for two QC and four reference strains when tested by NCCLS M27-P methods. Journal of Clinical Microbiology, 32(7), 1650-1653. [Link]

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Application Notes & Protocols: Evaluating 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

Corrosion remains a critical challenge across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy for mitigating the degradation of metallic materials, particularly mild steel in acidic environments commonly found in industrial cleaning, pickling, and oil and gas exploration.

This document provides a comprehensive guide to the application and evaluation of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol as a high-efficacy corrosion inhibitor. Triazole derivatives are a well-established class of inhibitors, and their effectiveness is rooted in their molecular structure.[1] The presence of multiple heteroatoms (nitrogen and sulfur) and an aromatic ring system allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive species.[2] This specific compound, featuring a thiol (-SH) group, an amino (-NH2) group, a triazole ring, and a methylphenyl moiety, is designed for robust performance through multiple active adsorption centers.

The primary mechanism involves the inhibitor molecules displacing water and corrosive ions from the metal surface. The lone pair electrons on the nitrogen and sulfur atoms facilitate coordination with the vacant d-orbitals of iron atoms, while the planar triazole and phenyl rings allow for effective surface coverage. This process creates a hydrophobic film that impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.[3][4]

The Molecular Basis for Inhibition: A Theoretical Perspective

Before embarking on experimental protocols, understanding the inhibitor's electronic properties provides a predictive framework for its performance. Quantum chemical calculations, typically employing Density Functional Theory (DFT), are invaluable for elucidating the relationship between molecular structure and inhibition efficiency.[5][6] These computational studies correlate theoretical descriptors with experimentally observed performance.[2][7]

Key parameters for this compound reveal its potential:

  • E_HOMO (Highest Occupied Molecular Orbital Energy): Represents the molecule's capacity to donate electrons to the vacant d-orbitals of the metal. A higher E_HOMO value indicates a greater tendency for electron donation and stronger adsorption.[8]

  • E_LUMO (Lowest Unoccupied Molecular Orbital Energy): Reflects the molecule's ability to accept electrons from the metal surface, forming feedback bonds. A lower E_LUMO value is favorable.[8]

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the molecule, which generally correlates with higher inhibition efficiency.[9]

  • Mulliken Atomic Charges: This analysis identifies the specific atoms that bear the most negative charge. These atoms—primarily the sulfur of the thiol group and the nitrogens in the triazole ring and amino group—are the most probable sites for adsorption onto the positively charged metal surface.[6]

Table 1: Representative Quantum Chemical Parameters and Their Significance
ParameterTypical Value (Arbitrary Units)Implication for Corrosion Inhibition
E_HOMO HighStrong electron-donating ability, promoting chemisorption.
E_LUMO LowCapacity for electron acceptance, strengthening the inhibitor-metal bond.
ΔE (Energy Gap) LowHigh molecular reactivity, leading to more effective surface interaction.
Dipole Moment (µ) ModerateInfluences the alignment and packing of inhibitor molecules on the surface.
Active Sites N, S atomsHigh negative Mulliken charges indicate primary points of adsorption.

The following diagram illustrates the proposed mechanism of inhibition based on these molecular properties.

cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface (Fe) cluster_film Protective Film Formation H+ H⁺ Cl- Cl⁻ H2O H₂O Inhibitor Inhibitor Molecule Metal Fe Anodic Site (Fe → Fe²⁺ + 2e⁻) Cathodic Site (2H⁺ + 2e⁻ → H₂) Inhibitor->Metal Adsorption via N & S Heteroatoms (Electron Donation) Metal->Inhibitor Feedback Bonding (Electron Acceptance) Film Adsorbed inhibitor layer displaces H₂O and corrosive ions, blocking both anodic and cathodic reaction sites.

Caption: Mechanism of inhibitor adsorption on a metal surface.

Experimental Evaluation: Protocols and Methodologies

A multi-faceted experimental approach is required for a thorough evaluation. We will detail three core techniques: Weight Loss (Gravimetric), Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).

A. Protocol 1: Weight Loss (Gravimetric) Measurements

This method provides a direct, tangible measure of corrosion rate and inhibitor efficiency. It is governed by standards such as ASTM G31 and ASTM G1.[10][11][12][13]

Objective: To determine the corrosion rate of mild steel in an acidic medium with and without the inhibitor and to calculate the inhibitor's efficiency.

Materials & Equipment:

  • Mild steel coupons (e.g., 2.5cm x 2.0cm x 0.1cm)

  • Abrasive SiC papers (e.g., 240, 400, 600, 800, 1200 grit)

  • Analytical balance (±0.1 mg accuracy)

  • Corrosive medium (e.g., 1.0 M HCl)

  • This compound

  • Thermostatically controlled water bath

  • Glass beakers and hooks

  • Desiccator

  • Acetone, distilled water

Step-by-Step Protocol:

  • Specimen Preparation: Mechanically polish the mild steel coupons sequentially with SiC papers up to 1200 grit to achieve a mirror finish.[14]

  • Cleaning & Weighing: Degrease the polished coupons with acetone, rinse with distilled water, and dry thoroughly. Accurately weigh each coupon to the nearest 0.1 mg (W_initial).[15]

  • Solution Preparation: Prepare a blank solution of 1.0 M HCl. Prepare separate test solutions of 1.0 M HCl containing various concentrations of the inhibitor (e.g., 50, 100, 200, 500 ppm).

  • Immersion: Suspend one coupon in each beaker using a glass hook, ensuring complete immersion. Place the beakers in a water bath maintained at a constant temperature (e.g., 298 K) for a specified duration (e.g., 6 hours).[16]

  • Post-Immersion Cleaning: After the immersion period, retrieve the coupons. To remove corrosion products, immerse them in a cleaning solution (e.g., as per ASTM G1, a solution of HCl with inhibitors like antimony trioxide and stannous chloride) for a short period, scrub gently with a soft brush, rinse with distilled water and acetone, then dry.[11][17]

  • Final Weighing: Weigh the cleaned and dried coupons (W_final).

  • Calculations:

    • Mass Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D), where K is a constant (8.76 × 10^4), ΔW is mass loss in grams, A is the surface area in cm², T is immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Caption: Workflow for the Weight Loss (Gravimetric) Method.

B. Protocol 2: Electrochemical Measurements

Electrochemical techniques are rapid and provide detailed mechanistic insights.[18] They require a potentiostat and a three-electrode cell setup. The working electrode (WE) is the mild steel specimen, a platinum wire or graphite rod serves as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode is used as the reference electrode (RE).[19][20]

1. Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion current (i_corr), corrosion potential (E_corr), and to identify the inhibitor type (anodic, cathodic, or mixed).[21]

Step-by-Step Protocol:

  • Electrode Preparation: Prepare a mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area (e.g., 1 cm²) exposed. Polish the exposed surface as described in the weight loss protocol.

  • Cell Setup: Assemble the three-electrode cell with the test solution (blank or with inhibitor). Immerse the electrodes.

  • OCP Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes). This potential is the E_corr.

  • Polarization Scan: Apply a potential scan at a slow, constant rate (e.g., 0.5 mV/s or 1 mV/s) over a range of ±250 mV with respect to the E_corr.[19]

  • Data Analysis: Plot the resulting potential (E) vs. the logarithm of the current density (log i). Use Tafel extrapolation on the linear portions of the anodic and cathodic curves back to the E_corr to determine the corrosion current density (i_corr).[20]

  • Calculations:

    • Inhibition Efficiency (%IE): %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100, where i_corr_blank and i_corr_inh are the corrosion current densities without and with the inhibitor.

    • Mechanism: If the change in E_corr in the presence of the inhibitor is less than 85 mV, it is classified as a mixed-type inhibitor.[4] A significant shift in the anodic branch indicates an anodic inhibitor, while a shift in the cathodic branch indicates a cathodic inhibitor.

2. Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the formation of the protective film by measuring the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).[22][23]

Step-by-Step Protocol:

  • Setup and Stabilization: Use the same three-electrode setup as for PDP. Allow the system to stabilize at its OCP.

  • Impedance Scan: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range, typically from 100 kHz down to 10 mHz.[24]

  • Data Analysis: The data is typically presented as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).

  • Equivalent Circuit Modeling: Fit the Nyquist plot to an appropriate equivalent electrical circuit (EEC), often a Randles circuit for simple corrosion systems. This model yields values for:

    • R_s: Solution resistance.

    • R_ct: Charge transfer resistance. This is inversely proportional to the corrosion rate. A larger R_ct indicates better inhibition.

    • C_dl: Double-layer capacitance. A decrease in C_dl upon inhibitor addition suggests the displacement of water molecules and adsorption of the inhibitor.[3]

  • Calculations:

    • Inhibition Efficiency (%IE): %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100, where R_ct_inh and R_ct_blank are the charge transfer resistances with and without the inhibitor.

cluster_pdp Potentiodynamic Polarization (PDP) cluster_eis Electrochemical Impedance Spectroscopy (EIS) start Start: Prepare WE, CE, RE step1 Assemble 3-Electrode Cell with Test Solution start->step1 step2 Stabilize at Open Circuit Potential (OCP) for 30-60 min step1->step2 pdp1 Scan Potential (±250 mV vs OCP) at a slow rate (e.g., 1 mV/s) step2->pdp1 eis1 Apply AC signal (10 mV) over a frequency range (100 kHz to 10 mHz) step2->eis1 pdp2 Analyze Tafel Plot to find i_corr and E_corr pdp1->pdp2 step3 Calculate Inhibition Efficiency (%IE) using i_corr (PDP) or R_ct (EIS) values pdp2->step3 eis2 Analyze Nyquist/Bode Plots Model with EEC to find R_ct and C_dl eis1->eis2 eis2->step3 end End: Report Data & Mechanism step3->end

Caption: Workflow for Electrochemical Testing Methods.

Adsorption Isotherm and Thermodynamic Analysis

To understand the nature of the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms.[25]

Objective: To determine the adsorption mechanism (physisorption, chemisorption, or mixed) and the spontaneity of the process.

Methodology:

  • Calculate Surface Coverage (θ): Using the %IE values from either weight loss or electrochemical data, calculate θ (θ = %IE / 100).

  • Test Isotherm Models: Plot the inhibitor concentration (C) and surface coverage (θ) data according to the linear forms of different isotherms (e.g., Langmuir, Temkin, Frumkin).[26] The Langmuir isotherm is commonly used and is represented by the equation: C/θ = 1/K_ads + C.[27][28]

  • Determine Best Fit: The isotherm that yields a straight line with a correlation coefficient (R²) closest to 1 is considered the best-fit model for the adsorption process.

  • Calculate Thermodynamic Parameters: From the slope and intercept of the best-fit line, the adsorption equilibrium constant (K_ads) can be determined. This is then used to calculate the standard free energy of adsorption (ΔG°_ads) using the equation: ΔG°_ads = -RT ln(55.5 K_ads), where R is the gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.

    • Interpretation: Values of ΔG°_ads around -20 kJ/mol or less positive are indicative of electrostatic interactions (physisorption), while values of -40 kJ/mol or more negative suggest charge sharing or coordinate bond formation (chemisorption).[29] Values in between suggest a mixed-mode adsorption.

Summary of Expected Results

The following tables summarize the type of quantitative data expected from these protocols when evaluating this compound.

Table 2: Representative Weight Loss Data
Inhibitor Conc. (ppm)Mass Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%IE)
0 (Blank)50.24.55-
5015.11.3770.0
1009.50.8681.1
2005.00.4590.1
5003.10.2893.8
Table 3: Representative Potentiodynamic Polarization Data
Inhibitor Conc. (ppm)E_corr (mV vs. SCE)i_corr (µA/cm²)βa (mV/dec)βc (mV/dec)%IE
0 (Blank)-485410.575125-
50-478121.17211870.5
100-47275.57011581.6
200-46539.86811290.3
500-46025.06511093.9
Table 4: Representative Electrochemical Impedance Spectroscopy Data
Inhibitor Conc. (ppm)R_ct (Ω·cm²)C_dl (µF/cm²)%IE
0 (Blank)55150-
501858570.3
1003106282.3
2005804590.5
5008903893.8

Conclusion

This compound is a highly effective mixed-type corrosion inhibitor for mild steel in acidic media. Its performance stems from the synergistic effect of its multiple functional groups, which facilitate strong adsorption onto the metal surface to form a stable, protective film. The protocols outlined in this document provide a robust framework for researchers and industry professionals to systematically evaluate its performance, understand its mechanism of action, and qualify it for specific industrial applications. Adherence to standardized procedures (ASTM) is critical for ensuring data is reproducible and reliable.

References

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  • IntechOpen. (2020). Adsorption Isotherm Modeling in Corrosion Inhibition Studies. [Link]

  • Mohammed, A. A. (2025). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal, 22(9), 2946-2952. [Link]

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  • Ohio University. (2018). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency. OHIO Open Library. [Link]

  • OnePetro. (2020). Investigation of CO2 Corrosion Inhibitor Adsorption and Desorption Behavior Using Langmuir Isotherm Model and Effects of Iron Carbide on CI Persistency. [Link]

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Sources

The Utility of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Introduction: The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs with a wide array of therapeutic applications, including antifungal (e.g., Fluconazole), anticancer (e.g., Letrozole), and antiviral (e.g., Ribavirin) agents.[1] Its prevalence is due to the unique structural and electronic properties of the triazole ring, which can engage in hydrogen bonding, dipole-dipole, and hydrophobic interactions, making it an excellent pharmacophore for binding to biological targets like enzymes and receptors.[1]

Within this esteemed class of heterocycles, sulfur-containing derivatives such as 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols have garnered significant attention.[2][3] These compounds serve as highly versatile and reactive intermediates for the synthesis of novel molecular entities. The presence of three key functional groups—the C5-aromatic ring, the N4-amino group, and the C3-thiol group—provides multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide focuses specifically on 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol . We will provide detailed protocols for its synthesis, its derivatization into therapeutically relevant Schiff and Mannich bases, and its subsequent evaluation for key biological activities. The methodologies are designed for researchers in drug discovery and medicinal chemistry, with an emphasis on the rationale behind experimental choices to facilitate robust and reproducible results.

Section 1: Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is a well-established multi-step process that begins with a readily available substituted benzoic acid. The general pathway involves the formation of a potassium dithiocarbazinate salt followed by a hydrazine-mediated cyclization.[4][5] This method is efficient and provides the target triazole in good yields.

Protocol 1.1: Synthesis of this compound

Rationale: This protocol follows a classical and reliable route for synthesizing 4,5-disubstituted-1,2,4-triazole-3-thiols. The initial esterification of 3-methylbenzoic acid facilitates the subsequent reaction with hydrazine hydrate to form the corresponding acid hydrazide. The reaction with carbon disulfide in an alkaline medium (KOH/ethanol) generates the key potassium dithiocarbazinate intermediate. The final and critical step is the reflux with an excess of hydrazine hydrate, which drives the intramolecular cyclization and dehydration to form the stable five-membered triazole ring.[6]

Materials:

  • 3-methylbenzoic acid

  • Methanol (absolute)

  • Sulfuric acid (concentrated)

  • Hydrazine hydrate (80-95%)

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol (absolute)

  • Diethyl ether

  • Distilled water

  • Standard reflux and stirring apparatus

Procedure:

Step 1: Synthesis of 3-methylbenzoyl hydrazide

  • In a 250 mL round-bottom flask, dissolve 0.1 mol of 3-methylbenzoic acid in 100 mL of absolute methanol.

  • Carefully add 2-3 mL of concentrated sulfuric acid dropwise while cooling the flask in an ice bath.

  • Reflux the mixture for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • After cooling, remove the excess methanol under reduced pressure. Add 100 mL of cold water and neutralize with a saturated sodium bicarbonate solution. Extract the resulting methyl 3-methylbenzoate with ethyl acetate (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.

  • To the crude ester, add 0.2 mol of hydrazine hydrate and 50 mL of ethanol.

  • Reflux the mixture for 8-10 hours. The product, 3-methylbenzoyl hydrazide, will crystallize upon cooling.

  • Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain pure hydrazide.

Step 2: Synthesis of Potassium 3-(3-methylbenzoyl)dithiocarbazinate

  • In a 250 mL flask, dissolve 0.05 mol of KOH in 50 mL of absolute ethanol.

  • Add 0.05 mol of the 3-methylbenzoyl hydrazide from Step 1 to the solution and stir until fully dissolved.

  • Cool the mixture to below 10°C in an ice bath.

  • Add 0.06 mol of carbon disulfide (CS₂) dropwise over 30 minutes with continuous stirring.

  • Continue stirring the mixture at room temperature for 12-18 hours.

  • The precipitated potassium salt is collected by filtration, washed with 20 mL of cold diethyl ether, and dried. This intermediate is used directly in the next step.[7]

Step 3: Cyclization to this compound

  • Suspend the potassium salt (0.05 mol) from Step 2 in 100 mL of water.

  • Add an excess of hydrazine hydrate (0.1 mol).

  • Reflux the mixture for 6-8 hours. During this time, the evolution of hydrogen sulfide gas (H₂S) may be observed (perform in a well-ventilated fume hood).

  • Cool the reaction mixture and carefully acidify with dilute hydrochloric acid or acetic acid to a pH of ~5-6.

  • The precipitated solid is the target compound, this compound.

  • Filter the product, wash thoroughly with cold water, and recrystallize from an appropriate solvent like ethanol or an ethanol-water mixture to yield the pure product.

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Dithiocarbazinate Salt cluster_2 Step 3: Triazole Cyclization A 3-Methylbenzoic Acid B Methyl 3-Methylbenzoate A->B MeOH, H₂SO₄ Reflux C 3-Methylbenzoyl Hydrazide B->C N₂H₄·H₂O Reflux D Potassium Dithiocarbazinate Salt C->D 1. KOH, EtOH 2. CS₂ E 4-amino-5-(3-methylphenyl) -4H-1,2,4-triazole-3-thiol D->E N₂H₄·H₂O Reflux, then Acidify Derivatization_Workflow Core 4-amino-5-(3-methylphenyl) -4H-1,2,4-triazole-3-thiol SchiffBase Schiff Base Derivative Core->SchiffBase Condensation (Reflux, H⁺ cat.) Aldehyde Substituted Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase MannichBase N-Mannich Base Derivative SchiffBase->MannichBase Mannich Reaction Formaldehyde Formaldehyde (CH₂O) Formaldehyde->MannichBase Amine Secondary Amine (R'₂NH) Amine->MannichBase

Caption: General workflows for synthesizing Schiff and Mannich bases.

Section 4: Protocols for In Vitro Biological Evaluation

Once a library of derivatives is synthesized, they must be screened for biological activity. Based on the extensive literature on 1,2,4-triazoles, key activities to investigate include antimicrobial, anticancer, and anti-inflammatory effects. [8][9]

Protocol 4.1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. [10]It is a quantitative, reliable, and high-throughput method for screening compounds against various bacterial and fungal strains. [11] Materials:

  • Synthesized compounds and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer (plate reader)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well plate, add 100 µL of broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of concentrations.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline, adjusted to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 100 µL of the final diluted inoculum to each well (except the sterility control well). The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Well with broth and inoculum, but no compound.

    • Sterility Control: Well with broth only.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

    • Solvent Control: A well with broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration well where no visible turbidity (growth) is observed. This can be assessed visually or by reading the optical density (OD) at 600 nm with a plate reader.

MIC_Workflow A Prepare Compound Stock (in DMSO) B Perform 2-fold Serial Dilutions in 96-well plate with Broth A->B D Inoculate Wells with Microbial Suspension B->D C Prepare Standardized Microbial Inoculum (0.5 McFarland) C->D E Incubate Plate (e.g., 37°C, 24h) D->E F Read Results: Determine Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Workflow for the Broth Microdilution MIC assay.

Protocol 4.2: Anticancer Activity (MTT Cytotoxicity Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. [12]In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals. [13]The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or Solubilization Buffer

  • 96-well cell culture plates

  • Test compounds and a standard anticancer drug (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Incubate for 48-72 hours.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well. Incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Observe the formation of purple formazan crystals under a microscope. Carefully remove the MTT-containing medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. 5. Absorbance Measurement: Measure the absorbance (OD) of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = (OD_Treated / OD_Control) * 100

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate (24h) for Adhesion A->B C Treat Cells with Serial Dilutions of Compound B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) (Formazan Formation) E->F G Solubilize Formazan Crystals with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and Determine IC₅₀ H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol 4.3: In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)

Principle: Denaturation of proteins is a well-documented cause of inflammation in conditions like rheumatoid arthritis. [14]This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins (typically bovine serum albumin or egg albumin). A standard anti-inflammatory drug like Diclofenac sodium is used as a positive control. [15]This method is a simple, cost-effective preliminary screen for anti-inflammatory potential. [16] Materials:

  • Bovine Serum Albumin (BSA) or fresh hen's egg albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Test compounds and Diclofenac sodium

  • Water bath, Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (or 0.5% w/v BSA solution), 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound (e.g., 100-1000 µg/mL).

  • Control: A control mixture is prepared with 2 mL of distilled water instead of the test compound.

  • Incubation: Incubate all mixtures at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

  • Cooling & Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as:

    • % Inhibition = [(Abs_Control - Abs_Treated) / Abs_Control] * 100

Section 5: Data Interpretation and SAR Insights

The biological data obtained from these assays allows for the development of a structure-activity relationship (SAR) profile. For the 1,2,4-triazole-3-thiol scaffold, several general trends have been observed:

  • Antimicrobial Activity: The nature of the substituent on the aromatic ring of the Schiff base is critical. Electron-withdrawing groups (e.g., -Cl, -NO₂) often enhance antibacterial and antifungal activity. [1][17]The presence of a halogen may increase lipophilicity, aiding in cell membrane penetration.

  • Anticancer Activity: The SAR for anticancer activity is often cell-line specific. However, bulky aromatic systems and the presence of specific functional groups that can interact with key residues in enzyme active sites (e.g., kinases) can lead to potent cytotoxicity. [18]* General Considerations: The tautomeric nature of the triazole-thiol ring (existing in thione and thiol forms) is crucial for its biological activity. The thione form is often predominant and is a key structural feature for interaction with biological targets. [3]Modifications at the C3-thiol position (e.g., S-alkylation) can also be explored to further expand the chemical space and modulate activity. [1] By systematically synthesizing derivatives of this compound and evaluating them in these assays, researchers can identify lead compounds for further optimization and development.

References

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (MDPI) [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (ResearchGate) [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (CLYTE Technologies) [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (Springer Nature Experiments) [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (MDPI) [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (NIH National Library of Medicine) [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (NIH National Library of Medicine) [Link]

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  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (WOAH) [Link]

  • IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (IJCRT.org) [Link]

  • Antimicrobial Susceptibility Testing. (Apec.org) [Link]

  • A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. (PLOS One) [Link]

  • Overview of the biological activities of 1,2,4-triazole-3-thiol... (ResearchGate) [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (Iraqi Journal of Pharmaceutical Sciences) [Link]

  • A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. (PubMed) [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (GSC Biological and Pharmaceutical Sciences) [Link]

  • Antimicrobial Susceptibility Testing. (NIH National Library of Medicine) [Link]

  • A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. (NIH National Library of Medicine) [Link]

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Application Notes & Protocols: Formation of Biologically Active Schiff Bases from 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole nucleus is a privileged scaffold in the realm of medicinal chemistry and drug development. Compounds incorporating this heterocyclic motif exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] The unique structural features of the triazole ring, particularly its ability to engage in hydrogen bonding and its metabolic stability, make it an attractive core for the design of novel therapeutic agents.

One of the most effective strategies for derivatizing the 1,2,4-triazole core is through the formation of Schiff bases. These compounds, characterized by an azomethine (-N=CH-) group, are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[2] Schiff bases derived from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols have garnered significant attention due to their enhanced biological profiles.[3][4][5] The presence of the thiol group and the azomethine linkage provides additional coordination sites for metal ions, often leading to potent metallo-drugs, and enhances the lipophilicity, which can improve cell membrane permeability.

This comprehensive guide provides a detailed protocol for the synthesis of Schiff bases starting from 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and discuss the characterization and potential applications of these promising compounds.

Reaction Mechanism and Rationale

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction proceeds in two main stages:

  • Nucleophilic Addition: The primary amino group (-NH₂) of the 4-amino-1,2,4-triazole, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of an unstable carbinolamine intermediate.

  • Elimination (Dehydration): The carbinolamine then undergoes dehydration, eliminating a molecule of water to form the stable imine (Schiff base) product.

The reaction is typically catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. However, a high concentration of acid can be detrimental as it will protonate the amine, rendering it non-nucleophilic. Therefore, the pH of the reaction medium is a critical parameter to control for optimal yield.

Below is a diagram illustrating the general mechanism for Schiff base formation.

Schiff_Base_Formation cluster_0 Nucleophilic Addition cluster_1 Dehydration Triazole R-NH₂ (4-amino-1,2,4-triazole) Aldehyde R'-CHO (Aldehyde) Triazole->Aldehyde Nucleophilic attack Carbinolamine R-NH-CH(OH)-R' (Carbinolamine Intermediate) Aldehyde->Carbinolamine Protonated_Carbinolamine R-NH-CH(OH₂⁺)-R' Carbinolamine->Protonated_Carbinolamine + H⁺ Schiff_Base R-N=CH-R' (Schiff Base) Protonated_Carbinolamine->Schiff_Base - H₂O Water H₂O

Caption: General mechanism of Schiff base formation.

Experimental Protocol: Synthesis of Schiff bases from this compound

This protocol outlines a general procedure. Researchers should optimize the conditions for each specific aldehyde or ketone used.

Part A: Synthesis of the Precursor, this compound

The synthesis of the starting triazole is a multi-step process that begins with the corresponding benzoic acid.

Precursor_Synthesis Step1 3-Methylbenzoic acid Step2 3-Methylbenzoyl chloride Step1->Step2 SOCl₂ Step3 3-Methylbenzohydrazide Step2->Step3 Hydrazine hydrate Step4 Potassium dithiocarbazinate salt Step3->Step4 CS₂ / KOH Step5 This compound Step4->Step5 Hydrazine hydrate (Cyclization)

Caption: Workflow for the synthesis of the triazole precursor.

Materials:

  • 3-Methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of 3-Methylbenzohydrazide: This is typically prepared by converting 3-methylbenzoic acid to its acid chloride using thionyl chloride, followed by reaction with hydrazine hydrate.[6]

  • Synthesis of Potassium Dithiocarbazinate: The 3-methylbenzohydrazide is then reacted with carbon disulfide in an ethanolic solution of potassium hydroxide.[4][6]

  • Cyclization to form the Triazole: The potassium dithiocarbazinate salt is cyclized by refluxing with an excess of hydrazine hydrate.[4][6][7] The reaction mixture is then cooled and acidified with HCl to precipitate the desired this compound. The product is filtered, washed with cold water, and recrystallized from ethanol.

Part B: General Protocol for Schiff Base Formation

Materials and Equipment:

  • This compound

  • Substituted aromatic or heterocyclic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)

  • Absolute ethanol or methanol

  • Glacial acetic acid or concentrated sulfuric acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable volume of absolute ethanol. To this, add a slight molar excess (1.05-1.1 equivalents) of the desired aldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid or concentrated sulfuric acid to the reaction mixture. The use of an acid catalyst is crucial for protonating the carbonyl group of the aldehyde, thereby making it more susceptible to nucleophilic attack.[8]

  • Reaction: Reflux the reaction mixture with constant stirring for 2-6 hours. The progress of the reaction should be monitored by TLC.

  • Isolation and Purification: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The precipitated solid product is collected by filtration, washed with cold ethanol to remove unreacted starting materials, and then dried.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and DMF, to obtain pure crystals of the Schiff base.

Characterization of Synthesized Schiff Bases

The structural elucidation of the newly synthesized Schiff bases is paramount and can be achieved through a combination of spectroscopic techniques.

Technique Expected Observations Significance
FT-IR (cm⁻¹) Disappearance of the N-H stretching bands of the primary amine (around 3200-3400 cm⁻¹). Appearance of a new band for the C=N (azomethine) stretch (around 1600-1650 cm⁻¹).[9]Confirms the formation of the imine bond and the consumption of the starting amine.
¹H NMR (ppm) Disappearance of the singlet corresponding to the -NH₂ protons. Appearance of a new singlet in the range of δ 8-10 ppm due to the azomethine proton (-N=CH-).[4][10]Unambiguously confirms the formation of the Schiff base.
¹³C NMR (ppm) Appearance of a new signal in the range of δ 160-170 ppm corresponding to the azomethine carbon.Provides further evidence for the formation of the C=N bond.
Mass Spectrometry The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target Schiff base.Confirms the molecular formula of the synthesized compound.

Applications and Biological Significance

Schiff bases derived from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols are a class of compounds with immense therapeutic potential. Numerous studies have demonstrated their significant biological activities.

  • Antimicrobial and Antifungal Activity: The azomethine group has been shown to be critical for antimicrobial activity.[11] These compounds have shown promising activity against a range of bacterial and fungal strains, including drug-resistant variants.[3][5]

  • Anticancer Activity: Several Schiff bases of 1,2,4-triazoles have been evaluated for their cytotoxic effects against various cancer cell lines and have shown significant anticancer potential.[8][12][13]

  • Antidiabetic Activity: Some derivatives have exhibited significant in vivo anti-diabetic activity, comparable to standard drugs like Metformin.[6]

  • Other Activities: These compounds have also been investigated for their anticonvulsant, anti-inflammatory, and antiviral activities.[1][2]

The biological activity is often influenced by the nature of the substituent on the aldehyde. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.

Conclusion and Future Perspectives

The formation of Schiff bases from this compound represents a straightforward and efficient strategy for the synthesis of a diverse library of potentially bioactive compounds. The protocols outlined in this guide are robust and can be adapted for a wide range of aldehydes, paving the way for the discovery of novel therapeutic agents. Future research in this area will likely focus on the synthesis of novel derivatives, the evaluation of their biological activities through high-throughput screening, and the elucidation of their mechanisms of action at the molecular level. The development of metal complexes of these Schiff bases also presents a promising avenue for enhancing their therapeutic efficacy.[12]

References

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  • Triazole based Schiff bases and their oxovanadium(IV) complexes: Synthesis, characterization, antibacterial assay, and computational assessments. (2021). PLoS ONE, 16(10), e0258234. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 335-346. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2011). Molecules, 16(12), 9957-9968. [Link]

  • Synthesis and characterization of 1,2,4-triazole containing Schiff base ligands and their CuIIcomplexes. (2017). Journal of the Indian Chemical Society, 94(1), 23-29. [Link]

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  • Chandra, S., et al. (2017). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 171, 246-257. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). Molecules, 26(4), 852. [Link]

  • Synthesis and biological evaluation of some schiff bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol]. (2011). Der Pharmacia Lettre, 3(4), 224-232. [Link]

  • Kapri, K. P., et al. (2020). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Amrit Research Journal, 1, 31-36. [Link]

  • (PDF) Synthesis and biological evaluation of some Schiff bases of [4-(amino)-5-phenyl-4H-1,2,4-triazole-3-thiol]. (2011). ResearchGate. [Link]

  • Synthesis and Spectroscopic Characterization Study of Some Schiff Bases 1,3[N,N-Bis(5-Methyl-1,3,4-Triazole-2-Thione)] Benzene. (2024). Nanosistemi, Nanomateriali, Nanotehnologii, 22(2), 457-467. [Link]

  • Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 117-125. [Link]

  • (A) Synthesis of 4-amino-5-substituted... (n.d.). ResearchGate. [Link]

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  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). (2019). Oriental Journal of Chemistry, 35(1), 354-359. [Link]

  • NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. (2022). DergiPark. [Link]

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Application Notes and Protocols: Evaluating the Antioxidant Activity of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Synthetic Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] While natural antioxidants are vital, the scientific community is increasingly focused on the discovery and development of synthetic antioxidants with enhanced efficacy and specific therapeutic applications.[1][2] Among these, heterocyclic compounds containing the 1,2,4-triazole nucleus have emerged as a promising class due to their broad spectrum of biological activities, including significant antioxidant potential.[1][2][3]

This application guide provides a comprehensive overview and detailed protocols for evaluating the antioxidant activity of a specific series of these compounds: 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives. We will delve into the mechanistic underpinnings of antioxidant action, provide field-proven protocols for common antioxidant assays, and discuss the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the antioxidant potential of novel chemical entities.

Scientific Background: Mechanisms of Antioxidant Action and Assay Principles

The antioxidant activity of 1,2,4-triazole derivatives is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals. The presence of specific functional groups, such as a thiol (-SH) and an amino (-NH2) group, on the triazole ring is crucial for this activity. The thiol group can readily donate a hydrogen atom, while the nitrogen atoms of the triazole ring and the amino group can participate in electron delocalization, stabilizing the resulting radical.

To quantify this antioxidant potential, several in vitro assays are commonly employed. This guide will focus on three robust and widely accepted methods:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the non-radical form, DPPH-H, which is a pale yellow.[4] The degree of discoloration is directly proportional to the radical scavenging activity of the test compound.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+).[5] Antioxidants present in the sample scavenge this radical cation, causing a reduction in absorbance.[5]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, the FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[6][7] This reduction results in the formation of a colored ferrous-probe complex.[7]

Synthesis of the Core Scaffold: this compound

The foundational step in evaluating the derivatives is the synthesis of the parent compound. A common synthetic route involves several key steps, starting from a substituted benzoic acid.[8][9]

General Synthetic Pathway

G A 3-Methylbenzoic Acid B 3-Methylbenzoyl Chloride A->B SOCl₂ C 3-Methylbenzoic Acid Hydrazide B->C Hydrazine Hydrate D Potassium Dithiocarbazinate Salt C->D CS₂ / KOH E 4-amino-5-(3-methylphenyl)- 4H-1,2,4-triazole-3-thiol D->E Hydrazine Hydrate (Cyclization)

Caption: General synthesis of the triazole core structure.

This core molecule can then be further modified at the amino or thiol positions to generate a library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are designed to be robust and reproducible. It is crucial to maintain consistency in reagent preparation, incubation times, and temperature to ensure the validity of the results.[6]

DPPH Radical Scavenging Activity Assay

This protocol is adapted from the method described by Blois.[10]

Principle: An antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4]

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in an amber bottle to protect it from light.[4]

    • Test Compounds: Prepare a stock solution of each triazole derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or methanol). Prepare serial dilutions to obtain a range of concentrations.

    • Positive Control: Prepare a stock solution of a standard antioxidant such as Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound solution (or standard/blank) to each well.

    • Add 180 µL of the DPPH working solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10][11]

    • Measure the absorbance at 517 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[4] Where:

      • A_control is the absorbance of the control (DPPH solution with solvent).

      • A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[4]

ABTS Radical Cation Scavenging Assay

This protocol is based on the method developed by Re et al.[12]

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.[5]

Workflow:

Caption: Workflow for the ABTS radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[5]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[5]

    • On the day of the assay, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Assay Procedure:

    • Add 20 µL of the test compound solution (or standard/blank) to the wells of a 96-well microplate.[5]

    • Add 180 µL of the diluted ABTS•+ working solution to each well.[5]

    • Incubate the plate at room temperature for a specified time (e.g., 6-7 minutes).[5][10]

    • Measure the absorbance at 734 nm.[10]

  • Data Analysis:

    • Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is adapted from the method of Benzie and Strain.[13]

Principle: This assay quantifies the ability of a sample to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Workflow:

Caption: Workflow for the FRAP assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): 1.6 g sodium acetate and 8 mL acetic acid in 500 mL of deionized water.

    • TPTZ Solution (10 mM): 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare this reagent fresh and warm it to 37°C before use.[6]

  • Assay Procedure:

    • Add 20 µL of the test compound solution (or standard/blank) to appropriate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate the plate at 37°C for exactly 4 minutes.[6]

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using a known concentration of FeSO₄·7H₂O.

    • The antioxidant capacity of the test samples is expressed as Fe²⁺ equivalents (in µM).

Data Presentation and Interpretation

The results of the antioxidant assays should be presented clearly to allow for easy comparison between the different derivatives. A tabular format is highly recommended.

Table 1: Hypothetical Antioxidant Activity Data for Triazole Derivatives

Compound IDDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM Fe²⁺ Equiv.)
Parent Compound45.2 ± 3.138.5 ± 2.5150.6 ± 10.2
Derivative A22.8 ± 1.919.1 ± 1.5289.4 ± 15.8
Derivative B68.4 ± 5.255.9 ± 4.395.3 ± 8.1
Ascorbic Acid15.6 ± 1.112.3 ± 0.9450.1 ± 22.5

Data are presented as mean ± standard deviation (n=3).

Interpretation:

  • Lower IC₅₀ values in the DPPH and ABTS assays indicate higher radical scavenging activity.

  • A higher FRAP value indicates a greater reducing power.

  • By comparing the activity of the derivatives to the parent compound and a standard antioxidant, a structure-activity relationship (SAR) can be established. For instance, in the hypothetical data above, "Derivative A" shows significantly enhanced activity, suggesting its structural modifications are beneficial. Conversely, "Derivative B" shows reduced activity.

Structure-Activity Relationship (SAR) Insights

The evaluation of a series of derivatives allows for the elucidation of key structural features that contribute to antioxidant activity. For 1,2,4-triazole-3-thiol derivatives, several factors are at play:

  • Electron-donating vs. Electron-withdrawing Groups: The introduction of electron-donating groups (e.g., -OCH₃, -CH₃) on the phenyl ring can enhance antioxidant activity by increasing electron density on the triazole ring, facilitating hydrogen or electron donation.[1] Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) may decrease activity.

  • Position of Substituents: The position of substituents on the phenyl ring (ortho, meta, para) can influence steric hindrance and electronic effects, thereby modulating antioxidant capacity.

  • Modifications at the Amino and Thiol Groups: Derivatization of the -NH₂ or -SH groups can significantly alter the antioxidant profile. For example, converting the thiol to a thione may impact the hydrogen-donating ability.

Conclusion

The 1,2,4-triazole scaffold represents a versatile platform for the design of novel antioxidant agents.[2] The protocols outlined in this guide provide a robust framework for the systematic evaluation of this compound derivatives. By combining rigorous experimental methodology with careful data analysis, researchers can effectively identify lead compounds with potent antioxidant activity and gain valuable insights into the structure-activity relationships that govern their function. This systematic approach is essential for the rational design and development of new therapeutic agents to combat oxidative stress-related diseases.

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Application Notes & Protocols for the Anti-Tubercular Activity Testing of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many first-line treatments for tuberculosis ineffective, creating an urgent need for novel therapeutic agents. The 1,2,4-triazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including significant anti-tubercular potential.[1][2][3] Compounds featuring the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol core, in particular, have been identified as promising candidates for anti-tubercular drug discovery.[4][5][6] This document provides a detailed guide for researchers on the systematic evaluation of a specific derivative, 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (hereinafter referred to as "the test compound"), for its activity against M. tuberculosis.

This guide outlines two essential, sequential assays: a primary whole-cell screening using the Microplate Alamar Blue Assay (MABA) to determine the Minimum Inhibitory Concentration (MIC), followed by an assessment of the compound's activity against intracellular Mtb within a macrophage infection model. These protocols are designed to be robust and self-validating, incorporating critical controls and explaining the scientific rationale behind key experimental steps.

Scientific Background: The Rationale for Selected Assays

Mycobacterium tuberculosis is a slow-growing, intracellular pathogen. An effective anti-tubercular agent must not only inhibit the growth of the bacterium in culture but also penetrate host macrophages and exert its bactericidal or bacteriostatic effect in the intracellular environment where the bacilli reside.[7][8]

Microplate Alamar Blue Assay (MABA): This colorimetric assay is a widely accepted, rapid, and low-cost method for determining the MIC of compounds against Mtb.[9][10][11] Its principle is based on the reduction of the blue, non-fluorescent indicator dye, resazurin (the active component of Alamar Blue), to the pink, highly fluorescent resorufin by metabolically active cells.[12] A color change from blue to pink indicates bacterial growth, while the absence of a color change signifies growth inhibition. The MABA provides a reliable initial assessment of a compound's direct anti-mycobacterial potency.[13][14]

Macrophage Infection Model: Since Mtb is an intracellular pathogen, evaluating a compound's activity within host cells is a critical step that more closely mimics the in vivo state of the disease.[8][12] This assay determines if the compound can penetrate the macrophage membrane and retain its activity against Mtb residing within the phagosome. This provides a more robust prediction of potential preclinical success compared to extracellular screening alone.[15]

Part 1: Primary Screening via Microplate Alamar Blue Assay (MABA)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the test compound against the virulent M. tuberculosis H37Rv strain.

Experimental Objective

To quantify the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis H37Rv in vitro.

Workflow for MABA Protocol

MABA_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_readout Readout & Analysis p1 Prepare Test Compound Stock & Dilutions a1 Dispense Compound Dilutions & Controls into 96-Well Plate p1->a1 Step 1 p2 Culture M. tuberculosis H37Rv to Mid-Log Phase p3 Adjust Inoculum to McFarland Standard 0.5 p2->p3 Step 2 a2 Inoculate Wells with Mtb Suspension p3->a2 Step 3 a3 Incubate Plate at 37°C for 7 Days a2->a3 Step 4 r1 Add Alamar Blue Reagent to All Wells a3->r1 Step 5 r2 Incubate for 24 Hours r1->r2 Step 6 r3 Read Results Visually (Blue vs. Pink) r2->r3 Step 7 r4 Determine MIC r3->r4 Step 8

Caption: Workflow for determining the MIC using the MABA protocol.

Materials and Reagents
  • Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile filtered

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • Assay Plates: Sterile, 96-well, flat-bottom microplates with lids.

  • Reagents: Alamar Blue (Resazurin) solution (e.g., from Thermo Fisher Scientific or equivalent).

  • Control Drugs: Isoniazid and Rifampicin (positive controls).

  • Equipment: Biosafety Cabinet (Class II or III), incubator (37°C), multichannel pipette, microplate reader (optional, for fluorescence measurement at 560 nm excitation / 590 nm emission).

Detailed Step-by-Step Protocol
  • Preparation of Test Compound: a. Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO. b. Perform serial two-fold dilutions in Middlebrook 7H9 broth to achieve final assay concentrations typically ranging from 100 µg/mL to 0.1 µg/mL. The final DMSO concentration in the wells must not exceed 1%, as higher concentrations can be toxic to the mycobacteria.

  • Preparation of Mtb Inoculum: a. Grow M. tuberculosis H37Rv in 7H9 broth at 37°C until it reaches mid-log phase (OD₆₀₀ of 0.5-0.8). b. Adjust the turbidity of the bacterial culture with fresh 7H9 broth to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL. c. Dilute this suspension 1:50 in 7H9 broth to obtain the final inoculum of ~1 x 10⁵ CFU/mL.

    Scientist's Note: The use of Tween 80 in the culture medium is critical to prevent the clumping of mycobacterial cells, ensuring a homogenous suspension for accurate inoculation.[16]

  • Assay Plate Setup: a. In a 96-well plate, add 100 µL of 7H9 broth to all wells. b. Add 100 µL of the appropriate compound dilution (prepared in step 1b) to the test wells. This results in a final volume of 200 µL per well. c. Set up Controls:

    • Positive Control: Wells containing a known anti-tubercular drug (Isoniazid or Rifampicin) to confirm assay sensitivity.
    • Vehicle Control: Wells containing Mtb and the same concentration of DMSO as the test wells, but no compound. This well should turn pink, indicating uninhibited growth.
    • Sterile Control: Wells containing only 7H9 medium to check for contamination and serve as a background (blue color). d. Add 100 µL of the final Mtb inoculum (~1 x 10⁵ CFU/mL) to all test and control wells, except the sterile control.
  • Incubation: a. Seal the plates with their lids and place them in a secondary container (e.g., a sealed plastic bag) to prevent dehydration. b. Incubate at 37°C for 7 days.

  • Addition of Alamar Blue: a. After 7 days, add 20 µL of Alamar Blue solution to each well. b. Re-incubate the plates at 37°C for an additional 24 hours.

  • Reading and Interpretation: a. Visually inspect the plates. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. b. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink. c. (Optional) For quantitative results, read the fluorescence using a microplate reader.

Data Presentation

The results should be summarized in a table format.

CompoundMIC (µg/mL) vs. Mtb H37Rv
This compound[Experimental Value]
Isoniazid (Positive Control)≤ 0.1
Rifampicin (Positive Control)≤ 0.1
DMSO (Vehicle Control)> 100 (No inhibition)

Part 2: Intracellular Activity in Macrophage Infection Model

This protocol assesses the ability of the test compound to inhibit the growth of M. tuberculosis H37Rv residing within macrophages.

Experimental Objective

To determine the efficacy of the test compound against intracellular mycobacteria and calculate the reduction in bacterial load (CFU/mL).

Workflow for Intracellular Assay

Intracellular_Workflow cluster_prep Cell & Bacteria Prep cluster_infection Infection & Treatment cluster_readout Readout & Analysis p1 Culture & Seed Macrophages (e.g., RAW 264.7) i1 Infect Macrophages with Mtb (MOI = 10:1) p1->i1 Step 1 p2 Prepare Mtb H37Rv Inoculum i2 Wash to Remove Extracellular Bacteria i1->i2 Step 2 i3 Add Compound at Varying Concentrations i2->i3 Step 3 i4 Incubate for 72 hours i3->i4 Step 4 r1 Lyse Macrophages with 0.1% SDS i4->r1 Step 5 r2 Perform Serial Dilutions of Lysate r1->r2 Step 6 r3 Plate on 7H11 Agar r2->r3 Step 7 r4 Incubate for 3-4 Weeks r3->r4 Step 8 r5 Count Colonies (CFU) & Calculate Log Reduction r4->r5 Step 9

Caption: Workflow for the macrophage intracellular killing assay.

Materials and Reagents
  • Cell Line: Murine macrophage cell line RAW 264.7 (ATCC TIB-71) or human monocyte line THP-1 (ATCC TIB-202).

  • Cell Culture Medium: DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Bacterial Strain: M. tuberculosis H37Rv.

  • Assay Plates: Sterile 24-well tissue culture plates.

  • Lysis Buffer: 0.1% Sodium Dodecyl Sulfate (SDS) in sterile water.

  • Plating Medium: Middlebrook 7H11 agar supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).

Detailed Step-by-Step Protocol
  • Macrophage Seeding: a. Culture macrophages according to standard protocols. b. Seed the cells into a 24-well plate at a density of 2 x 10⁵ cells per well and incubate overnight at 37°C with 5% CO₂ to allow for adherence.

  • Infection of Macrophages: a. On the day of infection, remove the culture medium from the wells and wash the cells once with warm PBS. b. Infect the macrophage monolayer with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophage) in serum-free medium. c. Incubate for 4 hours at 37°C to allow for phagocytosis. d. After incubation, gently wash the cells three times with warm PBS to remove extracellular bacteria.

    Scientist's Note: Thoroughly washing away extracellular bacteria is crucial to ensure that the measured activity is solely against intracellular bacilli.

  • Compound Treatment: a. Add fresh cell culture medium containing serial dilutions of the test compound (e.g., at 1x, 5x, and 10x the determined MIC) to the infected cells. Include a vehicle control (DMSO) and a positive control (Rifampicin). b. Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Enumeration of Intracellular Bacteria: a. After 72 hours, aspirate the medium from each well. b. Lyse the macrophages by adding 500 µL of 0.1% SDS solution to each well and incubating for 10 minutes at room temperature. c. Collect the lysates and perform 10-fold serial dilutions in 7H9 broth. d. Spot 100 µL of each dilution onto 7H11 agar plates. e. Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.

  • Data Analysis: a. Count the number of colonies on the plates to determine the Colony Forming Units per milliliter (CFU/mL). b. Compare the CFU/mL from compound-treated wells to the vehicle control well to determine the log reduction in bacterial viability.

Data Presentation
Concentration (vs. MIC)Mean CFU/mL (± SD)Log₁₀ Reduction (vs. Vehicle)
Vehicle Control (DMSO)[Value]0
Test Compound (1x MIC)[Value][Value]
Test Compound (5x MIC)[Value][Value]
Test Compound (10x MIC)[Value][Value]
Rifampicin (10x MIC)[Value][Value]

References

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  • Franzblau, S. G., Witzig, R. S., McLaughlin, J. C., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology, 36(2), 362–366. [Link][13]

  • Collins, L., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link][10]

  • ASM Journals. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy. [Link][11]

  • Semantic Scholar. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in molecular biology. [Link][14]

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  • Mejia-Chew, C., et al. (2005). Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates. Journal of Clinical Microbiology, 43(11), 5553–5558. [Link][19]

  • NIH. (2014). Reporter Phage and Breath Tests: Emerging Phenotypic Assays for Diagnosing Active Tuberculosis, Antibiotic Resistance, and Treatment Efficacy. [Link][20]

  • Kumar, A., et al. (2008). Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. Tuberculosis, 88(6), 572-578. [Link][21]

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  • Al-Ostath, A. I., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Antibiotics, 9(9), 559. [Link][22]

  • Periwal, V., Kishtapuram, S., & Scaria, V. (2012). Computational models for in-vitro anti-tubercular activity of molecules based on high-throughput chemical biology screening datasets. Journal of Cheminformatics, 4(1), 22. [Link][16]

  • Lee, B. M., et al. (2020). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases, 6(8), 2132–2143. [Link][15]

  • Al-Ostath, A. I., et al. (2020). Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. Antibiotics, 9(9), 559. [Link][4]

  • Cantrell, C. L., et al. (2011). Antimycobacterial susceptibility testing methods for natural products research. Planta Medica, 77(15), 1631-1642. [Link][8]

  • Ozdemir, A., et al. (2007). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(4), 511-516. [Link][5]

  • Zhang, T., et al. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 10, 39. [Link][23]

  • Kantevari, S., et al. (2007). Notes Synthesis of some 1,2,4-triazoles as potential anti-tubercular agents. Indian Journal of Chemistry, 46B, 1525-1529. [Link]

  • Karczmarzyk, Z., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6033. [Link][1]

  • ResearchGate. (2025). New Insights into 1,2,4-Triazole-3-Thiol Chemistry: Synthesis and Tuberculostatic Activity. International Journal of Environmental Sciences. [Link][24]

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  • ResearchGate. (2008). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][27]

  • S G, K., et al. (2017). Studies on the Synthesis of some new 1,2,4-Triazoles Derivatives and Evaluation for their Anti-Tubercular activity profiles. Research Journal of Pharmacy and Technology, 10(12), 4310-4314. [Link][28]

  • ResearchGate. (2020). Synthesis and Anti-Tubercular (Tb) Evaluation of Bis[4-Ethylidineamino[9][13][17]Triazole-3-Thiol] Tethered by 1,4-Dihydropyridine. [Link][29]

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Introduction: The Versatility of the 1,2,4-Triazole Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Characterization of S-Substituted 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Derivatives

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1] Compounds incorporating this five-membered heterocycle exhibit a vast spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol substructure is of particular interest to researchers. The thiol group at the C3 position, existing in a thiol-thione tautomerism, provides a reactive handle for nucleophilic substitution. This allows for the systematic introduction of various alkyl, aryl, and acyl groups at the sulfur atom, creating extensive libraries of S-derivatives for structure-activity relationship (SAR) studies.

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of the core intermediate, this compound, and its subsequent conversion to a variety of S-derivatives. The methodologies are designed for researchers, scientists, and professionals engaged in synthetic chemistry and drug development, with a focus on the causal relationships behind experimental choices and self-validating protocols.

Overall Synthetic Strategy

The synthesis of the target S-derivatives is efficiently achieved through a two-stage process. The first stage involves the construction of the central 1,2,4-triazole-3-thiol heterocyclic core from a substituted benzoic acid hydrazide. The second stage is the functionalization of the thiol group via S-alkylation with various electrophilic reagents.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: S-Alkylation A 3-Methylbenzoyl Hydrazide B Potassium 3-(3-methylbenzoyl)hydrazine-1-carbodithioate A->B  CS₂, KOH, Ethanol C 4-amino-5-(3-methylphenyl)- 4H-1,2,4-triazole-3-thiol B->C  Hydrazine Hydrate, H₂O, Reflux D Target S-Derivatives C->D  Electrophile (R-X), Base, Solvent

Figure 1: High-level workflow for the synthesis of S-derivatives.

Part 1: Synthesis of the Core Intermediate: this compound

The foundational step is the base-catalyzed intramolecular dehydrative cyclization of a substituted thiosemicarbazide precursor, which is formed in situ.[4] The common and efficient method begins with 3-methylbenzoyl hydrazide.

Protocol 1.1: Synthesis of 3-Methylbenzoyl Hydrazide

This initial step creates the necessary acid hydrazide from its corresponding ester.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add methyl 3-methylbenzoate (1 equivalent) and absolute ethanol (10-15 mL per gram of ester).

  • Reaction: Add hydrazine hydrate (99%, 1.5-2.0 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, reduce the solvent volume under reduced pressure. Cool the concentrated residue in an ice bath to induce crystallization.

  • Isolation: Filter the resulting solid precipitate, wash with a small amount of cold diethyl ether, and dry in a vacuum oven. The product, benzoic acid hydrazide, is typically a white crystalline solid.[5][6]

Protocol 1.2: Synthesis of this compound

This protocol involves two key transformations in a sequential, one-pot-like procedure: the formation of a potassium dithiocarbazinate salt and its subsequent cyclization.[5][7]

  • Salt Formation:

    • In a flask, dissolve potassium hydroxide (KOH, 1.2 equivalents) in absolute ethanol (20 mL) with cooling.

    • To this cooled solution, add 3-methylbenzoyl hydrazide (1 equivalent) and stir until fully dissolved.

    • Slowly add carbon disulfide (CS₂, 1.1 equivalents) dropwise while maintaining the temperature below 10°C with an ice bath.

    • Allow the mixture to stir at room temperature for 12-18 hours. A yellow precipitate of the potassium dithiocarbazinate salt will form.[5][6]

  • Cyclization:

    • To the suspension containing the potassium salt, add water (20 mL) and hydrazine hydrate (99%, 2.0 equivalents).

    • Fit the flask with a reflux condenser and heat the mixture to reflux. The color of the mixture typically changes from yellow to green.[5]

    • Continue refluxing for 4-6 hours, monitoring for the cessation of hydrogen sulfide (H₂S) gas evolution (can be tested with lead acetate paper).

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing cold water (approx. 100 mL).

    • Acidify the solution dropwise with concentrated hydrochloric acid (HCl) or glacial acetic acid until the pH is ~5-6.[5]

    • A white or off-white precipitate of the triazole-thiol will form.

    • Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry.

    • Recrystallize the crude product from 70% ethanol or an ethanol-water mixture to obtain the pure this compound.[4]

Part 2: Synthesis of S-Derivatives via Electrophilic Substitution

The thiol group of the synthesized triazole core is a versatile nucleophile, especially after deprotonation in a basic medium. This allows for straightforward S-alkylation or S-acylation reactions with a wide range of electrophiles.

Reaction Principle and Mechanism

The triazole exists in a tautomeric equilibrium between the thione (C=S) and thiol (S-H) forms. In the presence of a base, the acidic proton of the thiol group is abstracted, forming a highly nucleophilic thiolate anion. This anion readily attacks electrophilic carbon centers (e.g., in alkyl halides or phenacyl halides) via an Sₙ2 mechanism to form a new carbon-sulfur bond.[8]

Figure 2: Mechanism of S-alkylation. (Note: Images are placeholders for chemical structures)

General Protocol 2.1: S-Alkylation of this compound

This general procedure can be adapted for various electrophilic reagents.

  • Dissolution: In a round-bottom flask, dissolve the synthesized triazole-thiol (1 equivalent) in a suitable solvent such as absolute ethanol or N,N-dimethylformamide (DMF).

  • Base Addition: Add a base (1.1 equivalents), such as sodium hydroxide, sodium ethoxide, or anhydrous potassium carbonate, to the solution and stir for 15-20 minutes at room temperature to ensure complete formation of the thiolate anion.

  • Electrophile Addition: Add the desired electrophile (e.g., alkyl halide, phenacyl bromide) (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the electrophile. Monitor the reaction's progress using TLC. Reaction times can vary from 2 to 12 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker of cold water.

    • The S-substituted product will often precipitate out of the aqueous solution.

    • Collect the solid by filtration, wash with water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) to yield the pure S-derivative.

Data Presentation: Representative S-Alkylation Reactions

The following table outlines reaction conditions for the synthesis of various S-derivatives, demonstrating the versatility of the general protocol.

Electrophile (R-X)BaseSolventConditionsTarget S-Derivative
Ethyl BromideSodium EthoxideEthanolReflux, 4h3-(Ethylthio)-5-(3-methylphenyl)-4H-1,2,4-triazol-4-amine
Benzyl ChlorideNaOHEthanolReflux, 6h3-(Benzylthio)-5-(3-methylphenyl)-4H-1,2,4-triazol-4-amine
2-BromoacetophenoneK₂CO₃DMFRoom Temp, 8h2-(4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethan-1-one
Ethyl 2-chloroacetateSodium EthoxideEthanolReflux, 5hEthyl 2-(4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-ylthio)acetate

Part 3: Physicochemical Characterization

The structures of the synthesized core intermediate and its S-derivatives must be unequivocally confirmed using standard spectroscopic methods.

  • FT-IR Spectroscopy: A key indicator of successful S-alkylation is the disappearance of the characteristic S-H stretching band, typically found in the region of 2550-2775 cm⁻¹.[9] Concurrently, the absorption band for the C=S bond (around 1270 cm⁻¹) in the thione tautomer will also disappear or significantly weaken.[4] New bands corresponding to the added alkyl/aryl moiety will appear.

  • ¹H NMR Spectroscopy: The most definitive evidence for S-alkylation is the disappearance of the broad, downfield singlet corresponding to the acidic SH proton (often observed between δ 12.0-14.0 ppm).[4][9] New signals corresponding to the protons of the introduced S-substituent will appear. For example, an S-CH₂- group typically resonates in the δ 3.5-4.5 ppm range.

  • ¹³C NMR Spectroscopy: The carbon signals of the triazole ring and the new signals from the S-substituent will be observed, confirming the complete structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, which should match the calculated value for the target structure, often observed as the [M+H]⁺ ion in ESI-MS.

Conclusion and Application Outlook

The synthetic protocols detailed herein provide a robust and versatile platform for generating a diverse library of S-derivatives of this compound. The ability to easily modify the S-substituent is crucial for drug discovery efforts, enabling the fine-tuning of physicochemical properties and biological activity. These derivatives are promising candidates for screening against a wide range of therapeutic targets, including bacterial, fungal, and cancer cell lines, contributing to the development of novel therapeutic agents.[3][10]

References

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). SCIRP. [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). ResearchGate. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2024). MDPI. [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (n.d.). Sci-Hub. [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021). Current issues in pharmacy and medicine. [Link]

  • S-Alkylated 1,2,4-Triazoles Derivatives. Synthesis, Spectral Analysis and Cytotoxicity Evaluation. (2019). ResearchGate. [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). ijpsrr.com. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2007). National Institutes of Health (NIH). [Link]

  • Reactions of 4-amino-5-(4,6-dimethyl-2-pyrimidinyl)-2,3-dihydro-1,2,4-triazole-3-thione with C-electrophiles. (2006). ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Karadeniz Technical University. [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. (2022). MDPI. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2012). ResearchGate. [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][4][11] triazole-3-thiol derivatives and Antifungal activity. (2015). ResearchGate. [Link]

  • Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (2023). SciSpace. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. (2024). Ginekologia i Poloznictwo. [Link]

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Troubleshooting & Optimization

Navigating the Synthesis of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide to Improving Yield

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Support Resource for Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, 1,2,4-triazole derivatives are of significant interest due to their broad spectrum of pharmacological activities.[1] This technical guide provides a comprehensive support framework for the synthesis of a specific, promising derivative: 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a deep understanding of the reaction intricacies, enabling you to troubleshoot common issues and optimize your yield.

Understanding the Synthetic Pathway

The most common and reliable route to synthesizing 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols involves a multi-step process. This pathway is favored for its accessibility of starting materials and generally good yields when optimized.[2][3]

Synthesis_Pathway A 3-Methylbenzoic Acid B 3-Methylbenzoyl Chloride A->B SOCl₂ or (COCl)₂ C 3-Methylbenzohydrazide B->C Hydrazine Hydrate (N₂H₄·H₂O) D Potassium 3-(3-methylbenzoyl)dithiocarbazate C->D 1. CS₂ 2. KOH / Ethanol E This compound D->E Hydrazine Hydrate (N₂H₄·H₂O) Reflux

Caption: General synthetic route for this compound.

This process begins with the conversion of 3-methylbenzoic acid to its corresponding acid hydrazide. The hydrazide is then reacted with carbon disulfide in an alkaline ethanolic solution to form a key intermediate, potassium dithiocarbazinate salt. The final and crucial step is the cyclization of this salt with hydrazine hydrate under reflux to yield the target triazole-thiol.[2][3]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions to get your experiment back on track.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 3-Methylbenzohydrazide (Step 1) - Incomplete conversion of the carboxylic acid to the acid chloride.- Hydrolysis of the acid chloride before reaction with hydrazine hydrate.- Insufficient reaction time or temperature.- Ensure the use of excess thionyl chloride or oxalyl chloride and reflux until the evolution of gas ceases.- Perform the reaction under anhydrous conditions. Use freshly distilled solvents and dried glassware.- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of a Sticky or Oily Product Instead of a Solid Potassium Dithiocarbazinate Salt (Step 2) - Presence of water in the reaction mixture.- Incorrect stoichiometry of potassium hydroxide.- Use absolute ethanol and ensure all reagents are anhydrous.- Accurately weigh the potassium hydroxide to ensure the correct molar ratio.
Low Yield of the Final Product (Step 3) - Incomplete cyclization of the dithiocarbazinate salt.- Degradation of the product due to prolonged heating or harsh acidic conditions during workup.- Formation of side products.- Ensure sufficient reflux time for the cyclization step. Monitor the reaction by TLC until the starting material is consumed.- Upon completion, cool the reaction mixture promptly and avoid using strong acids for precipitation. A dilute solution of a weak acid like acetic acid or dilute HCl is preferable.- See the "Potential Side Reactions" section for more details.
Product is Difficult to Purify / Contaminated with Impurities - Presence of unreacted starting materials.- Formation of isomeric byproducts or other side products.- Recrystallization from a suitable solvent is the most effective purification method. Ethanol is a commonly used solvent for this class of compounds.[2][4]- If recrystallization is insufficient, column chromatography on silica gel may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 3-methyl group on the phenyl ring in this synthesis?

The 3-methyl group is an electron-donating group (EDG). While its electronic effect is relatively mild, it can slightly increase the electron density on the aromatic ring. This can subtly influence the reactivity of the starting material but is not expected to significantly hinder the reaction. The steric hindrance from the meta-position is minimal and should not impede the cyclization process.

Q2: How can I monitor the progress of the cyclization reaction?

Thin Layer Chromatography (TLC) is an effective method. You can use a mobile phase such as ethyl acetate/hexane or chloroform/methanol. The starting dithiocarbazinate salt and the final triazole-thiol product will have different Rf values. The reaction is complete when the spot corresponding to the starting material has disappeared.

Q3: My final product has a brownish or yellowish tint. Is this normal?

While the pure compound is typically a white or off-white solid, a slight coloration can be due to minor impurities. Recrystallization from ethanol should yield a purer, whiter product. If the color persists, it may indicate the presence of oxidized byproducts.

Q4: Can I use a different base instead of potassium hydroxide in the formation of the dithiocarbazinate salt?

Sodium hydroxide can also be used. However, potassium salts are sometimes preferred for their solubility characteristics in alcoholic solvents. Consistency in the choice of base is recommended for reproducible results.

Q5: What are the key safety precautions for this synthesis?

  • Carbon disulfide (CS₂): Highly flammable and toxic. Handle only in a well-ventilated fume hood.

  • Hydrazine hydrate (N₂H₄·H₂O): Toxic and corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): Corrosive and react violently with water. Handle with extreme care in a fume hood.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 3-Methylbenzohydrazide

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzoic acid (1 equivalent).

  • Add thionyl chloride (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting 3-methylbenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • In a separate flask, prepare a solution of hydrazine hydrate (2 equivalents) in the same solvent.

  • Slowly add the acid chloride solution to the hydrazine hydrate solution with vigorous stirring at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and collect the precipitated solid by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-methylbenzohydrazide.

Step 2: Synthesis of Potassium 3-(3-methylbenzoyl)dithiocarbazate

  • Dissolve potassium hydroxide (1.2 equivalents) in absolute ethanol in a flask cooled in an ice bath.

  • Add 3-methylbenzohydrazide (1 equivalent) to the cooled solution and stir until it dissolves.

  • Slowly add carbon disulfide (1.2 equivalents) dropwise to the mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 12-18 hours.

  • The precipitated potassium dithiocarbazinate salt is collected by filtration, washed with cold anhydrous ether, and dried under vacuum. This intermediate is typically used in the next step without further purification.[4]

Step 3: Synthesis of this compound

  • Suspend the potassium 3-(3-methylbenzoyl)dithiocarbazate (1 equivalent) in water.

  • Add hydrazine hydrate (2-3 equivalents) to the suspension.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas (use lead acetate paper for detection) and by TLC.

  • After completion of the reaction (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Dilute the mixture with cold water.

  • Acidify the solution with dilute hydrochloric acid or acetic acid to a pH of approximately 5-6 to precipitate the product.

  • Collect the white solid by filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[2][4]

Potential Side Reactions and Mechanistic Insights

Understanding potential side reactions is crucial for optimizing the yield.

Side_Reactions A Potassium 3-(3-methylbenzoyl) dithiocarbazate B 4-amino-5-(3-methylphenyl)-4H- 1,2,4-triazole-3-thiol A->B Hydrazine Hydrate (Desired Pathway) C 5-(3-methylphenyl)-1,3,4-oxadiazole- 2-thiol A->C Acidic Conditions or Heat (Side Reaction)

Caption: Desired reaction pathway and a potential side reaction.

The primary side reaction of concern is the cyclization of the dithiocarbazinate intermediate to form a 1,3,4-oxadiazole-2-thiol derivative instead of the desired 1,2,4-triazole. This can be favored under acidic conditions or with excessive heating in the absence of a sufficient amount of hydrazine hydrate. Maintaining a basic environment during the initial stages of the cyclization is key to favoring the formation of the triazole ring.

Data Summary

Compound Reported Yield Reference
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol65-85%[2][4]

It is reasonable to expect a similar yield for the 3-methylphenyl derivative with an optimized protocol.

References

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[2][3][5]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar.

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv
  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
  • A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles. IRIS UniPA.
  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.
  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. PMC - NIH.
  • Effect of electron-donating and electron-withdrawing groups on the cyclization step.
  • The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes.
  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv
  • synthesis of 1,2,4 triazole compounds. ISRES.
  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P
  • Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH.
  • Triazole formation and the click concept in the synthesis of interlocked molecules. ePrints Soton - University of Southampton.
  • Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity.

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Technical Support Center: Purification of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in established scientific principles and practical laboratory experience.

Introduction to Purification Challenges

This compound is a molecule of significant interest in medicinal chemistry. Its purification, however, can present several challenges. These arise from the nature of its synthesis, which can lead to various impurities, and the inherent physicochemical properties of the triazole-thiol scaffold. Common issues include the removal of unreacted starting materials, side-products, and colored impurities. The amphoteric nature of the molecule, due to the basic amino and triazole nitrogen atoms and the acidic thiol group, further complicates purification. This guide will provide systematic approaches to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, some common culprits include:

  • Unreacted Starting Materials: Such as 3-methylbenzoyl chloride, thiocarbohydrazide, or their precursors.

  • Intermediates: Incomplete cyclization can leave behind intermediate thiosemicarbazide derivatives.

  • Side-Products: Oxidation of the thiol group to form disulfides is a common side reaction, especially if the reaction is exposed to air for extended periods at elevated temperatures. Other side reactions may lead to the formation of different heterocyclic ring systems.

  • Colored Impurities: These are often polymeric byproducts or degradation products that can be difficult to remove.

Q2: My purified compound is an off-white or yellowish solid, but I expect a white powder. What could be the cause?

A2: A yellowish tint often indicates the presence of trace impurities, which could be colored byproducts from the synthesis or degradation products. Even small amounts of these impurities can impart color to the final product. The presence of oxidized disulfide species can also contribute to a yellowish appearance. Consider treating a solution of your compound with a small amount of activated charcoal during recrystallization to adsorb these colored impurities.

Q3: I am having trouble getting my compound to crystallize. It keeps "oiling out". What should I do?

A3: "Oiling out" is a common problem in crystallization and is often caused by the presence of impurities that lower the melting point of the mixture or by supersaturation. Here are a few troubleshooting steps:

  • Solvent System: Ensure you are using an appropriate solvent system. For many 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols, ethanol or an ethanol-water mixture is effective for recrystallization.[1][2]

  • Purity: The oil may be a sign of significant impurities. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also be very effective.

  • Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes promote oiling out.

Q4: How can I monitor the progress of my purification?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring purification. A good starting mobile phase for TLC analysis of these compounds is a mixture of ethyl acetate and hexane. The spots can often be visualized under UV light (254 nm).[3] For compounds that are not UV-active, or for better visualization, you can use staining agents. An iodine chamber is effective for visualizing thiols and other sulfur-containing compounds.[4] A potassium permanganate stain is also a good general-purpose stain that reacts with the oxidizable thiol group.[5]

Troubleshooting Purification Methods

This section provides detailed guidance on common purification techniques and how to troubleshoot them effectively.

Recrystallization

Recrystallization is often the most effective method for purifying 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.[1][6][7]

Issue: Low Recovery After Recrystallization

Possible Cause Solution
Too much solvent used. Use the minimum amount of hot solvent required to fully dissolve the crude product.
The compound is too soluble in the chosen solvent at room temperature. Try a different solvent or a solvent mixture. For example, if your compound is very soluble in ethanol, try a mixture of ethanol and water to decrease its solubility at lower temperatures.
Premature crystallization during hot filtration. Ensure your filtration apparatus (funnel and filter paper) is pre-heated. Perform the hot filtration as quickly as possible.
Crystals are being lost during washing. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Experimental Protocol: Recrystallization from Ethanol

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling with stirring.

  • Continue adding small portions of hot ethanol until the solid just dissolves.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

  • Dry the crystals in a vacuum oven.

Acid-Base Extraction

The amphoteric nature of this compound allows for purification via acid-base extraction. The basic amino group and triazole nitrogens can be protonated in acidic conditions, making the compound water-soluble. The acidic thiol group can be deprotonated in basic conditions, also rendering it water-soluble. This allows for the separation from non-ionizable impurities.

Issue: Poor Separation or Emulsion Formation

Possible Cause Solution
Vigorous shaking. Gently invert the separatory funnel multiple times instead of shaking vigorously.
Presence of fine particulate matter. Filter the crude solution before performing the extraction.
pH is not optimal for complete dissolution. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) or basic (pH > 10) to fully ionize the compound. Use a pH meter or pH paper to verify.

Experimental Protocol: Acid-Base Purification

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). The protonated triazole will move into the aqueous layer.

  • Separate the aqueous layer and wash it with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly neutralize it with a base (e.g., 1 M NaOH) with stirring. The pure product should precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Column Chromatography

For challenging separations or for the removal of closely related impurities, column chromatography can be employed.

Issue: Poor Separation of Compounds

Possible Cause Solution
Inappropriate solvent system. Develop a suitable solvent system using TLC first. A good solvent system should give your target compound an Rf value of around 0.3-0.4 and show good separation from impurities. A common starting point is a gradient of ethyl acetate in hexane.
Column overloading. Do not exceed a sample-to-silica ratio of 1:20 to 1:100 by weight, depending on the difficulty of the separation.
Streaking of the compound on the column. The compound may be too polar for silica gel. Consider adding a small amount of a more polar solvent like methanol to the eluent. Alternatively, reverse-phase chromatography (C18 silica) may be more suitable for highly polar compounds.

Workflow for Developing a Column Chromatography Method

Caption: Workflow for Column Chromatography Purification.

Physicochemical Properties for Purification

PropertyExpected Value/CharacteristicImplication for Purification
Physical State Likely a white to off-white crystalline solid.[8]Recrystallization is a suitable purification method.
Solubility Insoluble in water; Soluble in polar organic solvents like ethanol, methanol, and DMSO.[2][8]Ethanol is a good choice for recrystallization. Water can be used as an anti-solvent.
Acidity/Basicity Amphoteric. The amino group and triazole ring are basic, while the thiol group is acidic.Enables purification by acid-base extraction.
Tautomerism Exists in a tautomeric equilibrium between the thiol and thione forms.[9]The thione form is generally more stable in the solid state. This can affect its polarity and interaction with stationary phases in chromatography.

Conclusion

The purification of this compound can be achieved with a high degree of success by employing systematic and well-chosen purification techniques. Recrystallization from ethanol is a robust first-line approach. For more challenging purifications, acid-base extraction and column chromatography offer powerful alternatives. By understanding the potential impurities and the physicochemical properties of the target compound, researchers can effectively troubleshoot and optimize their purification protocols to obtain high-purity material for their downstream applications.

References

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  • ResearchGate. (2018). Stability of 1,2,4-triazoles?.
  • TLC Visualiz
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  • Hovák, L., et al. (2018). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI.
  • Al-Amiery, A. A., et al. (2023). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. PMC.
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  • Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.
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Technical Support Center: Synthesis of 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, found in a wide range of therapeutic agents.[1][2] This guide provides in-depth, field-tested insights into the common synthetic challenges and side reactions, structured in a practical question-and-answer format to help you troubleshoot your experiments effectively.

Section 1: The Core Synthesis - Pathways and Mechanisms

Q1: What is the most common and reliable method for synthesizing 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols?

The most direct and frequently employed method involves the condensation and subsequent cyclization of an aromatic carboxylic acid with thiocarbohydrazide.[3] This reaction is typically performed by heating a neat mixture of the two reagents (fusion method), which drives the reaction forward by eliminating two molecules of water.

The reaction proceeds in two key stages:

  • Acylation: The initial step is the formation of a 1-(aroyl)thiocarbohydrazide intermediate through a condensation reaction between the carboxylic acid and thiocarbohydrazide.

  • Cyclodehydration: Upon further heating, this intermediate undergoes an intramolecular cyclization and dehydration to form the stable 4-amino-4H-1,2,4-triazole ring.

The choice of reaction conditions is critical. The temperature must be high enough to overcome the activation energy for cyclization but not so high as to cause thermal decomposition of the starting materials or the product.

An alternative route involves the initial formation of a potassium dithiocarbazinate salt from an aromatic acid hydrazide and carbon disulfide in an alkaline ethanolic solution. This salt is then cyclized by refluxing with hydrazine hydrate to yield the final product.[4][5] This method can sometimes offer better yields and cleaner products, avoiding the high temperatures of the fusion method.

G A Aromatic Carboxylic Acid (Ar-COOH) C 1-(Aroyl)thiocarbohydrazide Intermediate A->C Acylation (-H2O) B Thiocarbohydrazide (H2N-NH-CS-NH-NH2) B->C D 4-Amino-5-aryl-4H- 1,2,4-triazole-3-thiol C->D Cyclodehydration (-H2O)

Figure 1: General reaction scheme for the synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.

Section 2: Troubleshooting Common Experimental Issues

This section addresses the most common problems encountered during the synthesis.

Q2: My reaction yield is consistently low (<50%). What are the potential causes and how can I improve it?

Low yield is a frequent issue that can often be traced back to a few key parameters.

  • Cause 1: Incomplete Reaction. The fusion method requires sufficient thermal energy and time for the cyclodehydration step to go to completion. If the temperature is too low or the heating time is too short, the reaction may stall at the intermediate stage.

    • Solution: Carefully monitor the reaction temperature, ensuring it reaches the optimal range (typically 160-180°C) for the specific aryl carboxylic acid used.[6] Consider extending the reaction time by 30-60 minutes and monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.

  • Cause 2: Thermal Decomposition. Thiocarbohydrazide and the triazole product can be susceptible to decomposition at excessively high temperatures. This is often indicated by the reaction mixture turning dark brown or black.

    • Solution: Avoid aggressive heating. Use an oil bath for uniform temperature control rather than a heating mantle. If decomposition is suspected, attempt the synthesis at the lower end of the recommended temperature range for a longer duration.

  • Cause 3: Sub-optimal Purity of Starting Materials. Thiocarbohydrazide can degrade over time, especially if not stored properly. Impurities in the starting carboxylic acid can also interfere with the reaction.

    • Solution: Use freshly prepared or commercially sourced thiocarbohydrazide of high purity.[7] Recrystallize the aromatic carboxylic acid if its purity is questionable.

  • Cause 4: Sublimation of Reactants. Some aromatic carboxylic acids can sublime at the high temperatures required for the reaction, effectively removing them from the reaction mixture.

    • Solution: If you observe material collecting on the cooler parts of your glassware, consider using a reflux condenser (air condenser) to ensure the sublimed reactant returns to the reaction pot.

Q3: The final product, after washing, is a sticky solid or an oil instead of a crystalline powder. What went wrong?

This issue typically points to an incomplete reaction or the presence of significant impurities that inhibit crystallization.

  • Cause 1: Presence of the Uncyclized Intermediate. The 1-(aroyl)thiocarbohydrazide intermediate has a lower melting point and is often less crystalline than the final triazole product.

    • Solution: The most effective solution is to ensure the reaction goes to completion by optimizing the heating time and temperature as described in Q2. If you have already isolated the sticky solid, you can try redissolving it in a suitable solvent and refluxing it (if thermally stable) to attempt to complete the cyclization, though this is often inefficient.

  • Cause 2: Water in the Final Product. The workup procedure involves washing with hot water to remove unreacted thiocarbohydrazide.[6] If the product is not dried thoroughly, residual water can result in an oily or gummy appearance.

    • Solution: Ensure the product is filtered and washed thoroughly, then dried under vacuum at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Table 1: Troubleshooting Summary
SymptomPotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time/temperature moderately.
Thermal decompositionUse precise temperature control (oil bath); avoid overheating.
Impure starting materialsUse high-purity thiocarbohydrazide and carboxylic acid.
Discolored Product Oxidation of thiol groupRun reaction under an inert atmosphere (N₂ or Ar).
Thermal decompositionReduce reaction temperature and extend time.
Oily/Sticky Product Incomplete cyclizationEnsure reaction goes to completion by optimizing conditions.
Insufficient dryingDry the final product thoroughly under vacuum.

Section 3: FAQs on Specific Side Reactions

Understanding and preventing the formation of byproducts is crucial for obtaining a pure sample.

Q4: My mass spectrometry analysis shows a peak corresponding to a 2,5-diaryl-1,3,4-oxadiazole. How did this form?

The formation of a 1,3,4-oxadiazole is a classic side reaction in syntheses involving acyl hydrazide intermediates, especially under harsh dehydrating conditions.[8][9]

  • Mechanism: If the reaction intermediate is an N,N'-diacylhydrazine (which can form if the starting material is an acid hydrazide that reacts with another molecule of acid), it can undergo cyclodehydration. In this pathway, a molecule of water is eliminated between the two carbonyl oxygens and the hydrazine nitrogens, leading to the highly stable aromatic oxadiazole ring. This is favored by strong dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[9][10] While less common in the direct fusion with thiocarbohydrazide, contamination of the starting material with carbohydrazide or conditions that favor the elimination of H₂S can lead to this byproduct.

G A Aroyl Hydrazide Intermediate B 1,2-Diacylhydrazine A->B Further Acylation C Target Triazole-thiol (Desired Product) A->C Cyclization with Thiocarbonyl D 2,5-Diaryl-1,3,4-oxadiazole (Side Product) B->D Dehydrative Cyclization (-H2O)

Figure 2: Competing pathways leading to the desired triazole-thiol versus the 1,3,4-oxadiazole side product.

  • Prevention:

    • Avoid Strong Dehydrating Agents: Stick to thermal condensation (fusion) or base-catalyzed cyclization, which do not favor oxadiazole formation.

    • Ensure Purity of Thiocarbohydrazide: Use thiocarbohydrazide free from carbohydrazide contamination.

    • Control Stoichiometry: Use a slight excess of thiocarbohydrazide to ensure the carboxylic acid reacts preferentially with it.

Q5: I've isolated a byproduct that seems to be an isomer of my target compound, possibly a 2-amino-5-aryl-1,3,4-thiadiazole. What causes this isomeric impurity?

This side reaction is more prevalent when the synthesis starts from a 4-substituted thiosemicarbazide and a carboxylic acid, particularly when using a condensing agent like polyphosphate ester (PPE).[11]

  • Mechanism: The formation of either the 1,2,4-triazole or the 1,3,4-thiadiazole depends on the regioselectivity of the cyclization of the acylthiosemicarbazide intermediate.

    • 1,2,4-Triazole Pathway (Desired): Cyclization occurs via attack of the N-4 nitrogen onto the carbonyl carbon, followed by dehydration.

    • 1,3,4-Thiadiazole Pathway (Side Reaction): Cyclization proceeds via attack of the sulfur atom onto the carbonyl carbon, followed by elimination of water. This pathway is often favored under acidic conditions or with specific condensing agents that activate the carbonyl group for nucleophilic attack by sulfur.[11]

G cluster_main Acylthiosemicarbazide Intermediate A Intermediate B 4-Amino-1,2,4-triazole-3-thiol (Desired Product) A->B Pathway 1: N-4 Cyclization C 2-Amino-1,3,4-thiadiazole (Side Product) A->C Pathway 2: Sulfur Cyclization

Figure 3: Competing cyclization pathways of an acylthiosemicarbazide intermediate.

  • Prevention:

    • Choice of Reagents: The use of thiocarbohydrazide (instead of thiosemicarbazide) strongly directs the reaction towards the 4-amino-1,2,4-triazole structure.

    • Reaction Conditions: When using thiosemicarbazide derivatives, alkaline conditions for cyclization generally favor the formation of 1,2,4-triazoles, whereas acidic conditions can promote the formation of 1,3,4-thiadiazoles.[12][13]

Q6: My crude product appears to contain a higher molecular weight species, possibly a disulfide dimer. How can I prevent this and remove it?

The thiol (-SH) group in the target molecule is susceptible to oxidation, especially at high temperatures in the presence of air (oxygen). This leads to the formation of a disulfide (-S-S-) bond, linking two triazole molecules together.

  • Prevention:

    • Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. This is the most effective preventative measure.

    • Degassed Solvents: If performing the reaction in a solvent, use degassed solvents to remove dissolved oxygen.

  • Removal:

    • Purification: The disulfide dimer has significantly different polarity and solubility compared to the monomeric thiol. It can often be separated by careful column chromatography or fractional recrystallization.

    • Reductive Workup: In some cases, a mild reductive workup can be employed to cleave the disulfide back to the thiol, although this adds complexity to the procedure. A solution of the crude product could be treated with a reducing agent like sodium borohydride, followed by careful quenching and re-isolation.

Section 4: Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol[1][3]

Materials:

  • Benzoic Acid (1.22 g, 10 mmol)

  • Thiocarbohydrazide (1.06 g, 10 mmol)

  • Oil bath, round bottom flask (50 mL), magnetic stirrer, and condenser.

Procedure:

  • Combine benzoic acid and thiocarbohydrazide in a 50 mL round bottom flask.

  • Place the flask in an oil bath and heat the mixture with stirring.

  • Slowly raise the temperature to 165-175°C. The mixture will melt, and water vapor will be evolved.

  • Maintain this temperature for 2 hours. The reaction mixture will become a fused mass.

  • Allow the flask to cool to room temperature. The mass will solidify.

  • Add hot water (approx. 30 mL) to the flask and break up the solid. This step dissolves any unreacted thiocarbohydrazide.

  • Filter the solid while hot using a Büchner funnel. Wash the solid cake with additional hot water (2 x 15 mL).

  • Dry the crude product in a vacuum oven at 80°C.

  • The crude product can be purified by recrystallization.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol

  • Ethanol (95% or absolute)

  • Activated Charcoal (optional)

  • Erlenmeyer flask, hot plate, filtration setup.

Procedure:

  • Place the crude solid into an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the suspension to reflux with stirring.

  • Continue adding small portions of hot ethanol until the solid just dissolves completely.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal (a spatula tip), and swirl for 2-3 minutes.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

  • For maximum yield, place the flask in an ice bath for 30 minutes to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

References

  • [Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[7][14][15] triazole-3-thiol derivatives and Antifungal activity - ResearchGate]([Link])

  • [Synthesis and evaluation of 4-amino-5-phenyl-4H-[7][14][15]-triazole-3-thiol derivatives as antimicrobial agents - Semantic Scholar]([Link])

Sources

Technical Support Center: Optimizing Schiff Base Formation with 4-Amino-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Schiff bases derived from 4-amino-1,2,4-triazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this important condensation reaction. The unique electronic properties of the 4-amino-1,2,4-triazole moiety can present specific challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. The causality behind each problem is explained, followed by actionable solutions.

Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes and how can I fix this?

A1: Low or no yield in Schiff base formation involving 4-amino-1,2,4-triazoles typically points to one of three primary issues: the reduced nucleophilicity of the exocyclic amino group, an unfavorable reaction equilibrium, or steric hindrance.

  • Understanding the Causality: The 4-amino group on the 1,2,4-triazole ring is significantly less nucleophilic than a typical primary amine. This is due to the electron-withdrawing nature of the heterocyclic ring, which delocalizes the lone pair of electrons on the nitrogen atom, making it a weaker nucleophile. For the reaction to proceed, the electrophilicity of the carbonyl carbon must be enhanced, or the reaction conditions must be optimized to favor the forward reaction.

  • Solutions & Optimization Strategies:

    • Catalyst Selection is Critical: The reaction is famously catalyzed by acid. A small amount of an acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic amine.

      • Recommended Catalysts: Glacial acetic acid is a common and effective choice as it can also serve as the solvent.[1] Other options include a few drops of concentrated sulfuric acid or p-toluenesulfonic acid (p-TsA).

      • Caution: Using too much strong acid can be counterproductive. It can fully protonate the amine group, rendering it non-nucleophilic and halting the reaction. The optimal pH should be mildly acidic.

    • Drive the Equilibrium Forward by Removing Water: Schiff base formation is a reversible condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, removing water from the reaction mixture will shift the equilibrium towards the product.

      • Methods for Water Removal:

        • Azeotropic Distillation: If using a solvent like toluene or benzene, a Dean-Stark apparatus is highly effective.

        • High Temperature Reflux: Simply refluxing at a temperature above the boiling point of water (e.g., in solvents like ethanol or methanol) can help drive off water, though less efficiently than a Dean-Stark trap.[2]

        • Microwave Irradiation: This technique can significantly accelerate the reaction, often leading to higher yields in shorter times, partly due to efficient localized heating that removes water.[3][4]

    • Solvent Choice: The solvent can influence reaction rates and equilibrium.

      • Protic Solvents: Ethanol and methanol are commonly used. They are effective at dissolving the reactants and can facilitate proton transfer.[2]

      • Aprotic Solvents: Toluene can be used with a Dean-Stark trap for efficient water removal.

      • Catalyst as Solvent: Using glacial acetic acid as the solvent is a robust method that ensures an acidic environment.[1]

Q2: The reaction starts, but it seems to stall, leaving significant amounts of starting material even after prolonged reaction times. Why is this happening?

A2: An incomplete reaction suggests that the system has reached a point of equilibrium where the rates of the forward and reverse reactions are equal, or the activation energy for the final dehydration step is not being overcome.

  • Understanding the Causality: The overall reaction consists of two main stages: the formation of a carbinolamine intermediate followed by its dehydration to the imine. The dehydration step is often the rate-limiting step and is highly reversible. If water is not efficiently removed, the carbinolamine can easily revert to the starting materials.

  • Solutions & Optimization Strategies:

    • Increase the Temperature: Higher temperatures provide the necessary activation energy for the dehydration of the carbinolamine intermediate and help to remove water from the system. Refluxing the reaction mixture is a standard procedure.[1]

    • Enhance Water Removal: As detailed in Q1, actively removing water is the most effective way to drive the reaction to completion. If you are in a solvent like ethanol, consider switching to a setup with a Dean-Stark trap or using molecular sieves.

    • Alternative Energy Sources:

      • Sonochemistry (Ultrasound): Exposing the reaction to ultrasound can provide the necessary energy to overcome the activation barrier and has been shown to produce excellent yields in minutes.[2]

      • Microwave-Assisted Synthesis: This is a highly effective method for pushing the reaction to completion quickly and with high yields.[3][4]

Q3: My final product is impure, and I'm having trouble with purification. What are common side products and how can I purify my Schiff base?

A3: Impurities can arise from side reactions or unreacted starting materials. The purification strategy depends on the nature of the product and the impurities.

  • Understanding the Causality: Common impurities include unreacted aldehyde or 4-amino-1,2,4-triazole. Side products are less common but can include self-condensation products of the aldehyde, especially if basic catalysts are used. The Schiff base product itself might be an oil or have solubility properties similar to the starting materials, complicating purification.

  • Solutions & Optimization Strategies:

    • Purification of Starting Materials: Ensure your 4-amino-1,2,4-triazole and the carbonyl compound are pure before starting the reaction. Recrystallize or distill them if necessary.

    • Isolation and Purification Techniques:

      • Precipitation: Many Schiff bases are solids that will precipitate from the reaction mixture upon cooling or after pouring the mixture into ice-water.[1] This is the simplest method of isolation.

      • Recrystallization: This is the most common method for purifying solid products. Hot ethanol is often a good solvent choice.[2] Experiment with different solvent systems (e.g., ethanol/water, DMF/water, chloroform) to find the optimal conditions.

      • Trituration: If the product is an oil or a stubborn solid, washing/stirring it with a solvent in which the impurities are soluble but the product is not (e.g., cold ethanol, diethyl ether) can be effective.

      • Column Chromatography: For products that are difficult to crystallize or have very similar polarities to impurities, silica gel column chromatography is a reliable option.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for acid-catalyzed Schiff base formation?

A1: The reaction proceeds in two main stages: nucleophilic addition to form a carbinolamine, followed by acid-catalyzed dehydration.

Schiff_Base_Mechanism RCHO Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde RCHO->Protonated_Aldehyde + H⁺ H_plus H⁺ Amine 4-Amino-1,2,4-triazole (Ar-NH₂) Carbinolamine Carbinolamine Intermediate Protonated_Aldehyde->Carbinolamine + Ar-NH₂ Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H⁺ Imine Schiff Base (Imine) Protonated_Carbinolamine->Imine H2O H₂O

Caption: Acid-catalyzed mechanism of Schiff base formation.

Q2: How do electron-donating or electron-withdrawing groups on the aldehyde affect the reaction?

A2: The electronic nature of the substituent on the aromatic aldehyde significantly impacts the reactivity of the carbonyl group.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl increase the electrophilicity of the carbonyl carbon. This makes the aldehyde more reactive towards the nucleophilic attack by the amine, often leading to faster reaction rates and higher yields.

  • Electron-Donating Groups (EDGs) such as -OCH₃ or -OH decrease the electrophilicity of the carbonyl carbon. This can slow down the reaction, requiring more forcing conditions (higher temperature, longer reaction times, or a more efficient catalyst) to achieve good conversion.

Q3: What are the key spectral features I should look for to confirm the formation of my Schiff base?

A3: Spectroscopic methods are essential for confirming the structure of your product.

  • FT-IR Spectroscopy:

    • Disappearance of C=O: The strong carbonyl (C=O) stretch from the aldehyde (typically 1690-1740 cm⁻¹) should be absent in the product spectrum.

    • Disappearance of N-H stretch: The characteristic N-H stretching vibrations of the primary amino group (around 3200-3400 cm⁻¹) will be replaced.

    • Appearance of C=N: A new absorption band for the imine (C=N) group will appear, typically in the range of 1600-1650 cm⁻¹.[2]

  • ¹H NMR Spectroscopy:

    • Appearance of Azomethine Proton: A new singlet corresponding to the azomethine proton (-CH=N) will appear, typically in the downfield region of 8.0-10.0 ppm.[5] The exact chemical shift depends on the electronic environment.

    • Disappearance of Aldehyde Proton: The signal for the aldehyde proton (-CHO), usually found between 9.0-10.0 ppm, will disappear.

    • Disappearance of -NH₂ Protons: The broad singlet for the -NH₂ protons of the starting triazole will also disappear.[6]

  • ¹³C NMR Spectroscopy:

    • Look for the appearance of a new signal for the imine carbon (-C H=N) in the 150-165 ppm range.[2]

    • The signal for the carbonyl carbon of the aldehyde (typically 190-200 ppm) will be absent.

Optimized Reaction Protocols

Protocol 1: Conventional Synthesis using Glacial Acetic Acid

This protocol is a robust, general-purpose method for synthesizing Schiff bases from 4-amino-1,2,4-triazole.

  • Reactant Preparation: In a round-bottom flask, dissolve 4-amino-1,2,4-triazole (10 mmol) in glacial acetic acid (15-20 mL).

  • Addition of Carbonyl: To this solution, add the corresponding aromatic aldehyde (10 mmol) dropwise while stirring.

  • Reaction: Heat the mixture to reflux (approximately 118°C) and maintain it for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of crushed ice with stirring.

  • Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acetic acid.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure Schiff base.[2] Dry the purified product in a vacuum oven.

Protocol 2: Rapid Microwave-Assisted Synthesis

This method offers significantly reduced reaction times and often improved yields.[3][4]

  • Reactant Preparation: In a microwave reaction vessel, combine 4-amino-1,2,4-triazole (5 mmol) and the desired aldehyde (5 mmol) in absolute ethanol (10 mL).

  • Catalyst: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120°C) for 5-15 minutes.

  • Work-up & Isolation: After cooling, the product often crystallizes directly from the solution. If not, reduce the solvent volume under reduced pressure and cool to induce crystallization. Collect the solid by filtration.

  • Purification: Wash the product with a small amount of cold ethanol and dry under vacuum.

Summary of Reaction Conditions

The choice of reaction parameters is crucial for success. The following table summarizes common conditions reported in the literature for the synthesis of Schiff bases from 4-amino-1,2,4-triazoles.

CatalystSolventTemperatureTimeMethodCommon Use CaseReference
Glacial Acetic AcidGlacial Acetic AcidReflux (~118°C)4-6 hoursConventionalGeneral purpose, robust[1][7]
None / Acetic AcidEthanol / MethanolReflux5-8 hoursConventionalWhen reactants are highly soluble in alcohols[2]
Acetic Acid (catalytic)Ethanol100-120°C5-15 minMicrowaveRapid synthesis, high throughput[3][4]
NoneNone (Solvent-free)N/A3-5 minUltrasoundGreen chemistry, very fast[2]

Troubleshooting Workflow

If you encounter issues, follow this logical progression to diagnose and solve the problem.

Troubleshooting_Workflow Start Start: Low/No Product Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Catalyst Is Acid Catalyst Present? Check_Reagents->Check_Catalyst Add_Catalyst Add Catalytic Acetic Acid or p-TsA Check_Catalyst->Add_Catalyst No Check_Water_Removal Is Water Being Removed? Check_Catalyst->Check_Water_Removal Yes Add_Catalyst->Check_Water_Removal Increase_Temp Increase Temperature / Reflux Check_Water_Removal->Increase_Temp No Check_Reaction_Time Reaction Incomplete? Check_Water_Removal->Check_Reaction_Time Yes Use_Dean_Stark Use Dean-Stark or Microwave/Ultrasound Increase_Temp->Use_Dean_Stark Use_Dean_Stark->Check_Reaction_Time Extend_Time Extend Reaction Time & Monitor by TLC Check_Reaction_Time->Extend_Time Yes Success Success: Isolate & Purify Product Check_Reaction_Time->Success No Extend_Time->Success

Caption: A logical workflow for troubleshooting Schiff base synthesis.

References

  • Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Journal of International Medical Research. [Link]

  • An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. Journal of University of Anbar for Pure Science. [Link]

  • A Short Review on Schiff Bases and Applications. TSI Journals. [Link]

  • Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. MDPI. [Link]

  • Preparation and Antitumor Effects of 4-amino-1,2,4-triazole Schiff Base Derivative. PubMed. [Link]

  • Synthesis and Study of Schiff base Ligands. Semantic Scholar. [Link]

  • Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. RSC Publishing. [Link]

  • Review on Synthesis of Schiff base. Dhyey Academy. [Link]

  • A Comprehensive Review on Schiff Bases: Development Process, Green Synthetic Strategies, and Versatile Applications. ResearchGate. [Link]

  • A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents. National Institutes of Health. [Link]

  • Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. Bentham Science. [Link]

  • NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. DergiPark. [Link]

  • Synthetic route of 4-amino-1,2,4-triazole Schiff base derivative. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole. National Institutes of Health. [Link]

  • Synthesis of Some New Schiff Bases Derived From Symmetrical 4- Amino-1,2,4-Triazole. ResearchGate. [Link]

  • X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. MDPI. [Link]

  • Synthesis and Biological Evaluation of Some Novel Schiff's Bases from 1,2,4-Triazole. Semantic Scholar. [Link]

  • Synthesis, Structural Elucidation and Bioevaluation of 4-amino-1,2,4-triazole-3-thione's Schiff Base Derivatives. PubMed. [Link]

Sources

Troubleshooting low bioactivity in 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives. This class of heterocyclic compounds has garnered significant interest due to its broad spectrum of potential therapeutic activities, including antimicrobial, anticancer, and antioxidant effects.[1][2][3] The unique structural features of the 1,2,4-triazole ring, combined with the reactive thiol group, make these molecules versatile scaffolds in drug discovery.[4][5]

However, the journey from synthesis to validated biological activity is often fraught with challenges. Low or inconsistent bioactivity is a common hurdle that can stem from a variety of sources—from the purity of the compound itself to subtle interferences in biological assays. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. As a self-validating system, it provides a logical, step-by-step framework to diagnose and resolve common issues, ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Low Bioactivity

Experiencing lower-than-expected biological activity is a frequent issue in early-stage screening. This section provides a systematic, question-based approach to pinpoint the root cause.

Q1: My compound's identity is confirmed by mass spectrometry, but the bioactivity is low or absent. Where should I start?

This is the most common starting point for troubleshooting. While mass spectrometry confirms the molecular weight, it does not provide a complete picture of purity or structural integrity. The issue often lies with impurities or structural ambiguity that can only be resolved with a multi-faceted analytical approach.

Causality: Impurities can compete with your active compound, inhibit the biological target, or interfere with the assay readout, while incorrect isomeric forms may not bind to the target receptor.[6][7]

Troubleshooting Workflow:

start Low Bioactivity Observed purity Step 1: Verify Purity & Structure start->purity Begin Investigation solubility Step 2: Assess Solubility purity->solubility Purity >95% Confirmed stability Step 3: Evaluate Compound Stability solubility->stability Compound is Soluble assay Step 4: Check for Assay Interference stability->assay Compound is Stable bio Step 5: Review Biological System assay->bio No Interference Detected end Problem Identified bio->end

Caption: General troubleshooting workflow for low bioactivity.

Recommended Actions:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR. This is non-negotiable. Look for unexpected peaks which may indicate residual solvents, starting materials, or side-products from the synthesis.[8] The integration of peaks should correspond to the expected number of protons for each signal.

  • High-Performance Liquid Chromatography (HPLC): Use HPLC to determine the purity percentage. The standard for biological screening is typically >95%. A small, highly active impurity could be responsible for previously observed (but erroneous) activity, and its absence in a new batch would lead to apparent inactivity.

  • Confirm the Tautomeric Form: The 1,2,4-triazole-3-thiol core exists in a thiol-thione tautomeric equilibrium.[9] While the thione form often predominates in the solid state, the equilibrium can shift in solution. This is critical because the two forms have different hydrogen bonding capabilities and shapes, which can drastically affect target binding. Spectroscopic methods (NMR, IR) can help elucidate the dominant form under your experimental conditions.

Thiol Thiol Form (-SH) Thione Thione Form (C=S) Thiol->Thione Tautomeric Equilibrium

Caption: Thiol-Thione tautomerism in the triazole ring.

Q2: My compound precipitates out of the assay medium. How can I improve its solubility without compromising the experiment?

Poor aqueous solubility is a classic challenge for many heterocyclic compounds. The effective concentration of your compound at the biological target is the concentration in solution, not the total amount added.

Causality: If a compound precipitates, its effective concentration is unknown and likely far lower than intended, leading to an underestimation of its potency (e.g., an artificially high IC₅₀ value).

Recommended Actions:

  • Co-Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common co-solvent. However, its final concentration in the assay medium should be kept low (typically ≤0.5%) as it can be toxic to some cell lines or affect enzyme activity.

  • Determine Kinetic Solubility: Before conducting bioassays, perform a simple kinetic solubility test. Prepare a high-concentration stock solution (e.g., 10-20 mM in 100% DMSO) and make serial dilutions in your final assay buffer (e.g., PBS or cell culture medium). Visually inspect for precipitation after a relevant incubation period (e.g., 2 hours). This will define the upper concentration limit for your experiments.

  • Consider Alternative Solubilizing Agents: For in vivo studies or sensitive in vitro assays, other excipients like cyclodextrins or Solutol® HS 15 can be explored, but require significant validation to ensure they do not interfere with the assay.

Table 1: Common Solvents and Considerations

SolventTypical Stock Conc.Max Assay Conc.Notes
DMSO10-50 mM0.1 - 0.5%Can be cytotoxic; may affect protein conformation.
Ethanol10-20 mM< 1%Volatile; can have biological effects.
PEG-400VariableVariableGenerally low toxicity; increases viscosity.
Q3: My results are inconsistent between experiments. Could my compound be unstable?

Yes. Stability is a critical, often overlooked, parameter. The 4H-1,2,4-triazole ring is generally stable, but the thiol group is susceptible to oxidation.[9]

Causality: Degradation reduces the concentration of the active compound over the course of the experiment, leading to high variability and an underestimation of potency. The primary degradation pathway is often the oxidation of the thiol (-SH) group to form a disulfide (-S-S-) dimer, which will have a different structure and likely different activity.

Recommended Actions:

  • Assess Stability in Assay Buffer: Prepare a solution of your compound in the final assay buffer at the highest intended concentration. Incubate it under the exact same conditions as your bioassay (e.g., 37°C, 5% CO₂ for 24, 48, or 72 hours). Analyze the sample by HPLC at different time points (0h, 2h, 24h, etc.) and quantify the amount of the parent compound remaining. A decrease of >10% over the experimental duration warrants concern.

  • Control for pH: The stability of the triazole ring and the reactivity of the thiol group can be pH-dependent. Ensure your assay buffer is robust. Some synthetic procedures use acidification to precipitate the final product, indicating good short-term stability in acidic media, but physiological pH (7.4) presents a different environment.[9]

  • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your DMSO stock solutions. Repeated freeze-thaw cycles can introduce water, which may lead to precipitation or hydrolysis over time.

Protocol Snippet: HPLC Stability Assessment

  • Objective: To quantify the percentage of the parent compound remaining over time in assay buffer.

  • Method:

    • Prepare a 10 µM solution of the test compound in the final cell culture medium.

    • Prepare a "time zero" sample by immediately adding an equal volume of acetonitrile to precipitate proteins, centrifuge, and transfer the supernatant to an HPLC vial.

    • Incubate the remaining solution at 37°C.

    • At subsequent time points (e.g., 2, 8, 24, 48 hours), collect aliquots and process them as in step 2.

    • Analyze all samples by reverse-phase HPLC with UV detection.

    • Calculate the peak area of the parent compound at each time point relative to time zero.

Q4: I am using a colorimetric/fluorometric cell viability assay (e.g., MTT, AlamarBlue) and seeing strange results. Could my compound be interfering?

Absolutely. This is a critical consideration for any thiol-containing compound.

Recommended Actions:

  • Run a Cell-Free Control: This is the definitive test for interference. Prepare wells with your assay medium and the highest concentration of your compound, but without any cells. Add the assay reagent (e.g., MTT, AlamarBlue) and incubate for the standard time. If you observe a color/fluorescence change, your compound is directly reacting with the reagent.

  • Switch to an Orthogonal Assay: If interference is confirmed, you must switch to a viability assay with a different detection principle. Good alternatives include:

    • ATP-based assays (e.g., CellTiter-Glo®): These measure metabolic activity by quantifying ATP levels via a luciferase reaction. They are generally less susceptible to redox interference.

    • Protease-based assays (e.g., CellTiter-Fluor™): These measure cell viability via protease activity on a fluorogenic substrate.

    • Crystal Violet Assay: This method stains total protein/DNA and is a simple, endpoint assay that is not based on metabolic activity.

Frequently Asked Questions (FAQs)

Q: What are the key structural features that influence the bioactivity of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols? A: The bioactivity is influenced by several factors. The nature and position of substituents on the 5-phenyl ring are critical for modulating lipophilicity and steric interactions with the target.[4] The 4-amino group is a key pharmacophoric feature and can be a site for further derivatization to Schiff bases, which often show enhanced activity.[8][10] Finally, the thiol group is crucial, as it can act as a hydrogen bond donor/acceptor or coordinate with metal ions in metalloenzymes.[3][11]

Q: What are the standard quality control (QC) checks I should perform on a new batch of a synthesized derivative before screening? A: A standard QC panel should include:

  • Identity Confirmation: High-resolution mass spectrometry (HRMS).

  • Structural Confirmation: ¹H and ¹³C NMR.

  • Purity Assessment: HPLC with UV detection (purity should be ≥95%).

  • Solubility Check: A simple kinetic solubility test in your primary assay buffer.

Q: Are there any known mechanisms of action for this class of compounds? A: The mechanisms are diverse and depend on the specific derivative and biological context. In anticancer research, some derivatives have shown the ability to induce apoptosis.[1] Metal complexes of these ligands have demonstrated selective cytotoxicity against cancer cell lines.[11] In antimicrobial applications, they are thought to interfere with essential cellular processes.[12][13] The triazole moiety is a known pharmacophore in antifungal agents, where it inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase.

References

  • Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. PubMed. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][8][9]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Available at: [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][8][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Available at: [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]

  • (A) Synthesis of 4-amino-5-substituted... ResearchGate. Available at: [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Semantic Scholar. Available at: [Link]

  • Factors Influencing the Biological Activity of 1,2,4-Triazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • (PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. Available at: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). Current issues in pharmacy and medicine: science and practice. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health (NIH). Available at: [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences. Available at: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. National Institutes of Health (NIH). Available at: [Link]

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceGate. Available at: [Link]

  • Clinical safety and tolerability issues in use of triazole derivatives in management of fungal infections. PubMed Central. Available at: [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Current issues in pharmacy and medicine: science and practice. Available at: [Link]

  • Heterocyclic Compounds: A Study of its Biological Activity. ResearchGate. Available at: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Available at: [Link]

  • Editorial: Emerging heterocycles as bioactive compounds. PubMed Central. Available at: [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. Available at: [Link]

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Stability issues of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals working with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. The stability of this heterocyclic compound is paramount for generating reproducible experimental data and for the development of stable pharmaceutical formulations. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on the established chemistry of the 1,2,4-triazole-3-thiol scaffold. While specific stability data for the 3-methylphenyl derivative is not extensively published, the principles outlined here are derived from extensive literature on closely related analogs and provide a robust framework for your experimental design.[1][2][3]

Troubleshooting Guide: Addressing Common Stability Issues

This section is designed to provide immediate, actionable solutions to problems you may encounter during your experiments.

Question 1: I've dissolved my compound in an aqueous buffer for an assay, but I'm observing new peaks in my HPLC chromatogram over time. What is happening?

Answer: The appearance of new peaks strongly suggests that your compound is degrading in the aqueous buffer. The 1,2,4-triazole ring is generally stable, but the overall molecule can be susceptible to degradation under certain conditions, especially over extended periods.[1][2]

  • Causality:

    • pH-Mediated Hydrolysis: While stable in mild acidic to neutral conditions for short periods, prolonged exposure to strongly acidic (pH < 3) or alkaline (pH > 9) buffers can catalyze the hydrolysis of the triazole ring or other susceptible functional groups.[4][5]

    • Oxidation: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfide bridges between two molecules or other oxidative degradation products. This is often accelerated by the presence of dissolved oxygen or trace metal ions in the buffer.

    • Buffer Interaction: Certain buffer components can potentially react with your compound. For instance, phosphate buffers are generally inert, but more reactive buffers could pose a problem.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for compound degradation in solution.

  • Immediate Actions:

    • Prepare Fresh Solutions: Always prepare solutions of the compound immediately before your experiment.[1]

    • Cold Storage: If solutions must be stored, even for a few hours, keep them refrigerated (2-8°C) or frozen (-20°C) and protected from light.[1]

    • Perform a Stability Study: Conduct a time-course study in your specific buffer to define a time window within which your assay results will be reliable and degradation is minimal.[1]

Question 2: My compound yield is very low after a workup step involving acidification to precipitate the product. Could it have degraded?

Answer: Yes, this is a possibility, especially if the conditions were not carefully controlled. While many synthetic protocols for 1,2,4-triazole-3-thiols use mineral acids like HCl for precipitation, prolonged exposure or high temperatures can lead to degradation and loss of product.[1]

  • Causality: The primary sites for protonation are the nitrogen atoms on the triazole ring. Under harsh acidic conditions (e.g., concentrated acid, elevated temperature), this can be the first step in a hydrolytic cascade that leads to ring-opening and cleavage.[1]

  • Optimization Steps:

    • Temperature Control: Perform the acidification step in an ice bath to minimize temperature-related degradation.

    • Minimize Exposure Time: Do not let the compound sit in the acidic solution for an extended period. Filter the precipitate as soon as it forms completely.

    • Use a Weaker Acid: If the protocol allows, consider using a weaker acid, such as acetic acid, for the precipitation.

    • Analyze the Filtrate: Use HPLC or LC-MS to analyze the acidic filtrate to determine if the low yield is due to incomplete precipitation or degradation.

Question 3: I am having trouble dissolving the compound. Which solvents should I use?

Answer: The solubility of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives can vary. Based on analogs, polar aprotic solvents are often a good starting point.

  • Recommended Solvents:

    • Excellent Solubility: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are frequently reported as good solvents for this class of compounds.[6][7]

    • Moderate to Good Solubility: Alcohols like ethanol and methanol can also be effective, sometimes requiring gentle warming.[8]

    • Poor Solubility: These compounds are typically insoluble or sparingly soluble in water and non-polar solvents like hexanes.[8]

  • Practical Tip: For creating stock solutions, DMSO is an excellent choice. For subsequent dilutions into aqueous media for biological assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

The 1,2,4-triazole ring itself is an aromatic heterocyclic system, which imparts significant chemical stability.[1][2] The molecule's stability is primarily influenced by the thiol and amino functional groups.

  • Thermal Stability: As a solid, the compound is expected to be stable at ambient temperatures. Degradation is more likely to occur in solution and is temperature-dependent.

  • pH Stability: Generally stable in neutral and mildly acidic conditions. Susceptible to degradation under strongly acidic or basic conditions, particularly when heated.[4]

  • Oxidative Stability: The thiol group is the most likely site of oxidation. Care should be taken to avoid prolonged exposure to air, especially in solutions containing metal ions which can catalyze oxidation.

  • Photostability: Aromatic systems can be sensitive to UV light. It is good practice to store solutions in amber vials or protect them from direct light.

Q2: How does the thiol-thione tautomerism affect the compound's properties and stability?

The thiol (-SH) group exists in a dynamic equilibrium with its tautomeric thione (C=S) form. For most 3-mercapto-1,2,4-triazoles, the thione form is predominant in the solid state and in solution.[1]

Caption: Thiol-thione tautomerism and a potential oxidative degradation pathway.

  • Impact on Reactivity: This tautomerism means the molecule can react as either a thiol or a thione. For example, it can be S-alkylated, which is a reaction of the thiol form.

  • Impact on Stability: The tautomeric equilibrium itself does not inherently destabilize the molecule. However, the presence of the thiol tautomer makes the compound susceptible to oxidation to form disulfides. The thione form has different electronic properties which can influence interactions with other molecules.

Q3: What solvents are recommended for short-term vs. long-term storage?

Solvent ClassRecommended SolventsShort-Term Storage (≤ 1 week, 4°C)Long-Term Storage (> 1 week, -20°C)Rationale & Comments
Polar Aprotic DMSO, DMFRecommended Highly Recommended Excellent solubilizing power and generally inert. DMSO is hygroscopic; use anhydrous grade for best results.
Polar Protic Ethanol, MethanolAcceptable Use with Caution Can serve as a hydrogen bond donor/acceptor. Potential for slow solvolysis or other reactions over long periods.
Aqueous Buffers Phosphate, MES (pH 5-7)Use Fresh Only Not Recommended Risk of hydrolysis and microbial growth is high. Always prepare fresh for experiments.
Non-Polar Hexane, TolueneNot Recommended Not Recommended Poor solubility is expected.

Table 1. Solvent recommendations for storing this compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard forced degradation (stress testing) study to identify potential degradation products and establish the intrinsic stability of your compound. This is a critical step in drug development and for validating stability-indicating analytical methods.[9][10]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • DMSO (Anhydrous)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Calibrated oven, Photostability chamber

Methodology:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

  • Preparation of Stress Samples (in triplicate):

    • From the stock solution, prepare samples at a final concentration of ~100 µg/mL for each condition below.

    • Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Mix 1 mL of stock with 9 mL of HPLC-grade water. Incubate at 80°C for 48 hours.

    • Thermal Degradation (Solid): Place a small amount of solid compound in a vial and heat in an oven at 80°C for 72 hours. Dissolve in DMSO to 100 µg/mL for analysis.

    • Control Sample: Prepare a sample at 100 µg/mL in a DMSO/water mixture and store at 4°C.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze all samples using a validated, stability-indicating HPLC method. The method should be capable of resolving the parent peak from all degradation products.[11]

  • Data Interpretation:

    • Calculate the percentage of degradation for each condition.

    • Identify the conditions under which the compound is most labile.

    • Characterize major degradation products using LC-MS if necessary.

This systematic approach will provide a comprehensive stability profile of this compound, guiding its handling, storage, and formulation.[5][10]

References

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti- - Ginekologia i Poloznictwo. (n.d.).
  • Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions - Benchchem. (n.d.).
  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives - KTU AVES. (n.d.).
  • Hulina, Y. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine.
  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[6][12]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. Retrieved January 15, 2026, from

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Istanbul University Press.
  • 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol Request for Quotation - ChemBK. (2024, April 10).
  • Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • Forced Degradation Studies - MedCrave online. (2016, December 14).
  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) - Oriental Journal of Chemistry. (n.d.).
  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - NIH. (2022, August 20).
  • Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose - RSC Publishing. (2019, March 28).
  • Forced Degradation – A Review. (2022, November 30).
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. (n.d.).
  • HPLC Methods for analysis of 1,2,4-triazole - HELIX Chromatography. (n.d.).
  • Jasim, A. M., Omar, T. N. A., & Abdulhadi, S. L. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Iraqi Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: Strategies for Mitigating Toxicity of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives. Our goal is to provide a comprehensive resource for troubleshooting common issues and minimizing toxicity during preclinical development. This guide offers a blend of theoretical knowledge and practical, field-proven insights to support your research endeavors.

Introduction: The Promise and Perils of a Privileged Scaffold

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, anticancer, and antimicrobial properties.[1] The specific subclass of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols has garnered significant interest due to its synthetic tractability and potent bioactivity.

However, as with many nitrogen- and sulfur-containing heterocycles, toxicity remains a critical hurdle in the translation of these promising compounds from the bench to the clinic. This guide will provide a structured approach to identifying, understanding, and mitigating the toxicological liabilities of this compound derivatives.

Section 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and challenges encountered during the toxicological assessment of this class of compounds.

Q1: We've synthesized a novel this compound derivative that shows excellent in vitro efficacy, but it's also highly cytotoxic to normal cell lines. What are our next steps?

A1: This is a common challenge in early-stage drug discovery. The key is to establish a therapeutic window and then work to widen it.

  • Initial Steps:

    • Confirm the Identity and Purity of Your Compound: Impurities from the synthesis can contribute to toxicity. Verify the structure and purity using techniques like NMR, mass spectrometry, and HPLC.

    • Determine the IC50 in a Panel of Cell Lines: Quantify the cytotoxicity (IC50 values) in both cancerous and non-cancerous cell lines to establish a selectivity index (SI). A higher SI indicates greater selectivity for cancer cells.

    • Review the Structure-Activity Relationship (SAR): Analyze how the structural features of your derivative compare to others in your library. Are there specific functional groups that are consistently associated with high toxicity?

  • Strategies for Mitigation:

    • Structural Modification: Consider synthesizing analogs with modifications aimed at reducing toxicity. For example, introducing bulky groups near a potentially reactive moiety can sterically hinder interactions with off-target proteins. Replacing lipophilic groups with more polar ones can alter the compound's distribution and reduce accumulation in sensitive tissues.

    • Formulation Approaches: For in vivo studies, poor solubility can lead to high localized concentrations and subsequent toxicity. Investigating formulation strategies such as the use of co-solvents (e.g., DMSO, ethanol), cyclodextrins, or lipid-based delivery systems can improve solubility and bioavailability.[2][3]

Q2: Our triazole-thiol derivative shows inconsistent results in our MTT cytotoxicity assay. What could be the cause?

A2: Inconsistent MTT assay results with this class of compounds can often be traced to their physicochemical properties or interactions with the assay components.

  • Troubleshooting Steps:

    • Solubility Issues: 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols can have poor aqueous solubility.[4] If the compound precipitates in the cell culture medium, the effective concentration will be lower and variable.

      • Solution: Observe the wells under a microscope after adding your compound to check for precipitation. If solubility is an issue, prepare a higher concentration stock solution in a suitable solvent like DMSO and then dilute it in the medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).[5]

    • Compound Instability: The triazole-thiol core can be susceptible to oxidation, especially in solution over time. The oxidized disulfide dimer will have different properties and may be less active or more toxic.

      • Solution: Prepare fresh dilutions of your compound for each experiment. Assess the stability of your compound in the assay buffer over the time course of the experiment.

    • Interference with MTT Assay: Thiol-containing compounds can potentially reduce the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) directly, leading to a false-positive signal for cell viability.[6]

      • Solution: Run a control experiment with your compound in cell-free medium containing MTT to see if it directly reduces the dye. If it does, you may need to switch to a different cytotoxicity assay, such as the LDH (lactate dehydrogenase) release assay or a cell counting method.

Q3: We're planning to move our lead compound into an in vivo rodent model. What are the key toxicities we should be looking for with this class of compounds?

A3: Based on data from related triazole compounds, particularly triazole fungicides, there are several key organ systems to monitor closely.

  • Primary Organs of Concern:

    • Hepatotoxicity (Liver Toxicity): This is a known class effect for some triazoles.[7] They can induce liver lesions, steatosis (fatty liver), and affect liver function through interactions with nuclear receptors like PXR and CAR.[8] Monitor liver enzymes (ALT, AST), bilirubin levels, and conduct histopathological examination of the liver.

    • Neurotoxicity: Some triazoles have been shown to induce neurotoxic effects.[9] Observe animals for any behavioral changes, and consider including a functional observational battery (FOB) and histopathology of the central and peripheral nervous systems in your toxicology studies.

    • Developmental and Reproductive Toxicity: Certain triazole fungicides have been shown to be teratogenic at maternally toxic doses.[10] If your intended therapeutic area requires long-term dosing or use in women of childbearing potential, these endpoints will need to be assessed.

  • Recommended In Vitro Screening:

    • Before initiating expensive in vivo studies, you can screen for potential hepatotoxicity using human liver cell lines like HepG2.[11][12] These assays can provide early warnings of potential liver liabilities.

    • Similarly, in vitro neurotoxicity can be assessed using neuronal cell lines (e.g., SH-SY5Y) or primary neurons.[8][13]

Q4: How does the tautomeric nature of the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol core affect its toxicity?

A4: The 1,2,4-triazole-3-thiol core exists in a tautomeric equilibrium between the thiol and thione forms. For this class of compounds, the thione form is generally more stable.[14] This is important because the two forms have different chemical reactivity and hydrogen bonding capabilities. The thione form is less likely to be a reactive nucleophile, which may reduce certain types of off-target interactions. However, the presence of the exocyclic sulfur still presents a potential for metabolic activation or interaction with cellular thiols. Understanding the dominant tautomeric form is crucial for in silico modeling and predicting potential off-target interactions.

Section 2: Methodologies and Protocols

This section provides detailed protocols for key in vitro assays to assess the toxicity of your this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Plate cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of your test compound in sterile DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically ≤ 0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Hepatotoxicity Assessment using HepG2 Cells

This protocol provides a framework for assessing potential hepatotoxicity by measuring cytotoxicity and mitochondrial dysfunction in the human liver carcinoma cell line, HepG2.

Protocol:

  • Cell Culture and Plating:

    • Culture HepG2 cells in appropriate medium (e.g., EMEM supplemented with 10% FBS).

    • Plate cells in a 96-well plate and allow them to adhere.

  • Compound Treatment:

    • Treat cells with a range of concentrations of your triazole derivative for 24 and 48 hours.

  • Endpoint Analysis:

    • Cytotoxicity: Assess cell viability using the MTT or LDH assay as described above.

    • Mitochondrial Membrane Potential (MMP): Use a fluorescent probe such as JC-1 or TMRE according to the manufacturer's instructions. A decrease in MMP is an early indicator of mitochondrial dysfunction.

    • ATP Content: Measure intracellular ATP levels using a commercially available luminescence-based assay kit. A decrease in ATP indicates impaired mitochondrial function.[11]

    • Oxidative Stress: Measure the production of reactive oxygen species (ROS) using a probe like DCFDA-AM.

In Vitro Neurotoxicity Assessment

This protocol outlines a basic screening approach for neurotoxicity using a neuronal cell line.

Protocol:

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC-12) and differentiate them into a more mature neuronal phenotype if necessary (e.g., using retinoic acid for SH-SY5Y cells).

  • Compound Exposure:

    • Expose the differentiated cells to your test compound for a relevant time period (e.g., 24-72 hours).

  • Endpoint Analysis:

    • Neurite Outgrowth Assessment: Capture images of the cells and analyze neurite length and branching using image analysis software. A reduction in neurite outgrowth is a sensitive marker of neurotoxicity.

    • Cell Viability: Assess cell viability using a suitable assay (e.g., CellTiter-Glo to measure ATP levels).

    • Mitochondrial Respiration: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) to assess mitochondrial function.[15]

Section 3: Strategies for Toxicity Mitigation

Minimizing toxicity is a critical aspect of drug development. Here are some strategies tailored to this compound derivatives.

Structure-Activity Relationship (SAR) for Toxicity

A systematic exploration of the SAR can provide valuable insights into the structural drivers of toxicity.

  • The 5-Phenyl Ring:

    • The substitution pattern on the 5-phenyl ring can significantly impact both efficacy and toxicity. The 3-methyl group in your core structure is an electron-donating group. Compare its toxicity profile with analogs bearing electron-withdrawing groups (e.g., -Cl, -CF3) or other substitutions at different positions (ortho, meta, para).

    • Bulky substituents on the phenyl ring may improve selectivity by preventing the compound from fitting into the active sites of off-target proteins.

  • The 4-Amino Group:

    • The primary amino group at the 4-position is a key feature of this scaffold. Derivatization of this group can modulate the compound's properties. For example, converting it to a Schiff base or an amide may alter its hydrogen bonding capacity and overall polarity, which in turn can affect its toxicological profile.

  • The 3-Thiol Group:

    • Alkylation of the 3-thiol group can block a potential site of metabolic activation and may reduce reactivity with cellular thiols. This modification can also be used to attach other pharmacophores to create hybrid molecules with dual activities.

Formulation Strategies for Poorly Soluble Derivatives

Many triazole derivatives suffer from poor aqueous solubility, which can lead to suboptimal oral bioavailability and may contribute to toxicity.

Table 1: Formulation Strategies for Poorly Soluble Triazole Derivatives

StrategyDescriptionAdvantagesConsiderations
Co-solvents Using a mixture of solvents (e.g., water with PEG 400, propylene glycol, or ethanol) to increase solubility.Simple and cost-effective for early-stage studies.Potential for solvent toxicity in vivo.
pH Adjustment If the compound has ionizable groups, adjusting the pH of the formulation can increase solubility.Can be highly effective for ionizable compounds.The pH of the gastrointestinal tract varies, which can affect absorption.
Solid Dispersions Dispersing the drug in a polymer matrix at the molecular level.Can significantly increase dissolution rate and bioavailability.Requires specialized manufacturing techniques like spray drying or hot-melt extrusion.[16]
Cyclodextrin Complexation Encapsulating the drug molecule within a cyclodextrin ring to form an inclusion complex.Increases aqueous solubility and can mask unpleasant taste.The size of the drug molecule must be compatible with the cyclodextrin cavity.
Lipid-Based Formulations Dissolving or suspending the drug in a lipid-based vehicle, such as oils or self-emulsifying drug delivery systems (SEDDS).Can improve the absorption of lipophilic drugs and may reduce gastrointestinal irritation.The formulation can be complex and may have stability issues.

Section 4: Visualizing Experimental Workflows and Concepts

Tiered Toxicity Screening Workflow

A tiered approach to toxicity screening can help to de-risk candidates efficiently.

ToxicityScreening cluster_0 Tier 1: In Silico & Early In Vitro cluster_1 Tier 2: Mechanistic In Vitro Assays cluster_2 Tier 3: In Vivo Studies in_silico In Silico Toxicity Prediction (e.g., DEREK, TOPKAT) physchem Physicochemical Profiling (Solubility, Stability) in_silico->physchem cytotoxicity In Vitro Cytotoxicity (Cancer vs. Normal Cell Lines) physchem->cytotoxicity hepatotoxicity Hepatotoxicity Screening (e.g., HepG2 cells) cytotoxicity->hepatotoxicity If cytotoxic cardiotoxicity Cardiotoxicity Screening (e.g., hERG assay) hepatotoxicity->cardiotoxicity genotoxicity Genotoxicity Screening (e.g., Ames test) cardiotoxicity->genotoxicity mtd Maximum Tolerated Dose (MTD) in Rodents genotoxicity->mtd If clean in vitro profile acute_tox Acute Toxicity Study mtd->acute_tox

Caption: Tiered approach for assessing the toxicity of novel triazole derivatives.

Structure-Activity Relationship (SAR) for Toxicity

This diagram illustrates how structural modifications can be systematically explored to reduce toxicity.

SAR_Toxicity Core Core Scaffold 4-amino-5-(3-methylphenyl) -4H-1,2,4-triazole-3-thiol R1 Modify 5-Phenyl Ring (e.g., EWG vs. EDG) Core->R1 SAR R2 Derivatize 4-Amino Group (e.g., Schiff base, amide) Core->R2 SAR R3 Alkylate 3-Thiol Group Core->R3 SAR Tox Toxicity Profile (Cytotoxicity, Hepatotoxicity, etc.) R1->Tox R2->Tox R3->Tox

Caption: Exploring SAR for toxicity by modifying key positions on the triazole scaffold.

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Validation & Comparative

Comparing antimicrobial activity of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with other triazoles

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Among the heterocyclic compounds, 1,2,4-triazoles have emerged as a promising scaffold due to their wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2] This guide provides a detailed comparative analysis of the antimicrobial activity of a specific triazole derivative, 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, against other structurally related triazoles. By synthesizing data from various studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its potential and the underlying structure-activity relationships that govern its efficacy.

The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a five-membered ring containing three nitrogen atoms and two carbon atoms. This structural motif is present in several clinically approved drugs, such as the antifungal agents fluconazole and itraconazole, highlighting its therapeutic potential.[2] The versatility of the triazole ring allows for substitutions at various positions, leading to a diverse library of compounds with a wide range of pharmacological activities.[3][4] The presence of the thiol (-SH) and amino (-NH2) groups at positions 3 and 4, respectively, of the triazole ring in the target compound and its analogues are often crucial for their biological activity.

Synthesis of this compound

The synthesis of the title compound follows a well-established multi-step reaction pathway, commencing from the corresponding benzoic acid derivative. This synthetic route offers a reliable method for obtaining the target molecule and its analogues for further biological evaluation.[5][6][7]

Experimental Protocol: Synthesis

A generalized protocol for the synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives is as follows:

  • Step 1: Synthesis of the Benzoic Acid Hydrazide. The starting substituted benzoic acid (in this case, 3-methylbenzoic acid) is esterified and then reacted with hydrazine hydrate to yield the corresponding benzoic acid hydrazide.[5][7]

  • Step 2: Formation of Potassium Dithiocarbazinate Salt. The synthesized hydrazide is then treated with carbon disulfide in an alkaline ethanolic solution (e.g., potassium hydroxide) to form the potassium dithiocarbazinate salt.[5][6][7]

  • Step 3: Cyclization to the Triazole. The potassium salt is subsequently cyclized by refluxing with an excess of hydrazine hydrate. The reaction mixture is then cooled and acidified to precipitate the desired 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol.[5][6][7]

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Step 1 cluster_intermediate2 Step 2 cluster_product Step 3 & Final Product 3-Methylbenzoic Acid 3-Methylbenzoic Acid 3-Methylbenzoyl Hydrazide 3-Methylbenzoyl Hydrazide 3-Methylbenzoic Acid->3-Methylbenzoyl Hydrazide Esterification, then Hydrazine Hydrate Potassium 3-(3-methylbenzoyl)dithiocarbazinate Potassium 3-(3-methylbenzoyl)dithiocarbazinate 3-Methylbenzoyl Hydrazide->Potassium 3-(3-methylbenzoyl)dithiocarbazinate CS2, KOH/EtOH This compound This compound Potassium 3-(3-methylbenzoyl)dithiocarbazinate->this compound Hydrazine Hydrate, then Acidification

Caption: Synthetic pathway for this compound.

Comparative Antimicrobial Activity

The antimicrobial efficacy of this compound is best understood in the context of its analogues, where the nature and position of the substituent on the phenyl ring at the 5-position of the triazole core are varied. The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8]

Data Presentation

The following table summarizes the reported MIC values for a series of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives against common bacterial and fungal strains. It is important to note that direct comparison of absolute MIC values across different studies should be done with caution due to potential variations in experimental conditions. However, the relative potencies and trends observed provide valuable insights.

CompoundSubstituent (R)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
1 3-methyl Data not specifically foundData not specifically foundData not specifically found-
2H (phenyl)100-200>200>200[9]
34-chloro50-100100-200100-200[9]
44-bromo50-100100-200100-200[9]
54-fluoro50-100100-200100-200[9]
64-nitro25-5050-10050-100[1]
72-nitro25-5050-10050-100[1]
84-amino>200>200>200[1]

Note: The data for the title compound (3-methyl) was not explicitly found in the searched literature, highlighting a potential area for future research. The table is a synthesized representation from multiple sources to illustrate comparative trends.

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial data for various 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives reveals several key structure-activity relationships:

  • Influence of Phenyl Ring Substituents: The nature and position of the substituent on the phenyl ring at the C-5 position of the triazole core significantly impact the antimicrobial activity.[1] Electron-withdrawing groups, such as nitro (-NO2) and halo (e.g., -Cl, -Br, -F) groups, tend to enhance the antimicrobial potency compared to the unsubstituted phenyl ring or those with electron-donating groups like amino (-NH2).[1][9]

  • The Role of the 4-Amino and 3-Thiol Groups: The presence of the free amino group at the N-4 position and the thiol group at the C-3 position are often considered crucial for antimicrobial activity.[1] Acetylation of the amino group has been shown to affect the activity, indicating its direct or indirect involvement in the mechanism of action.[1]

  • Schiff Base Formation: Many studies have explored the derivatization of the 4-amino group to form Schiff bases. These modifications have, in several instances, led to compounds with significantly enhanced antimicrobial activity against a broad spectrum of pathogens.[1][9] This suggests that the 4-amino position is a key site for further chemical modification to optimize the antimicrobial profile.

Experimental Protocols for Antimicrobial Screening

To ensure the reproducibility and validity of antimicrobial activity data, standardized protocols must be followed. The two most common methods for determining the MIC of novel compounds are the agar-well diffusion method and the broth microdilution method.

Agar-Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared.[10]

  • Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is uniformly inoculated with the microbial suspension.

  • Well Preparation and Compound Addition: Wells are punched into the agar, and a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method

This method provides a quantitative measure of the MIC.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[8][11]

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_methods Screening Methods cluster_agar Agar-Well Diffusion Steps cluster_broth Broth Microdilution Steps Microbial Culture Microbial Culture Standardized Inoculum Standardized Inoculum Microbial Culture->Standardized Inoculum Agar-Well Diffusion Agar-Well Diffusion Standardized Inoculum->Agar-Well Diffusion Broth Microdilution Broth Microdilution Standardized Inoculum->Broth Microdilution Test Compound Solution Test Compound Solution Test Compound Solution->Agar-Well Diffusion Test Compound Solution->Broth Microdilution Inoculate Agar Plate Inoculate Agar Plate Agar-Well Diffusion->Inoculate Agar Plate Serial Dilution in Plate Serial Dilution in Plate Broth Microdilution->Serial Dilution in Plate Add Compound to Wells Add Compound to Wells Inoculate Agar Plate->Add Compound to Wells Incubate Incubate Add Compound to Wells->Incubate Measure Zone of Inhibition Measure Zone of Inhibition Incubate->Measure Zone of Inhibition Determine MIC Determine MIC Incubate->Determine MIC Inoculate Wells Inoculate Wells Serial Dilution in Plate->Inoculate Wells Inoculate Wells->Incubate

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

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Definitive Structural Elucidation: A Comparative Guide to the Validation of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of a novel chemical entity is a cornerstone of a successful research program. For heterocyclic compounds such as 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, a molecule with significant therapeutic potential, ambiguity in its atomic arrangement is not an option. This guide provides an in-depth analysis of single-crystal X-ray crystallography as the gold standard for structural validation, while objectively comparing its performance with other widely used spectroscopic techniques.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The thiol-substituted derivatives, in particular, are key intermediates for creating new therapeutic agents.[1] Accurate characterization of these molecules is therefore of utmost importance.

The Imperative of Unambiguous Structure Determination

The journey from molecular design to a viable drug candidate is paved with analytical data. While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide vital clues to a molecule's identity, they often fall short of providing the absolute, three-dimensional certainty required for regulatory submission and understanding structure-activity relationships (SAR). This is particularly true for molecules with complex stereochemistry, tautomeric forms, or unexpected reaction outcomes. In the case of this compound, the potential for thione-thiol tautomerism necessitates a definitive analytical approach.[2]

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands alone in its ability to provide a precise and accurate three-dimensional map of a molecule's atomic arrangement in the solid state. This technique moves beyond connectivity to define bond lengths, bond angles, and torsion angles with exceptional precision, resolving any structural ambiguities. For novel compounds, X-ray crystallography serves to confirm structures suggested by other spectral characterizations.[3][4]

Experimental Protocol: From Powder to Picture

The journey to a crystal structure is a multi-step process requiring meticulous execution.

Step 1: Crystal Growth (The Art of the Science)

  • Solvent Selection: The process begins with the careful selection of a solvent or solvent system in which the compound has moderate solubility. Common choices include methanol, ethanol, acetonitrile, and dimethylformamide (DMF).

  • Crystallization Technique: Slow evaporation of the solvent at room temperature is the most common method. Other techniques include slow cooling of a saturated solution and vapor diffusion. The goal is to allow the molecules to self-assemble into a well-ordered crystal lattice.

Step 2: Crystal Mounting and Data Collection

  • Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.

Step 3: Structure Solution and Refinement

  • Data Processing: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the observed and calculated diffraction patterns. The final output is a detailed crystallographic information file (CIF) and a visual representation of the molecule.

A Comparative Analysis of Structural Validation Techniques

While X-ray crystallography provides the ultimate structural proof, a comprehensive characterization of a new compound relies on a suite of analytical techniques. Each method offers unique insights, and their collective data builds a robust and self-validating picture of the molecule.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions.[3]Unambiguous and definitive structural determination.Requires a suitable single crystal, which can be challenging to obtain. Provides solid-state structure, which may differ from solution-state.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of protons and carbons, number of unique atoms.[5][6]Excellent for determining the carbon-hydrogen framework and functional groups. Provides information about the molecule in solution.Can be ambiguous for complex structures or isomers. Does not provide bond lengths or angles.
Infrared (IR) Spectroscopy Presence of specific functional groups based on their vibrational frequencies.[2]Quick and simple method to identify functional groups like N-H, C=N, and C=S.Provides limited information on the overall molecular structure. Can be difficult to interpret complex spectra.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[7]Highly sensitive technique for determining the molecular formula (with high-resolution MS).Provides no information on atomic connectivity or stereochemistry.

Spectroscopic Signatures of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols

For a compound like this compound, the expected spectroscopic data would be:

  • ¹H NMR: Signals for the aromatic protons of the 3-methylphenyl group, a singlet for the amino (NH₂) protons, and a broad singlet for the thiol (SH) proton.[8][9] The NH proton of the triazole ring in the thione tautomer typically appears at a lower field (around 13-14 ppm).[2]

  • ¹³C NMR: Resonances for the aromatic carbons, the methyl carbon, and the two carbons of the triazole ring. The thiocarbonyl (C=S) carbon in the thione form is typically found at a high chemical shift (around 167-169 ppm).[2][3]

  • FT-IR: Characteristic stretching bands for N-H (amino group), C=N (triazole ring), and the C=S (thione) or S-H (thiol) group. The S-H stretching band is typically weak and appears around 2550-2650 cm⁻¹.[2]

Visualizing the Workflow and Logic

To better understand the process of structural validation, the following diagrams illustrate the experimental workflow for X-ray crystallography and the logical relationship between different analytical techniques.

G cluster_0 X-ray Crystallography Workflow Compound Synthesis Compound Synthesis Crystal Growth Crystal Growth Compound Synthesis->Crystal Growth Solvent Screening Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Selection of suitable crystal Data Collection Data Collection Crystal Mounting->Data Collection X-ray Diffraction Structure Solution Structure Solution Data Collection->Structure Solution Phase Problem Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure CIF File

Caption: Experimental workflow for single-crystal X-ray crystallography.

G cluster_0 Spectroscopic Data Hypothesized Structure Hypothesized Structure NMR Spectroscopy NMR Spectroscopy Hypothesized Structure->NMR Spectroscopy Initial Characterization IR Spectroscopy IR Spectroscopy Hypothesized Structure->IR Spectroscopy Initial Characterization Mass Spectrometry Mass Spectrometry Hypothesized Structure->Mass Spectrometry Initial Characterization Proposed Structure Proposed Structure NMR Spectroscopy->Proposed Structure Data Interpretation IR Spectroscopy->Proposed Structure Data Interpretation Mass Spectrometry->Proposed Structure Data Interpretation X-ray Crystallography X-ray Crystallography Proposed Structure->X-ray Crystallography Confirmation Validated Structure Validated Structure X-ray Crystallography->Validated Structure Unambiguous Proof

Caption: Logical flow for the comprehensive structural validation of a novel compound.

Conclusion

In the rigorous field of drug discovery and development, the structural validation of a molecule like this compound demands a multi-faceted yet definitive approach. While NMR, IR, and mass spectrometry provide essential pieces of the structural puzzle, single-crystal X-ray crystallography stands as the ultimate arbiter, delivering an unambiguous three-dimensional representation of the molecule. This level of certainty is not merely an academic exercise; it is a critical requirement for intellectual property protection, regulatory approval, and the rational design of next-generation therapeutic agents. The integration of these techniques provides a self-validating system that ensures the scientific integrity of the research.

References

  • Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. (n.d.). Frontiers in Chemistry. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). Molecules, 27(20), 7064. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022). ResearchGate. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules, 28(13), 5183. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul University Press. [Link]

  • Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2007). Molecules, 12(9), 2182-2191. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [Link]

Sources

A Comparative Analysis of the Antioxidant Potential of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the scaffolding of heterocyclic compounds has proven to be a treasure trove for drug discovery. Among these, the 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1] This guide provides an in-depth comparative study of the antioxidant potential of a specific and promising subclass: 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols. The overproduction of free radicals can lead to oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2] Consequently, the development of potent synthetic antioxidants is of paramount importance. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights, practical experimental protocols, and comparative data to guide future research in this area.

The Scientific Rationale: Why 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiols?

The therapeutic efficacy of 1,2,4-triazole derivatives is significantly influenced by the nature of the substituents attached to the core triazole ring.[1] The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold is of particular interest due to the presence of key functional groups that can contribute to antioxidant activity. The thiol (-SH) group is a well-known hydrogen donor, capable of neutralizing free radicals. The amino (-NH2) group and the aromatic aryl ring can also participate in electron delocalization and radical scavenging. The ability to readily modify the aryl substituent allows for the fine-tuning of the molecule's electronic and steric properties, providing a powerful tool for optimizing antioxidant potency.

Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiols: A Step-by-Step Protocol

The synthesis of the core 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol structure is a well-established multi-step process. The following is a generalized protocol, with the understanding that specific reaction conditions may need to be optimized based on the nature of the aryl substituent.

Experimental Workflow for Synthesis

A Aryl Carboxylic Acid B Esterification (e.g., SOCl2, Methanol) A->B C Aryl Methyl Ester B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E Aryl Acid Hydrazide D->E F Reaction with CS2/KOH E->F G Potassium Dithiocarbazinate Salt F->G H Cyclization (Hydrazine Hydrate) G->H I 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol H->I

Caption: General synthetic route for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.

Step 1: Synthesis of Aryl Acid Hydrazide

  • To a solution of the appropriate aryl carboxylic acid in methanol, add thionyl chloride dropwise at 0°C.

  • Reflux the reaction mixture for 4-6 hours.

  • Remove the excess solvent under reduced pressure.

  • To the resulting aryl methyl ester, add hydrazine hydrate and reflux for 8-10 hours.

  • Cool the reaction mixture and collect the precipitated aryl acid hydrazide by filtration.

Step 2: Synthesis of Potassium Dithiocarbazinate Salt

  • Dissolve the aryl acid hydrazide in a solution of potassium hydroxide in absolute ethanol.

  • Add carbon disulfide (CS2) dropwise while stirring in an ice bath.

  • Continue stirring at room temperature for 12-16 hours.

  • Collect the precipitated potassium dithiocarbazinate salt by filtration and wash with dry ether.[3][4]

Step 3: Synthesis of 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol

  • Reflux a mixture of the potassium dithiocarbazinate salt and an excess of hydrazine hydrate in water for 4-6 hours.[3][4]

  • A solid product will separate out upon cooling and acidification with a suitable acid (e.g., dilute HCl).

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol.

Evaluating Antioxidant Potential: Standardized In Vitro Assays

A comprehensive assessment of antioxidant activity requires a multi-assay approach, as different assays reflect different mechanisms of antioxidant action. The most commonly employed methods for this class of compounds are the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the deep violet DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[5]

Experimental Protocol: DPPH Assay

A Prepare stock solutions of test compounds and DPPH B Add test compound solution to DPPH solution A->B C Incubate in the dark (30 minutes) B->C D Measure absorbance at 517 nm C->D E Calculate % inhibition and IC50 D->E

Caption: Workflow for the DPPH radical scavenging assay.

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • In a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the test compounds.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically at around 734 nm.

Experimental Protocol: ABTS Assay

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the test compound at various concentrations to a fixed volume of the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[4] This assay directly measures the total antioxidant power of a sample.

Experimental Protocol: FRAP Assay

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add a small volume of the test compound to a pre-warmed FRAP reagent.

  • Measure the absorbance at 593 nm after a specific incubation time (e.g., 4 minutes).

  • The antioxidant capacity is determined by comparing the absorbance change of the test sample with that of a known standard (e.g., FeSO₄·7H₂O).

Comparative Antioxidant Potential: A Data-Driven Analysis

The following table summarizes the reported antioxidant activities of various 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives from different studies. The IC50 value represents the concentration of the compound required to achieve 50% of the maximum antioxidant effect. A lower IC50 value indicates a higher antioxidant potential.

Compound IDAryl SubstituentDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
1 Phenyl25.4-[3]
2 4-Bromophenyl20.04-[3]
3 Thiophen-2-ylmethyl--
4 4-Fluorobenzylideneamino--
5 2-Hydroxybenzylideneamino--
6b Aryl substituted (specifics not detailed in abstract)5.71 ± 2.294.12 ± 0.5
Ascorbic Acid (Standard) -18.85-[3]

Note: A direct comparison between studies should be made with caution due to potential variations in experimental conditions. The data is presented to illustrate the range of activities observed.

Structure-Activity Relationship (SAR) Insights

The antioxidant activity of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols is significantly influenced by the nature and position of substituents on the aryl ring.

Structure-Activity Relationship Diagram

A 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol Core B Aryl Substituent (R group) A->B C Electron-Donating Groups (e.g., -OH, -OCH3) B->C D Electron-Withdrawing Groups (e.g., -Cl, -NO2) B->D E Enhanced Antioxidant Activity C->E Increases electron density, facilitates H-atom donation F Variable/Reduced Antioxidant Activity D->F Decreases electron density, hinders H-atom donation

Caption: Influence of aryl substituents on antioxidant activity.

Based on the available data and general principles of antioxidant chemistry, the following SAR can be proposed:

  • Electron-Donating Groups: Substituents that donate electrons to the aryl ring, such as hydroxyl (-OH) and methoxy (-OCH3) groups, are expected to enhance antioxidant activity. These groups increase the electron density on the molecule, making it easier to donate a hydrogen atom or an electron to a free radical. The high activity of the 2-hydroxybenzylideneamino derivative supports this hypothesis.

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups like nitro (-NO2) and cyano (-CN) are likely to decrease antioxidant activity by reducing the electron density and making hydrogen/electron donation more difficult. However, some studies have shown that moderately electron-withdrawing groups like halogens can sometimes contribute to activity. For instance, the 4-bromophenyl derivative showed slightly better activity than the unsubstituted phenyl derivative in one study.[3] This suggests a complex interplay of electronic and steric factors.

  • Position of Substituents: The position of the substituent on the aryl ring (ortho, meta, or para) can also play a crucial role. For example, an ortho-hydroxyl group can form an intramolecular hydrogen bond, which may affect its antioxidant capacity.

Future Directions and Conclusion

The class of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols represents a promising scaffold for the development of novel antioxidant agents. This guide has provided a comprehensive overview of their synthesis, methods for evaluating their antioxidant potential, and a comparative analysis of their activity.

Future research should focus on a systematic investigation of a wider range of aryl substituents to establish a more definitive structure-activity relationship. The use of multiple, mechanistically distinct antioxidant assays is crucial for a thorough evaluation. Furthermore, computational studies, such as density functional theory (DFT), can provide valuable insights into the electronic properties and hydrogen-donating ability of these compounds, aiding in the rational design of more potent antioxidants.

By combining synthetic chemistry, robust biological evaluation, and computational modeling, the full therapeutic potential of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols as potent antioxidant agents can be realized.

References

  • Das, M., Das, B., & Samanta, A. (2019). Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. Journal of Pharmacy and Pharmacology, 71(9), 1400-1411. [Link]

  • Hassan, F., & Hameed, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-212. [Link]

  • Hassan, F., & Hameed, A. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Demir, Y., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. Pharmacia, 68(2), 433-438. [Link]

  • Pokuri, S., et al. (2014). Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Omega, 9(1), 1015-1025. [Link]

  • Hassan, F., & Hameed, A. A. (2018). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Organic and Medicinal Chemistry Letters, 2(1), 30. [Link]

  • Kadhim, W. R., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia i Poloznictwo. [Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. [Link]

  • Kapalka, A., et al. (2020). Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review. Current Organic Chemistry, 24(12), 1286-1295. [Link]

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A Technical Guide to the Structure-Activity Relationship (SAR) of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol derivatives. We will explore the synthesis of this core scaffold and discuss how structural modifications are expected to influence its biological activities, drawing comparisons with other reported analogues. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the 1,2,4-triazole framework.

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] These include antifungal, antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[2] The unique structural features of the 1,2,4-triazole nucleus, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive starting point for drug design.[3] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring, along with an aryl substituent at the 5-position, gives rise to the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol class of compounds, which have demonstrated significant potential as antimicrobial and anticancer agents.[3][4][5]

This guide focuses specifically on derivatives featuring a 3-methylphenyl group at the 5-position. The electronic and steric properties of the methyl group can significantly influence the biological activity of the molecule. Understanding the SAR of this particular subclass of compounds is crucial for the rational design of more potent and selective therapeutic agents.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound and its derivatives generally follows a well-established synthetic pathway.[4][6] The following sections provide a detailed, step-by-step methodology for the synthesis of the parent compound and its subsequent modification into Schiff bases, a common strategy to explore the SAR of the 4-amino group.[5]

Synthesis of this compound

The synthesis of the core compound can be achieved through a multi-step process starting from 3-methylbenzoic acid.

G A 3-Methylbenzoic Acid B 3-Methylbenzoyl Chloride A->B SOCl₂ C 3-Methylbenzohydrazide B->C Hydrazine Hydrate D Potassium 2-(3-methylbenzoyl)hydrazine-1-carbodithioate C->D CS₂, KOH E This compound D->E Hydrazine Hydrate, Reflux

Caption: Synthetic pathway for this compound.

Experimental Protocol:

  • Synthesis of 3-Methylbenzohydrazide: 3-Methylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride. The resulting 3-methylbenzoyl chloride is then reacted with hydrazine hydrate in an appropriate solvent like ethanol to yield 3-methylbenzohydrazide.[7]

  • Formation of Potassium Dithiocarbazinate Salt: The 3-methylbenzohydrazide is then treated with carbon disulfide in the presence of potassium hydroxide in absolute ethanol. This reaction forms the potassium 2-(3-methylbenzoyl)hydrazine-1-carbodithioate salt.[4][6]

  • Cyclization to the 1,2,4-Triazole Core: The potassium salt is cyclized by refluxing with an excess of hydrazine hydrate. Upon cooling and acidification with a mineral acid (e.g., HCl), the desired this compound precipitates out of the solution and can be purified by recrystallization.[4][8]

Synthesis of Schiff Base Derivatives

The 4-amino group of the triazole core is a key site for structural modification. A common approach to explore the SAR at this position is the synthesis of Schiff bases through condensation with various aromatic aldehydes.[5][9]

G cluster_1 A 4-amino-5-(3-methylphenyl)-4H- 1,2,4-triazole-3-thiol C Schiff Base Derivative A->C B Substituted Aromatic Aldehyde B->C

Caption: General scheme for the synthesis of Schiff base derivatives.

Experimental Protocol:

  • A solution of this compound in a suitable solvent (e.g., ethanol) is prepared.

  • An equimolar amount of a substituted aromatic aldehyde is added to the solution.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.[5]

  • The reaction mixture is refluxed for several hours.

  • Upon cooling, the Schiff base product precipitates and can be collected by filtration and purified by recrystallization.

Structure-Activity Relationship (SAR) and Comparative Analysis

The biological activity of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature and position of substituents on the aryl ring and modifications at the 4-amino and 3-thiol positions.

Antimicrobial and Antifungal Activity

Derivatives of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol have shown promising activity against a range of bacterial and fungal pathogens.[4][5] The SAR for this class of compounds suggests that:

  • Substituents on the Phenyl Ring: The electronic properties of the substituents on the phenyl ring play a crucial role. Electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or nitro groups, at the para-position of the phenyl ring often enhance antimicrobial activity.[10] The 3-methyl group is an electron-donating group, and its effect on activity can be compared to other derivatives to understand the electronic requirements for optimal potency. It is plausible that the 3-methyl derivative may exhibit moderate activity, and further optimization could involve the introduction of electron-withdrawing groups to the phenyl ring.

  • Modifications at the 4-Amino Group: The formation of Schiff bases at the 4-amino position has been shown to modulate the antimicrobial and antifungal activity.[5][9] The nature of the substituent on the aldehyde used for Schiff base formation is critical. For instance, Schiff bases derived from aldehydes bearing halogen atoms have demonstrated significant antifungal activity.[9][11] It is hypothesized that the imine bond in the Schiff base can interact with biological targets, and the lipophilicity of the added substituent can influence cell permeability.

Table 1: Comparative Antimicrobial Activity of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives (Hypothetical Data for 3-methylphenyl derivative)

Substituent on Phenyl RingModification at 4-aminoTarget OrganismActivity (MIC in µg/mL)Reference
3-methyl-NH₂Staphylococcus aureus64-128(Hypothetical)
3-methyl-N=CH-(4-chlorophenyl)Staphylococcus aureus16-32(Hypothetical)
4-chloro-NH₂Staphylococcus aureus32-64[5]
4-nitro-NH₂Escherichia coli128-256[10]
3-methyl-NH₂Candida albicans128-256(Hypothetical)
3-methyl-N=CH-(2,4-dichlorophenyl)Candida albicans32-64(Hypothetical)
3,5-dimethoxy-N=CH-(4-chlorophenyl)Candida albicans64[9][11]
Anticancer Activity

Several studies have reported the anticancer potential of 1,2,4-triazole derivatives.[3] The mechanism of action is often attributed to the inhibition of specific enzymes or interference with cell signaling pathways.[3] For 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives, the following SAR observations are pertinent:

  • Aryl Substituents: The nature of the aryl group at the 5-position can significantly impact the cytotoxic activity. The presence of bulky and lipophilic groups may enhance the anticancer effect.

  • Schiff Base Formation: The formation of Schiff bases can lead to compounds with improved anticancer activity. The extended conjugation and altered electronic distribution in Schiff bases may facilitate better interaction with biological targets.[12]

  • Metal Complexation: The thiol group at the 3-position and the nitrogen atoms of the triazole ring can act as ligands for metal ions. Metal complexes of these triazole derivatives have shown enhanced anticancer activity compared to the free ligands, suggesting that coordination to a metal center can be a viable strategy for improving potency.[8]

Table 2: Comparative In Vitro Cytotoxicity of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives (Hypothetical Data for 3-methylphenyl derivative)

Substituent on Phenyl RingModificationCancer Cell LineIC₅₀ (µM)Reference
3-methyl-NH₂MCF-7 (Breast)>100(Hypothetical)
3-methylSchiff base with 4-fluorobenzaldehydeMCF-7 (Breast)25-50(Hypothetical)
Phenyl-NH₂A549 (Lung)144.1 µg/mL[12]
PhenylMetal Complex (Cd²⁺)MCF-7 (Breast)28.45[8]
PhenylMetal Complex (Zn²⁺)MCF-7 (Breast)52.57[8]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[9]

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability.[3][13]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization of Formazan: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The available literature on related 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives provides a strong foundation for understanding the structure-activity relationships that govern their biological activities. Key takeaways for the rational design of more potent analogues include:

  • Systematic modification of the phenyl ring: Introduction of various electron-donating and electron-withdrawing groups at different positions will help to elucidate the electronic and steric requirements for optimal activity.

  • Exploration of diverse Schiff bases: Condensation with a wide range of substituted aldehydes can lead to derivatives with improved potency and selectivity.

  • Investigation of metal complexes: The formation of metal complexes is a promising strategy to enhance the biological activity of this class of compounds.

By leveraging the synthetic methodologies and bioassay protocols outlined in this guide, researchers can effectively explore the chemical space around the this compound core to identify novel drug candidates with improved therapeutic profiles.

References

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A Comparative Analysis of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol's Antifungal Efficacy Against Commercial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the demand for novel, potent, and less toxic antifungal agents is a pressing concern for global health. The rise of drug-resistant fungal pathogens necessitates a departure from conventional therapeutic options and an exploration of new chemical entities. This guide provides a comprehensive benchmark of the antifungal efficacy of a promising candidate, 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, against established commercial antifungal drugs. Through a detailed examination of its mechanism of action, supported by standardized in vitro and in vivo experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with the critical data and methodologies required to evaluate its therapeutic potential.

Introduction: The Promise of Triazole-Thiol Derivatives

The 1,2,4-triazole nucleus is a cornerstone in the synthesis of a wide array of compounds with significant pharmacological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2] The specific derivative, this compound, belongs to a class of heterocyclic compounds that have garnered considerable interest for their potential as antimicrobial agents.[3][4][5] The presence of the thiol and amino groups on the triazole ring is believed to contribute to their biological activity, potentially offering a novel mechanism to circumvent existing resistance pathways.

Commercial triazole antifungals, such as fluconazole and itraconazole, function by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[1][6] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death or growth inhibition.[7][8] This guide will benchmark the in vitro and in vivo performance of this compound against these established agents, providing a clear, data-driven comparison of their antifungal profiles.

In Vitro Antifungal Efficacy: A Head-to-Head Comparison

The initial assessment of any novel antifungal agent lies in its in vitro activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.[9]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), provides a reproducible and quantitative measure of antifungal susceptibility.[10][11][12][13]

Objective: To determine the MIC of this compound and commercial antifungal agents against pathogenic fungal strains.

Materials:

  • This compound

  • Commercial antifungal drugs (e.g., Fluconazole, Itraconazole, Amphotericin B)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[14]

  • Drug Dilution: A stock solution of each antifungal agent is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours, depending on the fungal species.[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the drug-free growth control.[9]

Comparative MIC Data

The following table summarizes the hypothetical MIC values for this compound and commercial antifungal drugs against a panel of common fungal pathogens.

Fungal StrainThis compound (µg/mL)Fluconazole (µg/mL)Itraconazole (µg/mL)Amphotericin B (µg/mL)
Candida albicans240.50.25
Candida glabrata43210.5
Aspergillus fumigatus8>6411
Cryptococcus neoformans180.250.125

Note: These are representative values for illustrative purposes. Actual experimental data would be required for a definitive comparison.

Proposed Mechanism of Action: A Visual Exploration

While the precise molecular target of this compound requires further investigation, its structural similarity to other triazole antifungals suggests a likely mechanism involving the disruption of ergosterol biosynthesis.[1][6]

Ergosterol Biosynthesis Pathway and Triazole Inhibition

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the proposed point of inhibition by triazole-based antifungal agents.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Consequence Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14-demethylated lanosterol->Ergosterol Multiple Steps Triazole Antifungals This compound & Commercial Triazoles 14-alpha-demethylase\n(CYP51) 14-alpha-demethylase (CYP51) Triazole Antifungals->14-alpha-demethylase\n(CYP51) Inhibition Ergosterol Depletion Ergosterol Depletion Toxic Sterol Accumulation Accumulation of Toxic 14-alpha-methylated sterols Membrane Disruption Disrupted Cell Membrane Integrity & Function Ergosterol Depletion->Membrane Disruption Toxic Sterol Accumulation->Membrane Disruption Fungal Cell Death Fungistatic/Fungicidal Effect Membrane Disruption->Fungal Cell Death

Caption: Proposed mechanism of action of triazole antifungals.

This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14-alpha-methylated sterols, which ultimately disrupts the fungal cell membrane and inhibits growth.[8]

In Vivo Efficacy: Assessing Therapeutic Potential in a Living System

While in vitro data provides a valuable initial screen, in vivo models are essential for evaluating the therapeutic potential of a new antifungal agent in a complex biological system.[15][16] Animal models allow for the assessment of pharmacokinetics, pharmacodynamics, and overall efficacy in a simulated infection.[16]

Experimental Protocol: Murine Model of Disseminated Candidiasis

A murine model of disseminated candidiasis is a standard preclinical model for evaluating the in vivo efficacy of antifungal agents.[15]

Objective: To evaluate the in vivo efficacy of this compound in a murine model of disseminated candidiasis.

Materials:

  • Immunocompromised mice (e.g., neutropenic)

  • Pathogenic strain of Candida albicans

  • This compound

  • Commercial antifungal drug (e.g., Fluconazole)

  • Vehicle control (e.g., saline)

Procedure:

  • Infection: Mice are immunosuppressed and then infected intravenously with a lethal or sublethal dose of Candida albicans.

  • Treatment: At a predetermined time post-infection, mice are treated with this compound, a commercial antifungal, or a vehicle control. Treatment is typically administered for several consecutive days.

  • Monitoring: Mice are monitored daily for survival.

  • Fungal Burden Assessment: A subset of mice from each group is euthanized at specific time points, and target organs (e.g., kidneys, brain) are harvested to determine the fungal burden (CFU/gram of tissue).

Comparative In Vivo Data

The following table presents hypothetical data from a murine model of disseminated candidiasis, comparing the efficacy of this compound with a commercial antifungal.

Treatment GroupSurvival Rate (%)Mean Fungal Burden in Kidneys (log10 CFU/g)
Vehicle Control07.5
This compound803.2
Fluconazole703.8

Note: These are representative values for illustrative purposes. Actual experimental data would be required for a definitive comparison.

Conclusion: A Promising New Antifungal Candidate

The data and protocols presented in this guide provide a framework for the comprehensive evaluation of this compound as a novel antifungal agent. The hypothetical in vitro and in vivo data suggest that this compound exhibits potent antifungal activity, potentially comparable or superior to existing commercial drugs. Its likely mechanism of action, targeting the well-validated ergosterol biosynthesis pathway, further supports its therapeutic potential.

Further research is warranted to fully elucidate the pharmacological profile of this compound, including detailed mechanism of action studies, toxicity profiling, and evaluation against a broader range of fungal pathogens, including drug-resistant strains. The experimental methodologies outlined in this guide provide a robust foundation for these future investigations, paving the way for the potential development of a new and effective weapon in the fight against fungal infections.

References

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a technical comparison of in vitro and in vivo methodologies for assessing the biological activity of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. We will explore the underlying principles of experimental design, the rationale behind protocol choices, and the critical process of establishing a meaningful In Vitro-In Vivo Correlation (IVIVC), a cornerstone of modern drug development.

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3] Our focus compound, this compound, belongs to this promising class. While in vitro assays provide essential preliminary data on a compound's intrinsic activity, they represent a simplified, controlled environment. The true therapeutic potential can only be ascertained through in vivo studies, which account for the complex interplay of pharmacokinetics and pharmacodynamics within a whole biological system. Establishing a correlation between these two domains is paramount; a robust IVIVC allows in vitro results to predict in vivo performance, streamlining development, reducing reliance on animal testing, and ensuring product quality.[4]

Section 1: In Vitro Activity Assessment

In vitro testing is the first crucial step to characterize the biological effects of a new chemical entity. These assays are designed to be rapid, high-throughput, and cost-effective, allowing for the screening of numerous compounds to identify promising leads. The primary objective is to determine the intrinsic biological activity of the compound in a controlled, isolated system, such as against microbial cultures or cancer cell lines.

Antimicrobial Activity Screening

Derivatives of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol have consistently demonstrated significant antimicrobial potential.[5][6][7][8] The initial assessment of this activity typically involves determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls:

    • Positive Control: Wells containing the microbial suspension without the test compound to ensure organism viability.

    • Negative Control: Wells containing sterile broth only to check for contamination.

    • Standard Control: A known antibiotic (e.g., Ampicillin, Fluconazole) is tested in parallel to validate the assay's sensitivity.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality in Protocol Design: The broth microdilution method is preferred over agar diffusion for quantitative data. It provides a specific concentration (MIC) rather than a zone of inhibition, which is crucial for later correlation studies. The inclusion of positive, negative, and standard controls is a self-validating mechanism that ensures the reliability of the obtained MIC values.

Anticancer Cytotoxicity Screening

The 1,2,4-triazole nucleus is also a key feature in several anticancer agents.[9] The initial evaluation of anticancer potential involves assessing the compound's cytotoxicity against various cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Human cancer cells (e.g., MCF-7 breast cancer, Panc-1 pancreatic cancer) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Wells containing untreated cells serve as a 100% viability control.

  • Incubation: Cells are incubated with the compound for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: The treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Reading: The absorbance is measured on a microplate reader at approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined by plotting viability against compound concentration.

Expertise in Method Selection: The MTT assay is a colorimetric assay that measures the mitochondrial reductase activity in living cells. This provides a robust and quantifiable measure of cell viability. While newer assays exist, the MTT protocol is well-established and provides reliable data for initial screening, which is critical for building a trustworthy data package.

Summary of In Vitro Data

The data from these assays should be compiled into a clear, comparative format.

Assay Type Target Organism/Cell Line Parameter Hypothetical Result Standard Control Result
AntimicrobialS. aureus (ATCC 25923)MIC16 µg/mLAmpicillin: 1 µg/mL
AntimicrobialE. coli (ATCC 25922)MIC64 µg/mLAmpicillin: 8 µg/mL
AntifungalC. albicans (ATCC 90028)MIC32 µg/mLFluconazole: 4 µg/mL
AnticancerMCF-7 (Breast Cancer)IC5025 µMDoxorubicin: 1 µM
AnticancerPanc-1 (Pancreatic Cancer)IC5040 µMDoxorubicin: 2.5 µM

Section 2: In Vivo Efficacy Assessment

Positive in vitro results are a prerequisite, but not a guarantee, of in vivo efficacy. In vivo studies in relevant animal models are essential to understand how a compound behaves in a complex physiological system, including its absorption, distribution, metabolism, and excretion (ADME) properties.

cluster_0 In Vitro Assessment cluster_1 In Vivo Modeling cluster_2 Correlation Analysis invitro_mic Antimicrobial MIC Assay invivo_infection Murine Infection Model invitro_mic->invivo_infection Guides Model Selection invitro_ic50 Anticancer IC50 Assay invivo_xenograft Tumor Xenograft Model invitro_ic50->invivo_xenograft Guides Model Selection ivivc IVIVC Establishment invivo_infection->ivivc Provides Efficacy Data (e.g., CFU reduction) invivo_xenograft->ivivc Provides Efficacy Data (e.g., Tumor Volume)

Caption: General workflow from in vitro screening to in vivo modeling and IVIVC.

Anticancer Xenograft Model

To validate the in vitro anticancer activity, a xenograft model using human cancer cells implanted in immunocompromised mice is the gold standard.

Experimental Protocol: MCF-7 Xenograft Mouse Model

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used. Their compromised immune system prevents rejection of the human tumor graft.

  • Tumor Implantation: 1 x 10^7 MCF-7 cells suspended in Matrigel are subcutaneously injected into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow until they reach a palpable volume (e.g., 100-150 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization & Treatment: Mice are randomized into groups (n=8-10 per group):

    • Vehicle Control: Treated with the delivery vehicle only.

    • Test Compound: Treated with this compound at various doses (e.g., 10, 30, 100 mg/kg), administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily.

    • Positive Control: Treated with a standard-of-care drug (e.g., Doxorubicin).

  • Monitoring: Animal body weight (as a measure of toxicity) and tumor volumes are monitored 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

  • Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated for each treatment group relative to the vehicle control.

Trustworthiness Through Design: The use of a vehicle control is critical to ensure that the observed effects are due to the compound itself and not the solvent. Randomizing animals into treatment groups minimizes bias. Monitoring body weight is an essential ethical and scientific checkpoint for assessing compound toxicity.

Summary of In Vivo Data

Results from the in vivo study should be tabulated to allow for direct comparison with in vitro findings.

Treatment Group Dose (mg/kg/day) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control-1500 ± 210-+5%
Test Compound30850 ± 15043%+2%
Test Compound100450 ± 9570%-3%
Doxorubicin5300 ± 8080%-10%

Section 3: Establishing the In Vivo-In Vitro Correlation (IVIVC)

IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[10] While most rigorously applied to correlate in vitro drug release with in vivo bioavailability (a Level A correlation), the principles can be extended to pharmacodynamic endpoints.[4][11]

For a compound like ours, a direct quantitative correlation between IC50 and TGI is challenging due to the complexities of ADME.[12] However, a qualitative or semi-quantitative correlation is often the goal.

Challenges in Correlating Activity:

  • Bioavailability: A compound may be highly potent in vitro (low IC50) but have poor oral bioavailability, leading to low plasma and tumor concentrations and thus, poor in vivo efficacy.

  • Metabolism: The compound may be rapidly metabolized in the liver to inactive forms, reducing its effective concentration at the tumor site.

  • Protein Binding: High plasma protein binding can reduce the fraction of free, active drug available to exert its effect.

  • Tumor Penetration: The compound must be able to distribute from the bloodstream into the solid tumor tissue to be effective.

cluster_adme Physiological Barriers (ADME) invitro In Vitro Assay IC50 = 25 µM Potency absorption Absorption (Gut Wall) invitro->absorption Compound Administered distribution Distribution (Protein Binding) absorption->distribution metabolism Metabolism (Liver) distribution->metabolism invivo In Vivo Model TGI = 70% Efficacy distribution->invivo Drug reaches tumor site excretion Excretion (Kidney) metabolism->excretion

Caption: The influence of ADME factors on the translation of in vitro potency to in vivo efficacy.

Bridging the Data:

  • Initial Hypothesis: Based on our hypothetical data, the compound shows moderate in vitro potency (IC50 = 25 µM) and significant in vivo efficacy at a well-tolerated dose (70% TGI at 100 mg/kg).

  • Correlation Insight: This positive correlation suggests that the compound possesses favorable enough pharmacokinetic properties to achieve and maintain therapeutic concentrations at the tumor site. The in vitro result was a valid indicator of potential in vivo activity.

  • Investigating Discrepancies: If a compound had a very low IC50 (e.g., <1 µM) but poor in vivo activity, the investigation would focus on ADME liabilities. Pharmacokinetic studies measuring plasma and tumor drug concentrations would be the necessary next step to understand the disconnect. Conversely, moderate in vitro activity leading to strong in vivo results could suggest the formation of a more active metabolite in the body.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the activity of this compound, progressing from controlled in vitro assays to complex in vivo models. Our hypothetical results demonstrate a positive correlation, where potent in vitro cytotoxicity translated into significant in vivo tumor growth inhibition. This alignment is the desired outcome in early-stage drug discovery, validating the initial screening results and justifying further development.

The strength of the in vivo-in vitro correlation is the linchpin of a successful preclinical program. It provides confidence that the in vitro assays are biologically relevant and can be used to guide further chemical optimization. Future work should involve formal pharmacokinetic studies to quantify the relationship between dose, plasma concentration, and efficacy, moving from a qualitative to a more quantitative and predictive IVIVC model.

References

  • Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science.
  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

  • Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[5][13][14]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy. [Link]

  • Kumar, D., et al. (2015). Synthesis, characterisation and in vitro Evaluation of some novel 1h-1, 2, 4-Triazole-3-Thiol derivatives. The Pharma Innovation Journal. [Link]

  • Plekhova, O., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. [Link]

  • Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]

  • Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. (2023). National Institutes of Health. [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. (2025). Ginekologia i Poloznictwo. [Link]

  • Juszczyk, F., et al. (2018). In Vitro-In Vivo Correlation (IVIVC): From Current Achievements Towards the Future. ResearchGate. [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2025). ResearchGate. [Link]

  • Pang, J., et al. (2016). In vitro-In vivo Correlation: Perspectives on Model Development. PMC - PubMed Central. [Link]

  • Patel, R., & Patel, A. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. [Link]

  • Aggarwal, R., et al. (2023). Synthesis and In vitro‐In silico Evaluation of Thiazolo‐triazole Hybrids as Anticancer Candidates. ChemistrySelect. [Link]

  • Yüksek, H., et al. (2017). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. [Link]

  • In Vitro In Vivo (IVIV) Correlations. (2022). YouTube. [Link]

  • Kim, S., et al. (2016). In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? Pharmaceutical Research. [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. [Link]

  • Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][13][14] triazole-3-thiol derivatives and Antifungal activity. (2023). ResearchGate. [Link]

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  • Wieczorek-Błau, F., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of two widely used analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and direct UV-Visible Spectrophotometry—for the quantitative analysis of the novel heterocyclic compound, 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol.

The cross-validation of analytical methods is a critical exercise in pharmaceutical development. It ensures that data generated by different techniques are comparable and that the chosen method is fit for its intended purpose.[1] This guide will not only detail the experimental protocols for each method but also delve into the causality behind the experimental choices and present a comparative analysis of their performance based on key validation parameters.

The Importance of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] This is established through laboratory studies that assess the method's performance characteristics, including accuracy, precision, specificity, linearity, and range. For a molecule like this compound, which possesses chromophores within its structure, both HPLC-UV and UV-Vis spectrophotometry are viable analytical options. However, their suitability can differ based on the sample matrix, required sensitivity, and the presence of potential interfering substances.

Experimental Workflow for Cross-Validation

The cross-validation process involves developing and validating two independent analytical methods and then comparing the results obtained from analyzing the same set of samples. This ensures the integrity of the data and provides a deeper understanding of the method's capabilities and limitations.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method A: HPLC-UV Analysis cluster_uv Method B: UV-Vis Spectrophotometry cluster_comp Data Comparison & Analysis stock Stock Solution (1 mg/mL in Methanol) standards Calibration Standards (Serial Dilution) stock->standards samples Test Samples (Formulation/API) stock->samples hplc_val Method Validation (ICH Q2(R1) Parameters) standards->hplc_val uv_val Method Validation (ICH Q2(R1) Parameters) standards->uv_val hplc_analysis Sample Analysis samples->hplc_analysis uv_analysis Sample Analysis samples->uv_analysis hplc_dev Method Development (Column, Mobile Phase, etc.) hplc_dev->hplc_val data_comp Comparison of Results (Accuracy, Precision, etc.) hplc_analysis->data_comp uv_dev Method Development (Solvent, λmax Determination) uv_dev->uv_val uv_analysis->data_comp stat_analysis Statistical Analysis (t-test, F-test) data_comp->stat_analysis conclusion Conclusion on Method Equivalency stat_analysis->conclusion

Cross-validation experimental workflow.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique that offers high resolution and specificity, making it a gold standard for the analysis of pharmaceutical compounds.[2]

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (70:30 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The UV spectrum of this compound should be scanned to determine the wavelength of maximum absorbance (λmax), which is anticipated to be around 260-280 nm for similar triazole structures.

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 20 µg/mL.

3. Sample Preparation:

  • Accurately weigh a quantity of the sample (e.g., powdered tablets or API) and dissolve it in methanol in a volumetric flask to obtain a theoretical concentration within the calibration range. The solution should be sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection.

4. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze a blank (mobile phase), a placebo (if applicable), and the analyte solution to ensure no interference at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Method B: UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler, faster, and more cost-effective technique compared to HPLC.[1] However, its specificity can be a limitation if other components in the sample absorb at the same wavelength as the analyte.

Experimental Protocol

1. Instrumentation and Analytical Conditions:

  • Spectrophotometer: A double-beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1800) with 1 cm quartz cuvettes.

  • Solvent: Methanol.

  • Wavelength of Maximum Absorbance (λmax): Scan the UV spectrum of a dilute solution of this compound in methanol from 200 to 400 nm to determine the λmax.

2. Preparation of Standard Solutions:

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 2 to 20 µg/mL.

3. Sample Preparation:

  • Prepare a sample solution in methanol with a theoretical concentration within the calibration range, similar to the HPLC method. Filtration may be necessary if excipients are insoluble.

4. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Analyze a blank (methanol) and a placebo solution to ensure they do not exhibit significant absorbance at the λmax of the analyte.

  • Linearity: Measure the absorbance of the working standard solutions in triplicate against a methanol blank. Construct a calibration curve by plotting absorbance versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies as described for the HPLC method. The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The RSD should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day. The RSD between the two sets of results should be ≤ 2%.

  • LOD and LOQ: Determine based on the standard deviation of the blank and the slope of the calibration curve.

Comparative Analysis of Method Performance

To cross-validate the two methods, the same batch of a sample (e.g., a formulated product or API) is analyzed using both the validated HPLC-UV and UV-Vis spectrophotometric methods. The results are then compared.

Table 1: Comparison of Validation Parameters for the Quantification of this compound

Validation ParameterHPLC-UV MethodUV-Vis Spectrophotometric Method
Specificity High (separation from impurities)Lower (potential interference)
Linearity (Range) 1 - 20 µg/mL2 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 99.5 ± 1.0%100.2 ± 1.5%
Precision (RSD)
- Repeatability≤ 1.0%≤ 1.5%
- Intermediate Precision≤ 1.5%≤ 2.0%
Limit of Detection (LOD) Lower (e.g., 0.1 µg/mL)Higher (e.g., 0.5 µg/mL)
Limit of Quantification (LOQ) Lower (e.g., 0.3 µg/mL)Higher (e.g., 1.5 µg/mL)
Analysis Time per Sample ~10 minutes~2 minutes
Cost per Analysis HigherLower

Discussion of Results:

The hypothetical data presented in Table 1 illustrates the expected trade-offs between the two techniques.

  • Specificity: The key advantage of the HPLC-UV method is its superior specificity.[2] The chromatographic separation ensures that the analyte is quantified without interference from excipients, impurities, or degradation products. The UV-Vis method, on the other hand, is susceptible to interference from any substance in the sample matrix that absorbs at the analytical wavelength.[1]

  • Sensitivity: The HPLC-UV method is generally more sensitive, with lower LOD and LOQ values. This makes it more suitable for the analysis of low-dose formulations or for the determination of impurities.

  • Precision and Accuracy: Both methods can achieve excellent precision and accuracy, as demonstrated by the low RSD and high recovery values. This indicates that with proper validation, both techniques can provide reliable quantitative data.

  • Practical Considerations: The UV-Vis spectrophotometric method is significantly faster and more economical, making it an attractive option for routine quality control where high sample throughput is required and the sample matrix is simple and well-characterized.

Conclusion and Recommendations

The cross-validation of HPLC-UV and UV-Vis spectrophotometric methods for the quantification of this compound demonstrates that both techniques can be accurate and precise when properly validated.

  • The HPLC-UV method is recommended for applications where specificity is critical, such as in stability studies, impurity profiling, and the analysis of complex formulations. Its higher sensitivity also makes it the method of choice for trace analysis.

  • The UV-Vis spectrophotometric method is a suitable alternative for the routine analysis of the pure API or simple dosage forms where interfering substances are not expected. Its speed and low cost are significant advantages in a quality control environment.

Ultimately, the choice of analytical method should be based on a thorough understanding of the sample and the analytical requirements, guided by a risk-based approach as outlined in the ICH guidelines. This comparative guide provides the foundational data and rationale to make an informed decision, ensuring the generation of high-quality, reliable, and defensible analytical results.

References

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Available at: [Link]

  • Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][3][4]-triazole-3-thiol derivatives as antimicrobial agents. Semantic Scholar. Available at: [Link]

  • Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available at: [Link]

  • Development and Validation of RP-HPLC and UV Methods of Analysis for Fluconazole in Pharmaceutical Solid Dosage Forms. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available at: [Link]

  • Analytical method development and validation of antifungal drugs in updated ointment formulation using UV spectroscopy and RP-HPLC: Scientific paper. Journal of the Serbian Chemical Society. Available at: [Link]

  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. National Institutes of Health. Available at: [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. Available at: [Link]

  • Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate. Available at: [Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR. Available at: [Link]

  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent. Available at: [Link]

  • Synthesis and characterization of new 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (MMTP) Schiff base for spectrophotometric detection of iron(III) and copper(II) ions in laboratory and different water samples: A biological and molecular docking Exploration. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. Available at: [Link]

  • (PDF) Comparative study of UV spectroscopy, RP-HPLC and HPTLC methods for quantification of antiviral drug lamivudine in tablet formulation. ResearchGate. Available at: [Link]

  • Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. MDPI. Available at: [Link]

  • Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. National Institutes of Health. Available at: [Link]

  • Determination of 3-amino-5-mercapto-1,2,4-triazole in serum. PubMed. Available at: [Link]

  • Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. Brieflands. Available at: [Link]

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A Comparative Guide to the Synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols: From Classical Reflux to Green Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols represent a privileged scaffold, underpinning a wide array of therapeutic agents with activities spanning antimicrobial, antifungal, anticonvulsant, and anti-inflammatory domains.[1][2] The efficacy of any drug discovery program hinges on the efficient and robust synthesis of the core molecular framework. This guide provides a comprehensive comparison of the primary synthetic routes to this versatile heterocyclic system, offering an in-depth analysis of their respective methodologies, performance, and practical considerations for the modern research laboratory. We will delve into the traditional multi-step approach, a more streamlined one-pot synthesis, and the impact of green chemistry principles, particularly through microwave-assisted techniques.

At a Glance: Comparing the Synthetic Routes

Synthetic Route Starting Materials Key Intermediates Typical Reaction Time Typical Yield Key Advantages Key Disadvantages
Classical Multi-step Synthesis Aryl carboxylic acid, Hydrazine hydrate, Carbon disulfide, Base (e.g., KOH)Aryl hydrazide, Potassium dithiocarbazinate salt12-24 hours60-85%Well-established, reliable, versatile for various aryl substituents.Multi-step, long reaction times, use of flammable and toxic CS2.
One-Pot Synthesis Aryl carboxylic acid, ThiocarbohydrazideAcylthiocarbohydrazide (in situ)30 minutes - 4 hours70-85%Reduced workup, shorter reaction time, avoids isolation of intermediates.Can require higher temperatures (fusion method), may be less suitable for sensitive substrates.
Microwave-Assisted Synthesis Same as aboveSame as above5-45 minutesOften higher than conventional methodsDramatically reduced reaction times, improved yields, energy efficient, aligns with green chemistry principles.Requires specialized microwave reactor, initial optimization of reaction parameters may be needed.

The Classical Multi-Step Synthesis: A Well-Trod Path

The most widely reported and arguably the most versatile method for the synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols is a four-step sequence commencing from an appropriately substituted aromatic carboxylic acid. This pathway offers a high degree of predictability and is amenable to a wide range of aryl substitutions.

Reaction Workflow

Classical Synthesis A Aryl Carboxylic Acid B Aryl Ester A->B Esterification (e.g., SOCl2, ROH) C Aryl Hydrazide B->C Hydrazinolysis (NH2NH2·H2O) D Potassium Aryldithiocarbazinate C->D CS2, KOH in Ethanol E 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol D->E Cyclization (NH2NH2·H2O, H2O, Reflux)

Caption: Classical multi-step synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.

Mechanistic Insights

The key transformation in this sequence is the cyclization of the potassium aryldithiocarbazinate salt with hydrazine hydrate. The reaction proceeds via an initial nucleophilic attack of hydrazine on the thiocarbonyl group, followed by an intramolecular cyclization with the elimination of potassium sulfide and water to form the stable 1,2,4-triazole ring.

Experimental Protocol: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is a representative example of the classical multi-step synthesis.

Step 1: Synthesis of Benzoic Acid Hydrazide

  • A mixture of methyl benzoate (0.1 mole) and hydrazine hydrate (0.2 mole) is refluxed in ethanol (50 mL) for 4-6 hours.

  • The reaction mixture is cooled, and the resulting white precipitate of benzoic acid hydrazide is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of Potassium 3-benzoyl dithiocarbazinate

  • To a solution of potassium hydroxide (0.1 mole) in absolute ethanol (100 mL), benzoic acid hydrazide (0.1 mole) is added and stirred until a clear solution is obtained.

  • The solution is cooled in an ice bath, and carbon disulfide (0.12 mole) is added dropwise with constant stirring.

  • The reaction mixture is stirred for 12-16 hours at room temperature.

  • The precipitated yellow potassium salt is filtered, washed with cold ether, and dried.

Step 3: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • A suspension of potassium 3-benzoyl dithiocarbazinate (0.05 mole) in water (100 mL) is treated with hydrazine hydrate (0.1 mole).

  • The mixture is refluxed for 4-6 hours until the evolution of hydrogen sulfide ceases (can be tested with lead acetate paper).

  • The reaction mixture is cooled and filtered.

  • The filtrate is acidified with dilute hydrochloric acid to a pH of 5-6.

  • The resulting white precipitate of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is filtered, washed with water, and recrystallized from ethanol.[3]

The One-Pot Synthesis: An Efficient Alternative

To circumvent the multi-step nature of the classical approach, a more convergent one-pot synthesis has been developed. This method typically involves the direct reaction of an aromatic carboxylic acid with thiocarbohydrazide.[2][4]

Reaction Workflow

One-Pot Synthesis A Aryl Carboxylic Acid + Thiocarbohydrazide B 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol A->B Fusion or High-Boiling Solvent (e.g., Reflux) Microwave-Assisted Synthesis cluster_0 Classical Route cluster_1 One-Pot Route C Potassium Aryldithiocarbazinate D 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol C->D NH2NH2·H2O, H2O Microwave (5-15 min) A Aryl Carboxylic Acid + Thiocarbohydrazide B 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol A->B Microwave (10-30 min)

Caption: Microwave-assisted synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols.

The Rationale Behind Microwave Acceleration

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can significantly accelerate reaction rates, often by orders of magnitude, compared to conventional heating methods. This is particularly advantageous for the cyclization and dehydration steps in the synthesis of the triazole ring.

Experimental Protocol: Microwave-Assisted Cyclization

This protocol illustrates the application of microwave heating to the final cyclization step of the classical synthesis.

  • Potassium 3-benzoyl dithiocarbazinate (0.01 mole) and hydrazine hydrate (0.02 mole) are placed in a microwave-safe reaction vessel.

  • The vessel is subjected to microwave irradiation at a controlled temperature (e.g., 120-140°C) for 5-15 minutes.

  • After cooling, the reaction mixture is diluted with water and acidified with dilute hydrochloric acid.

  • The precipitated product is filtered, washed with water, and recrystallized.

Comparative Analysis and Concluding Remarks

The choice of synthetic route for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, the availability of starting materials and equipment, and the desired level of throughput.

  • The classical multi-step synthesis remains a robust and reliable method, particularly for the synthesis of a diverse library of analogs where careful control over each step is desired. Its primary drawbacks are the long reaction times and the handling of hazardous reagents like carbon disulfide.

  • The one-pot synthesis from thiocarbohydrazide offers a significant improvement in terms of efficiency by reducing the number of synthetic steps and workup procedures. This method is particularly attractive for larger-scale synthesis where time and resource conservation are critical.

  • Microwave-assisted synthesis represents a paradigm shift towards greener and more sustainable chemical processes. The dramatic reduction in reaction times not only accelerates the research and development timeline but also reduces energy consumption. For laboratories equipped with microwave reactors, this is often the preferred method for rapid analog synthesis and optimization studies.

References

  • Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment. (n.d.). National Center for Biotechnology Information. [Link]

  • Microwave Assisted Synthesis of Some 4-Amino-5-substituted Aryl-3-mercapto-(4H)-1,2,4-triazoles. (2010). Asian Journal of Chemistry, 21(1), 86-92. [Link]

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  • The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes. (2021). Organic and Pharmaceutical Chemistry Journal, 19(1), 48-52. [Link]

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  • 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4- Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-One. (2023). Preprints.org. [Link]

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  • Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. (1961). Acta Chemica Scandinavica, 15, 1295-1300. [Link]

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A Guide to Establishing Reproducible Biological Assays for 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for developing, validating, and ensuring the reproducibility of biological assays for novel chemical entities, using 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol as a primary example. As a member of the 1,2,4-triazole class of heterocyclic compounds, this molecule and its analogs are of significant interest due to their wide-ranging potential therapeutic activities, including antimicrobial, antifungal, and anticancer effects[1][2][3][4]. The successful translation of a promising compound from initial discovery to preclinical development hinges on the ability to reliably and reproducibly measure its biological activity.[5][6]

Biological assays are inherently variable due to their reliance on biological systems.[7] Therefore, this guide emphasizes the causality behind experimental choices, providing not just protocols, but a self-validating system to build trustworthiness in your results. We will explore two fundamental assay types relevant to this class of compounds: antimicrobial susceptibility testing and in vitro cytotoxicity analysis.

Antimicrobial Activity Assessment: Ensuring Consistent Measurement of Efficacy

Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated notable antimicrobial and antifungal properties.[1][8][9][10] Establishing a reproducible method for quantifying this activity is a critical first step. The broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is a gold standard due to its quantitative nature and suitability for higher throughput screening.[11][12]

Causality in Experimental Design: Why Broth Microdilution?

Compared to agar diffusion methods, which can be influenced by the compound's diffusion rate and solubility, broth microdilution provides a direct measure of the concentration required to inhibit microbial growth in a liquid medium.[12][13] This method's reproducibility is high when key variables are controlled, making it ideal for comparing the potency of new chemical entities like this compound against established antibiotics.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare standardized microbial inoculum (e.g., 0.5 McFarland) C Inoculate 96-well plate containing diluted compounds with microbial suspension A->C B Perform serial 2-fold dilutions of Test Compound & Controls in Mueller-Hinton Broth B->C D Incubate at 35-37°C for 16-24 hours C->D E Visually inspect for turbidity or use plate reader (OD600) D->E F Determine MIC: Lowest concentration with no visible growth E->F MTT_Workflow cluster_prep Cell Culture & Seeding cluster_assay Treatment & Incubation cluster_readout Signal Generation & Reading A Culture cancer cells (e.g., MCF-7) to logarithmic growth phase B Seed cells into a 96-well plate at optimal density and allow to adhere overnight A->B C Treat cells with serial dilutions of Test Compound & Controls B->C D Incubate for a defined period (e.g., 48-72 hours) C->D E Add MTT reagent and incubate for 2-4 hours D->E F Solubilize formazan crystals with DMSO or Solubilization Buffer E->F G Read absorbance at ~570nm using a plate reader F->G

Caption: Workflow for MTT Cell Viability and Cytotoxicity Assay.

Protocol: Reproducible MTT Assay
  • Cell Seeding: Plate a human cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Allow cells to attach and resume growth for 24 hours. Causality: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, affecting viability independently of the test compound.

  • Compound Treatment: Prepare serial dilutions of this compound and a reference drug (e.g., Doxorubicin) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include vehicle controls (medium with the same percentage of DMSO used for the highest compound concentration) and untreated controls.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will convert MTT to formazan crystals.

  • Solubilization and Measurement: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Alternative and Complementary Cytotoxicity Assays

While the MTT assay is robust, it measures metabolic activity, not direct cell death. To build a more comprehensive and trustworthy profile, consider complementary assays: [14][15]* Lactate Dehydrogenase (LDH) Release Assay: Measures the release of the LDH enzyme from cells with compromised membrane integrity, indicating necrosis or late apoptosis. [16][14]* Trypan Blue Exclusion Test: A simple method where intact, viable cells exclude the dye, while non-viable cells with damaged membranes take it up and appear blue. [17]* Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This powerful technique can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insights into the mode of cell death. [17]

Data Comparison: Reproducibility in IC₅₀ Determination

The table below shows hypothetical IC₅₀ values, highlighting the impact of controlling experimental variables.

Parameter Lab C (Controlled Cell Passage) Lab D (Uncontrolled Cell Passage) Reference Compound (Doxorubicin)
Test Compound IC₅₀ (µM) - Run 1 22.525.11.2
Test Compound IC₅₀ (µM) - Run 2 21.840.71.1
Test Compound IC₅₀ (µM) - Run 3 23.118.91.2
Mean IC₅₀ (µM) 22.528.21.17
Standard Deviation 0.6511.20.06
Coefficient of Variation (%CV) 2.9%39.7%5.1%

Lab C demonstrates excellent reproducibility by using cells within a narrow, defined passage number range. Lab D's use of cells at highly variable passage numbers introduces significant biological variability, leading to inconsistent IC₅₀ values and low confidence in the results.

Conclusion

The reproducibility of biological assays is the bedrock of trustworthy preclinical research. For novel compounds like this compound, a rigorous and well-documented approach to assay development is not optional—it is essential. By understanding the causality behind protocol steps, meticulously controlling critical variables such as inoculum density and cell passage number, and employing appropriate controls and reference standards, researchers can generate reliable, comparable, and ultimately more valuable data. This diligence ensures that the therapeutic potential of promising new chemical entities can be assessed with the highest degree of scientific integrity.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. As a specialized heterocyclic compound containing both nitrogen and sulfur, its disposal requires a nuanced understanding of its chemical reactivity and potential hazards to ensure the safety of laboratory personnel and environmental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Core Principles: Hazard Identification and Risk Assessment

The thiol (-SH) group is notorious for its potent and unpleasant odor, while the triazole ring system can be environmentally persistent. The primary hazards are associated with irritation and its combustible nature as a solid.

Hazard CategoryDescription & RationalePrecautionary ActionSource
Skin & Eye Irritation (H315, H319) The compound is expected to cause skin and serious eye irritation upon contact. This is a common characteristic of amine and thiol-containing heterocyclic compounds.Wear nitrile gloves, safety goggles with side shields, and a lab coat. Avoid direct contact.
Respiratory Irritation (H335) As a solid powder, airborne dust can irritate the respiratory system.Handle in a well-ventilated area or a chemical fume hood. Use a dust mask (e.g., N95) if weighing or transferring powder outside of a hood.
Combustibility The phenyl analogue is classified as a combustible solid. The presence of the aromatic ring and heteroatoms contributes to this property.Store away from open flames, sparks, and other sources of ignition.[1]
Environmental Hazard Triazole derivatives can be metabolites of pesticides and may persist in the environment. Thiols can be toxic to aquatic life. Discharge into drains or the environment must be strictly avoided.Do not dispose of down the drain. All waste must be collected and treated as hazardous.[2]

Disposal Decision Workflow

The appropriate disposal pathway for this compound depends primarily on the quantity of waste. The following decision tree illustrates the correct procedure for managing different waste streams.

DisposalWorkflow Start Waste Generated: 4-amino-5-(3-methylphenyl) -4H-1,2,4-triazole-3-thiol Assess Assess Waste Type and Quantity Start->Assess Bulk Bulk Solid Waste or Concentrated Solutions Assess->Bulk > 5g or > 50mL Contamination Residual Contamination (e.g., on glassware) Assess->Contamination < 5g or < 50mL Segregate Segregate as Hazardous Waste: 'Organic Solid - Toxic' Bulk->Segregate Store Store in a Labeled, Sealed, Compatible Container in a Satellite Accumulation Area (SAA) Segregate->Store Professional Arrange Pickup by a Licensed Hazardous Waste Contractor Store->Professional EndBulk Final Disposal (Likely Incineration) Professional->EndBulk Deactivate Chemical Deactivation Protocol (Oxidation with Bleach) Contamination->Deactivate Verify Verify Deactivation (e.g., odor removal, pH check) Deactivate->Verify DisposeTreated Dispose of Treated Aqueous Waste (pending local regulations) Verify->DisposeTreated CleanGlass Clean Glassware via Standard Procedures Verify->CleanGlass

Caption: Disposal decision workflow for this compound.

Detailed Disposal Protocols

Pathway A: Bulk Waste Disposal

Bulk quantities of the solid compound or solutions must be disposed of as hazardous chemical waste. This is the only acceptable method for significant amounts of material, ensuring compliance with EPA regulations and preventing environmental release.[3][4]

Step-by-Step Methodology:

  • Segregation: Classify the waste as hazardous. Do not mix it with other waste streams, especially acids or oxidizers, to prevent unforeseen reactions.[5]

  • Containment: Place the waste in a chemically compatible, sealable container (a high-density polyethylene (HDPE) bottle is recommended for solids). Ensure the container has a screw-top cap and is in good condition.[5]

  • Labeling: Affix a hazardous waste tag to the container immediately. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Do not use abbreviations.[3]

    • The approximate quantity of waste.

    • The date of generation (the date you first added waste to the container).

    • Relevant hazard pictograms (e.g., irritant, health hazard).[4]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[4][5] The SAA should have secondary containment to manage potential spills.

  • Professional Disposal: Once the container is full or has been in storage for an extended period (typically not exceeding one year in an SAA), arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7] The likely final disposal method is high-temperature incineration, which requires specialized equipment to scrub sulfur and nitrogen oxides (SOx, NOx) from the flue gas.[8][9]

Pathway B: Chemical Deactivation of Residual Contamination

For decontaminating glassware or treating very small quantities of aqueous waste, chemical oxidation is a highly effective method. This protocol utilizes sodium hypochlorite (laundry bleach) to oxidize the malodorous and reactive thiol group to a more stable and less hazardous sulfonic acid.[10][11][12]

Objective: To oxidize the thiol group (-SH) to a sulfonic acid (-SO₃H) using sodium hypochlorite (NaOCl).

Materials:

  • Commercial laundry bleach (typically 5.25-8.25% sodium hypochlorite)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat

Step-by-Step Methodology:

  • Preparation: Conduct this procedure in a chemical fume hood. For contaminated glassware, rinse it with a small amount of a compatible solvent (e.g., ethanol) to dissolve any remaining solid, and pour the rinse into a treatment beaker. For small aqueous waste volumes, place them directly in the treatment beaker.

  • Oxidation: While stirring, slowly add an excess of commercial bleach to the solution. A general rule is to use at least a 10:1 volume ratio of bleach to the estimated volume of thiol-containing waste. The reaction can be exothermic, so add the bleach portion-wise.[11]

  • Reaction: Continue stirring the mixture for at least 2 hours. For heavily contaminated items, an overnight soak may be necessary to ensure complete oxidation.[12][13] The disappearance of the characteristic thiol odor is a primary indicator of a complete reaction.

  • Verification: After the reaction period, check the pH of the solution. If it is highly acidic or basic, neutralize it to a pH between 6.0 and 8.0 using sodium bicarbonate (for acidic solutions) or a dilute acid like citric acid (for basic solutions).[5]

  • Final Disposal of Treated Liquid: Once neutralized and free of thiol odor, the resulting aqueous solution of inorganic salts and the sulfonated organic may be permissible for drain disposal, depending on your local wastewater regulations. Always consult with your institution's EHS department before disposing of any treated chemical waste down the drain. [3] Contaminated glassware can now be cleaned using standard laboratory procedures.[12]

By adhering to these scientifically grounded and safety-first procedures, researchers can confidently manage the waste generated from this compound, ensuring a safe laboratory environment and responsible environmental stewardship.

References

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  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL. [Link]

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  • Chemical Removal of Nitrogen and Organic Sulfur from Coal: Final Report . U.S. Environmental Protection Agency (EPA). [Link]

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Personal protective equipment for handling 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

The fundamental principle of laboratory safety is risk mitigation. The unique structural features of this compound—a triazole ring, an amino group, and a thiol group—inform the necessary precautions. The thiol (-SH) group, in particular, suggests a potential for a strong, unpleasant odor and specific reactivity that must be managed.[6][7]

Hazard Assessment and Personal Protective Equipment (PPE)

Given its nature as a solid, fine powder and its chemical class, the primary routes of exposure are inhalation of dust, skin contact, and eye contact.[1][2][5] The recommended PPE is designed to create a complete barrier against these exposure routes.

Core PPE Requirements
Protection Type Specification Rationale
Eye and Face Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards, this is the minimum requirement to protect against splashes and airborne particles.[1][2][8][9][10]
Hand Protection Nitrile gloves.Gloves must be inspected before use and disposed of properly after handling. For prolonged or repeated contact, consider thicker, chemically resistant gloves.[1][2][5][11]
Body Protection Laboratory coat.A standard lab coat is sufficient to prevent skin exposure during routine handling.[1]
Respiratory Use in a well-ventilated area. A dust mask (e.g., N95) is recommended when handling larger quantities or if dust generation is likely.Minimizing dust generation and accumulation is a key engineering control.[1][3] A respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed if respirator use is warranted.[1]
PPE Selection Workflow

The level of PPE should be commensurate with the scale and nature of the work being performed. The following diagram outlines a decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_location Work Location start Start: Handling This compound weighing Weighing small quantities (<1g)? start->weighing large_scale Handling large quantities (>1g) or potential for aerosolization? weighing->large_scale No ppe_low Standard PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat weighing->ppe_low Yes ppe_high Enhanced PPE: - Chemical safety goggles - Nitrile gloves - Lab coat - N95 dust mask or higher large_scale->ppe_high Yes bench Well-ventilated lab bench ppe_low->bench fume_hood Chemical fume hood ppe_high->fume_hood

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.